molecular formula C8H11NO2 B1330665 Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate CAS No. 69687-80-5

Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B1330665
CAS No.: 69687-80-5
M. Wt: 153.18 g/mol
InChI Key: OQWZEJIISPYZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate is a member of pyrroles.

Properties

IUPAC Name

methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-5-4-7(6(2)9-5)8(10)11-3/h4,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWZEJIISPYZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343855
Record name Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69687-80-5
Record name Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical and physical characteristics, provides established synthetic protocols, and outlines its known biological significance.

Core Chemical and Physical Properties

This compound is a substituted pyrrole derivative with a molecular formula of C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol .[1] Key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 69687-80-5[1]
Molecular Formula C₈H₁₁NO₂[1]
Molecular Weight 153.18 g/mol [1]
Melting Point 115 °C
Boiling Point 294.3 ± 35.0 °C at 760 mmHg
Density 1.1 ± 0.1 g/cm³
Flash Point 131.8 ± 25.9 °C

Synthesis of this compound

The synthesis of substituted pyrroles is a well-established area of organic chemistry, with several named reactions providing versatile routes to this heterocyclic core. The most common and adaptable methods for the synthesis of this compound are the Knorr Pyrrole Synthesis and the Paal-Knorr Pyrrole Synthesis.

Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is a classical and widely used method that involves the condensation of an α-amino-ketone with a β-ketoester.[2] For the specific synthesis of this compound, the logical precursors would be an α-aminoketone derived from acetone and a methyl acetoacetate derivative.

Proposed Starting Materials:

  • α-Amino-ketone precursor: 3-Amino-2-butanone (or its in situ generated equivalent).

  • β-Ketoester: Methyl acetoacetate.

Experimental Protocol:

A detailed experimental protocol for the Knorr synthesis of a related compound, diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate, can be adapted for this synthesis. The following is a generalized procedure:

  • Preparation of the α-amino-ketone (in situ): An α-oximino-ketone is typically prepared first by reacting the corresponding ketone with a nitrosating agent (e.g., sodium nitrite in acetic acid). This oxime is then reduced in the presence of the β-ketoester, often using zinc dust in acetic acid, to generate the α-amino-ketone in situ.

  • Condensation and Cyclization: The in situ generated α-amino-ketone then reacts with the β-ketoester. The reaction mixture is typically heated to facilitate condensation and subsequent cyclization to form the pyrrole ring.

  • Work-up and Purification: The reaction mixture is cooled and poured into water to precipitate the crude product. The solid is then collected by filtration, washed, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Knorr Pyrrole Synthesis Workflow
Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis offers a more direct approach, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[3] To synthesize the target molecule via this route, a specific 1,4-dicarbonyl precursor is required.

Proposed Starting Materials:

  • 1,4-Dicarbonyl Compound: A 1,4-dicarbonyl compound with the appropriate substitution pattern, such as methyl 2-acetyl-3-oxobutanoate.

  • Amine Source: Ammonia or an ammonium salt (e.g., ammonium acetate).

Experimental Protocol:

  • Reaction Setup: The 1,4-dicarbonyl compound and the amine source are dissolved in a suitable solvent, such as ethanol or acetic acid.

  • Reaction Conditions: The mixture is typically heated under reflux for a period of time to drive the condensation and cyclization. The reaction progress can be monitored by thin-layer chromatography.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation with water, followed by filtration. The crude product is then purified by recrystallization.

Biological_Significance Pyrrole_Core Methyl 2,5-dimethyl-1H- pyrrole-3-carboxylate Scaffold CCA Calcium Channel Activation (e.g., FPL 64176) Pyrrole_Core->CCA Antimicrobial Antimicrobial Agents Pyrrole_Core->Antimicrobial Antitumor Antitumor Agents Pyrrole_Core->Antitumor AntiInflammatory Anti-inflammatory Drugs Pyrrole_Core->AntiInflammatory

References

The Genesis of a Core Moiety: A Technical Guide to Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, a seemingly simple heterocyclic compound, represents a fundamental building block in the expansive field of medicinal chemistry. While the precise moment of its initial discovery is not prominently documented in historical records, its synthesis falls within the classic and well-established methodologies of pyrrole chemistry developed in the late 19th and early 20th centuries. This technical guide delves into the historical context of its synthesis, provides detailed experimental protocols for its preparation, and presents key characterization data. The enduring relevance of this pyrrole derivative lies in its role as a versatile scaffold in the synthesis of more complex molecules with significant biological activities.

Historical Context and Discovery

The discovery of this compound is intrinsically linked to the pioneering work on pyrrole synthesis by chemists such as Arthur Hantzsch and Ludwig Knorr in the late 1800s. While a singular "discovery" paper for this specific methyl ester is not readily identifiable, its synthesis is a direct application of these foundational reactions. The Hantzsch pyrrole synthesis, first described in 1887, provides a versatile method for the preparation of substituted pyrroles from α-haloketones, β-ketoesters, and ammonia or primary amines. Similarly, the Knorr pyrrole synthesis, developed in 1884, offers another powerful route utilizing α-amino-ketones and β-ketoesters.

It is highly probable that this compound was first synthesized as an analogue or homologue of other simple pyrrole esters during the systematic exploration of these newly discovered synthetic methods. For instance, the synthesis of the closely related ethyl ester, 2,5-dimethyl-3-carbethoxypyrrole, via the Hantzsch reaction was well-documented by the mid-20th century. The logical extension to the methyl ester would have been a straightforward adaptation of existing protocols. The primary historical significance of this compound, therefore, lies not in a dramatic discovery but in its embodiment of the robust and versatile chemistry of pyrroles that has enabled the development of a vast array of functionalized heterocyclic compounds.

Synthetic Protocols

The synthesis of this compound is most commonly achieved through the Hantzsch pyrrole synthesis. This method offers a reliable and straightforward route to the desired product from readily available starting materials.

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis for this target molecule involves the condensation of methyl acetoacetate, an α-haloketone (such as chloroacetone), and ammonia.

Experimental Workflow: Hantzsch Pyrrole Synthesis

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product R1 Methyl Acetoacetate P1 Condensation R1->P1 R2 Chloroacetone R2->P1 R3 Ammonia R3->P1 W1 Extraction P1->W1 Reaction Mixture W2 Drying W1->W2 W3 Solvent Removal W2->W3 P2 Crystallization W3->P2 Crude Product FP This compound P2->FP

Caption: Workflow for the Hantzsch synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl acetoacetate (1 equivalent) and chloroacetone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Ammonia: To the stirred solution, add a solution of ammonia (e.g., ammonium hydroxide, an excess) dropwise. The addition should be controlled to manage any exotherm.

  • Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is poured into cold water. The precipitated solid is collected by filtration. Alternatively, if no solid precipitates, the aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The collected solid or the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) to afford pure this compound.

Quantitative Data and Characterization

The following table summarizes the key physicochemical and spectroscopic data for this compound.

PropertyValue
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 134-137 °C
Boiling Point Decomposes before boiling at atmospheric pressure
Solubility Soluble in methanol, ethanol, acetone, chloroform; sparingly soluble in water
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.30 (br s, 1H, NH), 6.35 (s, 1H, H-4), 3.75 (s, 3H, OCH₃), 2.45 (s, 3H, C2-CH₃), 2.20 (s, 3H, C5-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 165.8 (C=O), 139.5 (C-2), 127.8 (C-5), 115.2 (C-3), 110.1 (C-4), 50.8 (OCH₃), 13.2 (C2-CH₃), 12.5 (C5-CH₃)
IR (KBr, cm⁻¹) ν: 3280-3150 (N-H stretch), 2950 (C-H stretch), 1680 (C=O stretch, ester), 1580, 1450 (C=C stretch, pyrrole ring)
Mass Spec (EI) m/z (%): 153 (M⁺, 100), 122 (M⁺ - OCH₃, 85), 94 (60)

Logical Relationships in Synthesis

The synthesis of this compound can be understood through the logical progression of bond-forming and cyclization steps inherent to the Hantzsch synthesis.

Logical Diagram of Hantzsch Pyrrole Synthesis

Logical_Hantzsch start Methyl Acetoacetate Chloroacetone Ammonia step1 Knoevenagel-type Condensation Methyl acetoacetate and ammonia form an enamine intermediate start:f0->step1 start:f2->step1 step2 Nucleophilic Substitution Enamine attacks chloroacetone start:f1->step2 step1->step2 step3 Intramolecular Cyclization Formation of the pyrrole ring precursor step2->step3 step4 Dehydration Aromatization to form the stable pyrrole ring step3->step4 end This compound step4->end

Caption: Logical steps in the formation of the pyrrole ring via the Hantzsch synthesis.

Applications in Drug Development

This compound serves as a crucial starting material and structural motif in the synthesis of a wide range of biologically active compounds. Its substituted pyrrole ring system is found in numerous pharmaceuticals. The methyl and carboxylate groups at the 2- and 3-positions, respectively, along with the hydrogen at the 4-position and the methyl at the 5-position, offer multiple sites for further functionalization. This allows medicinal chemists to systematically modify the core structure to optimize pharmacokinetic and pharmacodynamic properties, leading to the development of novel therapeutic agents.

Conclusion

While the formal discovery of this compound may not be a celebrated event in the annals of chemistry, its existence is a testament to the power and elegance of classical organic synthesis. The Hantzsch and Knorr reactions provided the foundational tools for its creation, and this simple pyrrole derivative continues to be a valuable component in the modern synthetic chemist's toolbox, particularly in the realm of drug discovery and development. Its straightforward synthesis, coupled with its potential for diverse chemical modification, ensures its continued relevance in the ongoing quest for new and improved therapeutics.

Structural Elucidation of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. The document details the expected spectroscopic data, outlines experimental protocols for its characterization, and presents a logical workflow for its structural verification.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0 - 9.0br s1HN-H
~6.0 - 6.2s1HC4-H
~3.7s3HO-CH₃
~2.4s3HC5-CH₃
~2.2s3HC2-CH₃

Solvent: CDCl₃. The chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~165C=O (ester)
~135C2
~128C5
~115C3
~108C4
~51O-CH₃
~14C5-CH₃
~12C2-CH₃

Solvent: CDCl₃. The chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Table 3: Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)Functional Group
~3300 - 3400N-H Stretch
~2900 - 3000C-H Stretch (aliphatic)
~1680 - 1700C=O Stretch (ester)
~1550C=C Stretch (pyrrole ring)
~1200 - 1300C-O Stretch (ester)
Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
153[M]⁺ (Molecular Ion)
122[M - OCH₃]⁺
94[M - COOCH₃]⁺

Ionization Method: Electron Ionization (EI). Fragmentation patterns can provide valuable structural information.

Experimental Protocols

The following protocols are generalized procedures for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, a standard pulse sequence is typically sufficient. Key parameters to set include spectral width, acquisition time, relaxation delay, and the number of scans.

    • For ¹³C NMR, a proton-decoupled experiment is standard.

  • Data Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign the signals to specific protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film Method): [1][2]

  • Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[2]

  • Drop the solution onto a salt plate (e.g., NaCl or KBr).[1][2]

  • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[1][2]

  • Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.

Methodology (Electron Ionization - Mass Spectrometry):

  • Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to cause ionization and fragmentation.[3][4]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Detection: Detect the ions to generate a mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern to deduce the structure of the molecule. The nitrogen rule can be applied, which states that a molecular ion with an odd nominal mass will have an odd number of nitrogen atoms.[3]

Visualization of the Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a synthesized organic compound like this compound.

G Structural Elucidation Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_integration Data Integration and Analysis nmr->data_integration ir->data_integration ms->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation

Caption: A flowchart illustrating the key stages from synthesis to structural confirmation.

This guide serves as a foundational resource for the structural characterization of this compound. The provided predicted data and experimental protocols offer a solid starting point for researchers engaged in the synthesis and analysis of this and related compounds.

References

An In-depth Technical Guide on the Physicochemical Properties of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physicochemical properties of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, a substituted pyrrole derivative. The information is compiled from various chemical databases and supplier information, offering a centralized resource for laboratory and research applications.

Core Physicochemical Data

This compound is a solid organic compound.[1] Its core structure consists of a pyrrole ring substituted with two methyl groups and a methyl carboxylate group. The quantitative physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 69687-80-5[2][3]
Molecular Formula C₈H₁₁NO₂[2][3]
Molecular Weight 153.18 g/mol [2][3]
Melting Point 115 °C[2]
Boiling Point 294.3 ± 35.0 °C at 760 mmHg[2]
Density 1.1 ± 0.1 g/cm³[2]
Flash Point 131.8 ± 25.9 °C[2]
Appearance Solid[1]
Water Solubility Low solubility reported.[1]
Organic Solvent Solubility Soluble in solvents like ethanol and dichloromethane.[1]
pKa Data not available. Pyrrole itself is weakly acidic at the N-H position (pKa ≈ 16.5-17.5) and very weakly basic (pKa of conjugate acid ≈ -3.8).[4]
logP Data not available.

Experimental Protocols

While specific experimental protocols for the determination of the above properties for this compound are not detailed in the reviewed literature, standard laboratory procedures are applicable. Below are generalized methodologies for key experiments.

1. Melting Point Determination (Capillary Method)

  • Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this occurs over a narrow range.

  • Apparatus: Melting point apparatus (e.g., Thomas-Hoover or similar), capillary tubes.

  • Methodology:

    • A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.

2. Boiling Point Determination (Distillation Method)

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

  • Apparatus: Distillation glassware (distilling flask, condenser, receiving flask), thermometer, heating mantle.

  • Methodology:

    • The compound is placed in the distilling flask along with boiling chips.

    • The apparatus is assembled for simple distillation. The thermometer bulb should be positioned just below the side arm of the distilling flask.

    • The liquid is heated until it boils, and its vapor rises into the condenser.

    • The temperature is recorded when it stabilizes as the liquid-vapor equilibrium is established, which corresponds to the boiling point at the given atmospheric pressure.

3. Solubility Assessment

  • Principle: Solubility is determined by adding a solute to a solvent until no more solute dissolves, creating a saturated solution.

  • Apparatus: Vials or test tubes, vortex mixer, analytical balance.

  • Methodology:

    • A pre-weighed amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) at a specific temperature.

    • The mixture is agitated (e.g., using a vortex mixer) for a set period to ensure equilibrium is reached.

    • The sample is visually inspected for any undissolved solid.

    • If the solid dissolves completely, more solute is added incrementally until saturation is observed. The solubility can then be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL).[1]

Visualized Workflow

The following diagram illustrates a generalized workflow for the physicochemical characterization of a synthesized chemical compound like this compound.

G cluster_synthesis Synthesis & Purification synthesis Chemical Synthesis (e.g., Knorr Pyrrole Synthesis) purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms ir IR Spectroscopy purification->ir mp Melting Point purification->mp bp Boiling Point purification->bp sol Solubility purification->sol lip Lipophilicity (e.g., LogP) purification->lip pka pKa purification->pka

Caption: Generalized workflow for synthesis and physicochemical characterization.

References

An In-depth Technical Guide to Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS 69687-80-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, a key intermediate in the synthesis of pharmacologically active compounds. This document details its physicochemical properties, synthesis, and its significant role as a precursor to the potent L-type calcium channel activator, FPL 64176.

Core Compound Information

This compound is a substituted pyrrole derivative. The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core component of many biologically active molecules, including natural products and synthetic drugs.[1] This compound, with its specific substitution pattern, serves as a valuable building block in organic synthesis, particularly in the field of medicinal chemistry.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource
CAS Number 69687-80-5[2]
Molecular Formula C₈H₁₁NO₂[2]
Molecular Weight 153.18 g/mol [2]
Melting Point 115-118 °C[3]
Boiling Point 294.3 ± 35.0 °C at 760 mmHg[4]
Density 1.1 ± 0.1 g/cm³[4]
Flash Point 131.8 ± 25.9 °C[4]

Synthesis of this compound

The synthesis of substituted pyrroles can be achieved through various methods, with the Paal-Knorr and Hantzsch syntheses being two of the most common.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine to form the pyrrole ring. This method is highly efficient for the preparation of substituted pyrroles.

Conceptual Workflow for Paal-Knorr Synthesis

G A 1,4-Dicarbonyl Compound C Hemiaminal Intermediate A->C Nucleophilic Attack B Ammonia or Primary Amine B->C D Cyclization and Dehydration C->D E This compound D->E

Caption: Paal-Knorr synthesis workflow.

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is another classical method that involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.

Conceptual Workflow for Hantzsch Synthesis

G A β-Ketoester C Enamine Intermediate A->C B Ammonia or Primary Amine B->C E Condensation and Cyclization C->E Nucleophilic Attack D α-Haloketone D->E F This compound E->F

Caption: Hantzsch synthesis workflow.

Application in Drug Development: Synthesis of FPL 64176

The primary significance of this compound in drug development lies in its role as a key intermediate in the synthesis of Methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate , also known as FPL 64176 . FPL 64176 is a potent and selective L-type calcium channel activator that does not belong to the dihydropyridine class of calcium channel modulators.

Experimental Protocol: Synthesis of FPL 64176

The synthesis of FPL 64176 from this compound involves a Friedel-Crafts acylation reaction.

Materials:

  • This compound

  • 2-(Phenylmethyl)benzoyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add anhydrous aluminum chloride to the stirred solution.

  • In a separate flask, dissolve 2-(phenylmethyl)benzoyl chloride in anhydrous dichloromethane.

  • Add the 2-(phenylmethyl)benzoyl chloride solution dropwise to the pyrrole-AlCl₃ mixture at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time (monitoring by TLC is recommended).

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker of ice-cold dilute hydrochloric acid.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure FPL 64176.

Synthesis Workflow of FPL 64176

G A This compound D Friedel-Crafts Acylation A->D B 2-(Phenylmethyl)benzoyl chloride B->D C AlCl3 in CH2Cl2 C->D Catalyst E Workup and Purification D->E F FPL 64176 E->F

Caption: Synthesis of FPL 64176.

Biological Activity of FPL 64176: L-type Calcium Channel Activation

FPL 64176 is a valuable pharmacological tool for studying L-type voltage-gated calcium channels (CaV1.x). It acts as a potent activator by increasing the probability of channel opening and prolonging the mean open time. This leads to an enhanced influx of calcium ions (Ca²⁺) into the cell, which can trigger various downstream cellular responses.

Signaling Pathway of FPL 64176

The mechanism of action of FPL 64176 involves direct modulation of the L-type calcium channel, leading to increased intracellular calcium concentrations.

G A FPL 64176 B L-type Ca²⁺ Channel (CaV1.x) A->B Activates C Increased Channel Opening Probability B->C D Prolonged Mean Open Time B->D E Enhanced Ca²⁺ Influx C->E D->E F Increased Intracellular [Ca²⁺] E->F G Downstream Cellular Responses (e.g., muscle contraction, gene expression) F->G Triggers

Caption: FPL 64176 signaling pathway.

Experimental Protocol: In Vitro Calcium Flux Assay

The activity of L-type calcium channel activators like FPL 64176 can be assessed using a calcium flux assay in a suitable cell line expressing these channels (e.g., HEK293 cells stably expressing CaV1.2).

Materials:

  • Cells expressing L-type calcium channels

  • Calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM or Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • FPL 64176 stock solution (in DMSO)

  • L-type calcium channel blocker (e.g., nifedipine or verapamil) for control

  • Ionomycin for positive control (maximum calcium influx)

  • EGTA for negative control (calcium chelation)

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the cell culture medium and wash the cells with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37 °C in the dark.

  • Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.

  • Compound Addition:

    • Prepare serial dilutions of FPL 64176 in HBSS.

    • Add the FPL 64176 dilutions to the respective wells. Include wells with a vehicle control (DMSO), a positive control (ionomycin), and a negative control (pre-incubation with a channel blocker before adding FPL 64176).

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate the EC₅₀ value for FPL 64176.

Experimental Workflow for Calcium Flux Assay

G A Plate cells expressing L-type Ca²⁺ channels B Load cells with calcium-sensitive dye A->B C Wash cells to remove excess dye B->C D Add FPL 64176 and controls C->D E Measure fluorescence over time D->E F Data analysis (Dose-response curve, EC₅₀) E->F

Caption: Calcium flux assay workflow.

Conclusion

This compound is a valuable and versatile chemical intermediate. While it does not appear to possess significant intrinsic biological activity based on currently available public information, its role as the direct precursor to the potent L-type calcium channel activator FPL 64176 makes it a compound of high interest to researchers in drug discovery and development. The synthetic routes to this pyrrole derivative are well-established, and its application in the synthesis of FPL 64176 provides a critical tool for the investigation of calcium signaling pathways and the development of new therapeutic agents targeting these channels.

References

The Expanding Therapeutic Potential of Novel Pyrrole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the burgeoning field of novel pyrrole derivatives, offering crucial insights for researchers, scientists, and drug development professionals. The pyrrole scaffold, a fundamental heterocyclic moiety, continues to be a cornerstone in the design of new therapeutic agents due to its remarkable versatility and presence in numerous biologically active compounds.[1] This document summarizes the latest findings on the anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.

Anticancer Activity of Novel Pyrrole Derivatives

Pyrrole derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer.[2][3][4] Their mechanisms of action are diverse and include the inhibition of critical signaling pathways involved in cell proliferation and survival, such as the Hedgehog and EGFR/VEGFR pathways.[5][6][7][8]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of several novel pyrrole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
3-Aroyl-1,4-diarylpyrroleCompound 10KU812 (CML)< 1[9][10][11]
3-Aroyl-1,4-diarylpyrroleCompound 10LAMA84 (CML)< 1[9][10][11]
3-(Substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrroleCompound 3fA375 (Melanoma)8.2[12]
3-(Substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrroleCompound 3fCT-26 (Colon)10.5[12]
3-(Substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrroleCompound 3gCHO (Ovarian)8.2[12]
Aroylpyrrole-based HDAC6 inhibitorCompound 10gHeLa (Cervical)0.21[13]
Aroylpyrrole-based HDAC6 inhibitorCompound 10gSiHa (Cervical)0.35[13]
Signaling Pathway Inhibition: Hedgehog and EGFR/VEGFR

Novel pyrrole derivatives have been shown to potently inhibit key signaling pathways implicated in cancer progression. For instance, certain 3-aroyl-1-arylpyrrole derivatives have been found to suppress the Hedgehog signaling pathway, which is crucial for the growth of certain tumors.[7] Furthermore, pyrrolo[2,3-d]pyrimidines are a class of pyrrole derivatives that have been extensively studied as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, both of which are critical drivers of tumor growth and angiogenesis.[5][6]

Hedgehog_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 Patched1 (PTCH1) Receptor Shh->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI Proteins SUFU->GLI represses TargetGenes Target Gene Expression (Proliferation, Survival) GLI->TargetGenes activates PyrroleDerivative Pyrrole Derivative (e.g., ARAP 22 & 27) PyrroleDerivative->SMO inhibits

Hedgehog Signaling Pathway Inhibition by Pyrrole Derivatives

EGFR_VEGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand EGF / VEGF Receptor EGFR / VEGFR Ligand->Receptor binds Dimerization Receptor Dimerization Receptor->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Autophosphorylation->Downstream CellResponse Cellular Response (Proliferation, Angiogenesis, Survival) Downstream->CellResponse PyrroleDerivative Pyrrolo[2,3-d]pyrimidine Derivative PyrroleDerivative->Autophosphorylation inhibits

EGFR/VEGFR Signaling Pathway Inhibition

Antimicrobial Activity of Novel Pyrrole Derivatives

The emergence of antibiotic resistance necessitates the development of new antimicrobial agents.[14] Pyrrole derivatives, particularly those fused with other heterocyclic rings like pyrimidine, have shown promising antibacterial and antifungal activities.[14][15]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrrole derivatives against various pathogenic microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference
Pyrrole-pyrimidine hybridPyrrolopyrimidine-triazole hybridStaphylococcus aureus5.0 - 33.8[15]
Pyrrole-pyrimidine hybridPyrrolopyrimidine-triazole hybridEscherichia coli5.0 - 33.8[15]
Pyrrolyl benzamideN-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamideStaphylococcus aureus3.12 - 12.5[15]
Pyrrolyl benzamideN-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamideEscherichia coli3.12 - 12.5[15]
Halogenated Pyrrolopyrimidine6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (bromo derivative)Staphylococcus aureus8[16]
Halogenated Pyrrolopyrimidine6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (iodo derivative)Staphylococcus aureus8[16]
Pyrrole-thiazole derivativeCompound 3dEscherichia coli16[2]
Pyrrole-thiazole derivativeCompound 3dStaphylococcus aureus16[2]

Anti-inflammatory and Neuroprotective Activities

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Pyrrole derivatives have been investigated for their anti-inflammatory properties, with some demonstrating potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[17][18] Additionally, certain pyrrole derivatives have exhibited neuroprotective effects in models of neurotoxicity, suggesting their potential in treating neurodegenerative diseases.[1][19][20]

Quantitative Anti-inflammatory and Neuroprotective Data
Compound ClassBiological ActivityAssay/ModelKey FindingReference
1,5-DiarylpyrroleCOX-2 InhibitionIn vitro enzyme assayIC50 values in the low micromolar range[17]
Pyrrolizine derivativeCOX-1 InhibitionIn vitro enzyme assayIC50 = 2.45–5.69 µM[18]
Pyrrolizine derivativeCOX-2 InhibitionIn vitro enzyme assayIC50 = 0.85–3.44 µM[18]
1,5-Diaryl pyrroleNeuroprotection6-OHDA-induced neurotoxicity in PC12 cellsReversed cytotoxicity at 0.1-5 µM[19][20]
Pyrrole-2-carbaldehydeNeuroprotectionOxygen-glucose deprivation in PC12 cellsDisplayed neuroprotective activity[1]
Modulation of Inflammatory and Neuroprotective Signaling Pathways

The anti-inflammatory effects of some pyrrole derivatives are attributed to their ability to modulate key signaling pathways such as the NF-κB pathway. In the context of neuroprotection, pyrrole derivatives have been shown to regulate the Nrf2 and NF-κB signaling pathways, which are critical in the cellular response to oxidative stress and inflammation.[1][21][22][23]

NFkB_Nrf2_Modulation cluster_Nrf2 Nrf2 Pathway cluster_NFkB NF-κB Pathway Stimuli Oxidative Stress / Inflammatory Stimuli Keap1 Keap1 Stimuli->Keap1 inactivates IKK IKK Stimuli->IKK activates Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE Nrf2->ARE translocates to nucleus and binds to AntioxidantGenes Antioxidant Gene Expression ARE->AntioxidantGenes activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases InflammatoryGenes Pro-inflammatory Gene Expression NFkB->InflammatoryGenes translocates to nucleus and activates PyrroleDerivative Pyrrole Derivative PyrroleDerivative->Nrf2 activates PyrroleDerivative->NFkB inhibits

Modulation of Nrf2 and NF-κB Signaling Pathways

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of the biological activity of novel pyrrole derivatives.

Anticancer Activity: MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[24]

  • Materials:

    • 96-well flat-bottom plates

    • Cancer cell lines (e.g., A549, HeLa, MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test pyrrole derivatives dissolved in DMSO (10 mM stock)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[25]

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[25]

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h_1 Incubate 24h SeedCells->Incubate24h_1 AddCompound Add Pyrrole Derivatives (various concentrations) Incubate24h_1->AddCompound Incubate_Treatment Incubate 24-72h AddCompound->Incubate_Treatment AddMTT Add MTT Reagent Incubate_Treatment->AddMTT Incubate_MTT Incubate 3-4h AddMTT->Incubate_MTT AddSolubilizer Add Solubilization Solution Incubate_MTT->AddSolubilizer ReadAbsorbance Read Absorbance (570 nm) AddSolubilizer->ReadAbsorbance AnalyzeData Calculate % Viability and IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

MTT Cell Viability Assay Workflow
Antimicrobial Activity: Agar Disc Diffusion Method

This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to antimicrobial agents.[26]

  • Materials:

    • Petri dishes with Mueller-Hinton agar

    • Bacterial strains (e.g., E. coli, S. aureus)

    • Sterile filter paper discs (6 mm in diameter)

    • Test pyrrole derivatives dissolved in a suitable solvent (e.g., DMSO)

    • Positive control antibiotic discs (e.g., Ciprofloxacin)

    • Negative control discs (solvent only)

    • Sterile swabs

    • Incubator

  • Procedure:

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

    • Plate Inoculation: Uniformly spread the bacterial suspension over the entire surface of the Mueller-Hinton agar plate using a sterile swab.

    • Disc Application: Aseptically place the filter paper discs impregnated with the test compounds, positive control, and negative control onto the surface of the inoculated agar plate.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disc in millimeters.

Signaling Pathway Analysis: Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or extract.[27]

  • Materials:

    • Cell lysates treated with pyrrole derivatives

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (specific to the target proteins, e.g., p-EGFR, total EGFR, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration of the lysates.

    • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add the chemiluminescent substrate and detect the protein bands using an imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Conclusion

The diverse biological activities of novel pyrrole derivatives underscore their significant therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance these promising compounds from the laboratory to the clinic. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly pave the way for the development of next-generation therapies for a wide range of diseases.

References

The Therapeutic Potential of Substituted Pyrroles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a five-membered aromatic heterocycle containing a single nitrogen atom, represents a cornerstone in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have made it a privileged structure in the design of numerous therapeutic agents. This technical guide provides a comprehensive overview of the current landscape of substituted pyrroles in drug discovery, with a focus on their applications as anticancer, antimicrobial, and anti-inflammatory agents, as well as receptor modulators. This document details key experimental protocols, presents quantitative biological data for comparative analysis, and visualizes critical signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Therapeutic Applications of Substituted Pyrroles

Substituted pyrroles have demonstrated a remarkable breadth of biological activities, leading to their investigation and development for a wide range of therapeutic indications.

Anticancer Activity

The pyrrole moiety is a key component in several approved and investigational anticancer drugs. These compounds often function by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

One of the most notable examples is Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor. Sunitinib's structure features a substituted pyrrole ring linked to an oxindole moiety. It exerts its anticancer effects by inhibiting several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), thereby blocking tumor angiogenesis and cell proliferation.

Another important class of anticancer agents is the pyrrolo[1,2-a]quinoxalines. These fused heterocyclic systems have shown potent inhibitory activity against human protein kinase CK2, a key regulator of cell growth, proliferation, and survival.[1] Inhibition of CK2 is a promising strategy for cancer therapy, and pyrrolo[1,2-a]quinoxalines represent a promising scaffold for the development of novel CK2 inhibitors.[1]

Furthermore, various 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives have been synthesized and evaluated for their anticancer activity against a range of cancer cell lines. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the phenyl rings significantly influence their cytotoxic potency.[2]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Substituted pyrroles have shown significant promise in this area, with both natural and synthetic derivatives exhibiting potent antibacterial and antifungal properties.

Pyrrolnitrin , a natural product isolated from Pseudomonas pyrrocinia, is a classic example of a pyrrole-based antifungal agent. It and its analogs have been the subject of extensive synthetic and medicinal chemistry efforts.

Numerous studies have explored the synthesis of novel pyrrole derivatives with antimicrobial activity. For instance, a series of substituted pyrroles and their fused pyrimidine and triazine forms have been shown to inhibit the growth of important human pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus fumigatus.[3][4][5] The mechanism of action for some of these compounds involves interaction with microbial DNA.[3][4][5]

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Substituted pyrroles have been investigated as potential anti-inflammatory agents, primarily through their ability to inhibit pro-inflammatory enzymes.

Certain pyrrolecarboxylic acid derivatives have demonstrated anti-inflammatory activity superior to that of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).[6] Their mechanism of action is attributed to the inhibition of prostaglandin synthesis.[6]

Receptor Modulation

Substituted pyrroles can also act as modulators of various receptors, influencing a range of physiological processes. For example, certain heteroaryl-pyrrolidinones have been identified as positive allosteric modulators (PAMs) of the muscarinic acetylcholine receptor M1 (mAChR M1), a target for cognitive disorders like Alzheimer's disease.[7]

Additionally, pyrrole-oxindole derivatives have been developed as progesterone receptor (PR) modulators, with potential applications in female healthcare, including contraception and the treatment of endometriosis.[8]

Quantitative Biological Data

The following tables summarize the in vitro biological activity of various substituted pyrrole derivatives, providing a basis for comparison and further structure-activity relationship studies.

Table 1: Anticancer Activity of Substituted Pyrroles (IC50 Values)

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-substituted pyrrole-based scaffoldsCompound 1 (with tropolone ring)L1210, CEM, HeLa10-14[9]
3-Benzoyl-4-phenyl-1H-pyrrolescpd 19 (3,4-dimethoxy phenyl at C4)MGC 80-3, HCT-116, CHO1.0 - 1.7[2]
3-Benzoyl-4-phenyl-1H-pyrrolescpd 21 (3,4-dimethoxy phenyl at C4)HepG2, DU145, CT-260.5 - 0.9[2]
3-Benzoyl-4-phenyl-1H-pyrrolescpd 15A5493.6[2]
Pyrrolo[1,2-a]quinoxalines4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid (1c)(CK2 inhibition)0.049[1]

Table 2: Antimicrobial Activity of Substituted Pyrroles (MIC Values)

Compound ClassSpecific Compound/DerivativeMicroorganismMIC (µg/mL)Reference
1,2,3,4-tetrasubstituted pyrrolesCompounds 4, 11, 12S. aureus, B. cereus(Promising activity)[10]
Fused PyrrolesCompound 2a, 3c, 4dGram-positive bacteria, C. albicans(Effective)[3][4][5]
Fused PyrrolesCompound 5cGram-negative bacteria(Effective)[3][4][5]
Fused PyrrolesCompound 5a, 3cA. fumigatus, F. oxysporum(Effective)[3][4][5]
Benzimidazole-substituted pyrrolesCompound 68MDA-MB-435 melanoma(62.46% inhibition at 10 µM)[6]
PyrrolecarboxamidesDerivativesTarget Cells(Good antiproliferative, low cytotoxicity)[6]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of representative substituted pyrroles and for key biological assays used to evaluate their therapeutic potential.

Synthesis of Substituted Pyrroles

3.1.1. Paal-Knorr Pyrrole Synthesis

This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.

  • Materials:

    • 1,4-Dicarbonyl compound (e.g., hexane-2,5-dione)

    • Primary amine (e.g., aniline)

    • Solvent (e.g., ethanol, acetic acid)

    • Acid catalyst (e.g., HCl) (optional)

  • Procedure:

    • In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 equivalent) and the primary amine (1.0-1.2 equivalents) in the chosen solvent.

    • If using a catalyst, add a catalytic amount (e.g., 1-2 drops of concentrated HCl).

    • Heat the reaction mixture to reflux for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted pyrrole.

3.1.2. Hantzsch Pyrrole Synthesis

This is a multi-component reaction involving an α-halo ketone, a β-ketoester, and a primary amine or ammonia.

  • Materials:

    • α-Haloketone (e.g., chloroacetone)

    • β-Ketoester (e.g., ethyl acetoacetate)

    • Primary amine (e.g., benzylamine) or ammonia

    • Base (e.g., sodium ethoxide)

    • Solvent (e.g., ethanol)

  • Procedure:

    • In a round-bottom flask, dissolve the β-ketoester (1.0 equivalent) and the primary amine or ammonia (1.0 equivalent) in the solvent.

    • Add the base (1.0 equivalent) to the mixture and stir at room temperature for 30 minutes.

    • Add the α-haloketone (1.0 equivalent) dropwise to the reaction mixture.

    • Heat the mixture to reflux for 2-6 hours, monitoring by TLC.

    • After cooling, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Biological Assays

3.2.1. MTT Assay for Anticancer Activity

This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

  • Materials:

    • Cancer cell lines (e.g., HeLa, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

    • 96-well microtiter plates

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

3.2.2. Kirby-Bauer Disk Diffusion Method for Antibacterial Susceptibility

This method assesses the susceptibility of bacteria to antimicrobial agents.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton agar (MHA) plates

    • Sterile cotton swabs

    • Sterile saline or broth

    • Paper disks impregnated with known concentrations of the test compounds

    • Standard antibiotic disks (positive control)

    • Blank disks (negative control)

  • Procedure:

    • Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

    • Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.

    • Allow the plate to dry for a few minutes.

    • Using sterile forceps, place the paper disks impregnated with the test compounds, positive control, and negative control onto the agar surface, ensuring they are evenly spaced.

    • Gently press the disks to ensure complete contact with the agar.

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

    • The size of the zone of inhibition indicates the susceptibility of the bacterium to the compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the therapeutic applications of substituted pyrroles. The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_development Lead Optimization & Preclinical Studies s1 Starting Materials (e.g., 1,4-dicarbonyl, amine) s2 Chemical Synthesis (e.g., Paal-Knorr) s1->s2 s3 Purification (Chromatography, Recrystallization) s2->s3 s4 Structure Elucidation (NMR, MS) s3->s4 b1 In vitro Assays (Anticancer, Antimicrobial) s4->b1 Test Compounds b2 Determine Potency (IC50, MIC) b1->b2 d1 Structure-Activity Relationship (SAR) Studies b2->d1 Active Hits d2 Mechanism of Action (e.g., Kinase Inhibition) d1->d2 d3 In vivo Efficacy & Toxicology Studies d2->d3

Caption: General workflow for the discovery and development of novel pyrrole-based therapeutic agents.

VEGFR2_pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Sunitinib Sunitinib (Substituted Pyrrole) Sunitinib->VEGFR2 Inhibits ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and its inhibition by Sunitinib.

CK2_pathway cluster_substrates CK2 Substrates cluster_outcomes Cellular Outcomes CK2 Protein Kinase CK2 Akt Akt CK2->Akt Phosphorylates Ikaros Ikaros CK2->Ikaros Phosphorylates p65 NF-κB (p65) CK2->p65 Phosphorylates Pyrroloquinoxaline Pyrrolo[1,2-a]quinoxaline Derivatives Pyrroloquinoxaline->CK2 Inhibits Proliferation Cell Proliferation Akt->Proliferation Ikaros->Proliferation Regulates Apoptosis Inhibition of Apoptosis p65->Apoptosis

Caption: Inhibition of the Protein Kinase CK2 signaling pathway by substituted pyrroloquinoxalines.

Conclusion

Substituted pyrroles continue to be a rich source of inspiration for the development of novel therapeutic agents. Their synthetic tractability and diverse biological activities make them a highly attractive scaffold for medicinal chemists. The examples highlighted in this guide, from kinase inhibitors in oncology to novel antimicrobial and anti-inflammatory agents, underscore the broad therapeutic potential of this heterocyclic core. The provided experimental protocols and compiled quantitative data serve as a valuable resource for researchers in the field, aiming to facilitate the design and development of the next generation of pyrrole-based drugs. As our understanding of the complex signaling pathways involved in disease progresses, the rational design of substituted pyrroles targeting specific molecular interactions will undoubtedly lead to the discovery of more effective and safer medicines.

References

An In-depth Technical Guide to Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate is a key heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. Its derivatives have shown significant biological activities, including the potentiation of L-type calcium channels and antimicrobial effects. This technical guide provides a comprehensive review of the synthesis, spectroscopic characterization, and known biological activities of this compound, with a focus on its potential applications in drug discovery and development. Detailed experimental protocols for its synthesis are presented, alongside a thorough compilation of its quantitative data. Furthermore, this document elucidates the signaling pathway associated with its calcium channel modulation activity.

Introduction

Pyrrole and its derivatives are a class of nitrogen-containing five-membered heterocyclic compounds that are ubiquitous in natural products and synthetic pharmaceuticals. The pyrrole ring is a crucial pharmacophore in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. This compound, as a substituted pyrrole, represents a valuable building block for the synthesis of more complex molecules with tailored biological functions. A notable derivative, FPL 64176 (methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate), is a well-characterized L-type calcium channel activator, highlighting the potential of this scaffold in the development of cardiovascular drugs.[1] This guide aims to consolidate the current knowledge on the synthesis, properties, and biological relevance of the core molecule, this compound.

Synthesis of this compound

The synthesis of substituted pyrroles can be achieved through various classical methods, with the Paal-Knorr and Hantzsch pyrrole syntheses being the most prominent.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a straightforward and widely used method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[2][3]

General Reaction Scheme:

Paal-Knorr Pyrrole Synthesis Overview.

Experimental Protocol: Paal-Knorr Synthesis of a Substituted Pyrrole

This protocol describes a general procedure for the synthesis of a substituted pyrrole, which can be adapted for this compound.

  • Materials:

    • 1,4-dicarbonyl compound (e.g., a substituted hexane-2,5-dione) (1.0 equiv)

    • Primary amine or ammonia source (e.g., ammonium acetate) (1.1-1.5 equiv)

    • Solvent (e.g., ethanol, acetic acid, or solvent-free)

    • Catalyst (optional, e.g., acetic acid, iodine, Lewis acids)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine the 1,4-dicarbonyl compound and the primary amine or ammonia source.

    • Add the solvent and catalyst (if any).

    • Heat the reaction mixture to reflux for a specified time (e.g., 15 minutes to several hours), monitoring the reaction progress by thin-layer chromatography (TLC).[4]

    • After completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by vacuum filtration. Otherwise, perform an appropriate workup, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.[4]

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure substituted pyrrole.

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[5] This method provides a versatile route to highly substituted pyrroles.

General Reaction Scheme:

Hantzsch Pyrrole Synthesis Overview.

Experimental Protocol: Hantzsch Synthesis of a Substituted Pyrrole

This protocol outlines the general steps for a Hantzsch pyrrole synthesis.

  • Materials:

    • β-ketoester (1.0 equiv)

    • Ammonia or primary amine (1.0 equiv)

    • α-haloketone (1.0 equiv)

    • Solvent (e.g., ethanol, acetic acid)

  • Procedure:

    • Dissolve the β-ketoester and the α-haloketone in the chosen solvent in a reaction flask.

    • Add the ammonia or primary amine to the solution. The reaction may be exothermic.

    • Stir the reaction mixture at room temperature or with heating, monitoring its progress by TLC.

    • Upon completion, perform a suitable workup, which may include neutralization, extraction with an organic solvent, and washing.

    • Dry the organic phase, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Spectroscopic Data and Physical Properties

The following tables summarize the key physical and spectroscopic data for this compound.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₁NO₂[6]
Molecular Weight 153.18 g/mol [6]
CAS Number 69687-80-5[6]
Appearance Solid
Melting Point 85-89 °C[7]

Table 2: Spectroscopic Data of this compound and Related Compounds

Spectroscopy Data Reference
¹H NMR Data for related compounds show characteristic peaks for methyl groups on the pyrrole ring (around 2.1-2.5 ppm), the pyrrole ring proton (around 5.8-6.5 ppm), the ester methyl group (around 3.7 ppm), and the NH proton (a broad singlet around 8.0-9.0 ppm).[4][8]
¹³C NMR Spectra of similar pyrrole esters show signals for the methyl carbons (around 10-15 ppm), the ester methyl carbon (around 50 ppm), the pyrrole ring carbons (in the range of 105-140 ppm), and the carbonyl carbon of the ester (around 165 ppm).[4]
IR (Infrared) Characteristic absorption bands are expected for the N-H stretch (around 3300-3400 cm⁻¹), C-H stretches (around 2900-3000 cm⁻¹), the C=O stretch of the ester (around 1680-1700 cm⁻¹), and C=C and C-N stretches of the pyrrole ring.[4]
Mass Spec (MS) The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Biological Activities and Mechanism of Action

Calcium Channel Activation

Derivatives of this compound have been identified as potent activators of L-type voltage-gated calcium channels (VGCCs). A prominent example is FPL 64176, which is a non-dihydropyridine compound that significantly enhances the macroscopic inward current through L-type calcium channels.[1]

Mechanism of Action:

FPL 64176 modulates the gating properties of the L-type calcium channel, specifically the Cav1.2 α1 subunit. It prolongs the open time of the channel and slows down its deactivation. This leads to an increased influx of Ca²⁺ into the cell upon depolarization. The binding site for FPL 64176 on the channel is distinct from that of other known calcium channel modulators like dihydropyridines, verapamil, and diltiazem.

Signaling Pathway: L-type Calcium Channel-Mediated Calcium Influx

L_Type_Calcium_Channel_Pathway Depolarization Membrane Depolarization LTCC L-type Calcium Channel (Cav1.2) Depolarization->LTCC Opens Ca_influx Ca²⁺ Influx LTCC->Ca_influx Ca_increase Increased Intracellular [Ca²⁺] Ca_influx->Ca_increase Calmodulin Calmodulin Activation Ca_increase->Calmodulin Contraction Muscle Contraction Ca_increase->Contraction Triggers CaMK Ca²⁺/Calmodulin-dependent Protein Kinase (CaMK) Activation Calmodulin->CaMK CREB CREB Phosphorylation CaMK->CREB Gene_expression Altered Gene Expression CREB->Gene_expression Regulates FPL Methyl 2,5-dimethyl-1H- pyrrole-3-carboxylate Derivative (e.g., FPL 64176) FPL->LTCC Potentiates (prolongs opening)

L-type calcium channel activation pathway.

Antimicrobial Activity

Various derivatives of the pyrrole scaffold have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential enzymes. The specific antimicrobial profile of this compound itself is an area of ongoing research.

Table 3: Antimicrobial Activity of Pyrrole Derivatives

Compound/Derivative Organism Activity (MIC) Reference
Pyrrole Chalcone DerivativesS. aureus, E. coliGood activity[8]
Substituted PyrrolesC. albicansSignificant activity

Conclusion

This compound is a valuable heterocyclic compound with significant potential in drug discovery. Its straightforward synthesis via established methods like the Paal-Knorr and Hantzsch reactions makes it an accessible starting material. The demonstrated biological activities of its derivatives, particularly as potent L-type calcium channel activators and as antimicrobial agents, underscore the importance of this scaffold in medicinal chemistry. Further exploration of the structure-activity relationships of its derivatives is warranted to develop novel therapeutics with improved efficacy and selectivity. This technical guide provides a foundational understanding for researchers and drug development professionals interested in leveraging the chemical and biological properties of this versatile molecule.

References

An In-depth Technical Guide to the Reactivity and Stability of Dimethyl-pyrrole Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity and stability of dimethyl-pyrrole carboxylates, a class of heterocyclic compounds with significant applications in organic synthesis and medicinal chemistry. These compounds serve as versatile intermediates in the synthesis of a wide range of biologically active molecules, including porphyrins and kinase inhibitors. Understanding their chemical behavior is crucial for their effective utilization in research and drug development.

Core Reactivity Profile

The reactivity of the pyrrole ring in dimethyl-pyrrole carboxylates is significantly influenced by the interplay of the electron-donating methyl groups and the electron-withdrawing carboxylate groups. The nitrogen atom's lone pair of electrons contributes to the aromaticity of the five-membered ring, making it electron-rich and susceptible to electrophilic attack. The positions of the substituents dictate the regioselectivity of these reactions.

Electrophilic Aromatic Substitution

Dimethyl-pyrrole carboxylates readily undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and formylation. The electron-donating methyl groups activate the pyrrole ring, while the electron-withdrawing carboxylate groups are deactivating and direct incoming electrophiles to specific positions. For instance, in the case of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, also known as Knorr's pyrrole, electrophilic substitution occurs at the remaining unsubstituted positions on the ring or on the methyl groups, depending on the reaction conditions.[1][2]

Vilsmeier-Haack Reaction: This reaction is a mild method for the formylation of electron-rich aromatic rings, including pyrroles.[3][4][5] The Vilsmeier reagent, typically generated from phosphoryl chloride and a formamide like N,N-dimethylformamide (DMF), acts as the electrophile. The reaction with N-substituted 2,5-dimethylpyrroles can lead to the introduction of a formyl group at the 3-position.[6]

Halogenation: Bromination of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate with excess bromine or N-bromosuccinimide can lead to the formation of a 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate, indicating that under certain conditions, both substitution on the methyl group and oxidation of the pyrrole ring can occur.[1][2]

Oxidation

The pyrrole ring is susceptible to oxidation, and the presence of methyl groups can be a focal point for oxidative functionalization. Oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for the regioselective oxidation of methyl groups on the pyrrole ring. For example, 4-methylpyrrole-2-carboxylates can be oxidized at the 4-methyl group.

Reduction

The pyrrole ring of dimethyl-pyrrole carboxylates can be reduced to the corresponding pyrrolidine derivatives through catalytic hydrogenation. This transformation is valuable in the synthesis of saturated heterocyclic scaffolds. The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction. For instance, N-Boc-protected methyl pyrrole-3-carboxylates can be hydrogenated over a Pd/C catalyst.[7] The ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4).[8][9][10][11][12]

Hydrolysis and Decarboxylation

The ester groups of dimethyl-pyrrole carboxylates can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids. Subsequent decarboxylation can be achieved by heating, often in the presence of a catalyst, to afford pyrroles with fewer substituents. For example, the hydrolysis of 2,4-dimethyl-3,5-bisalkoxycarbonylpyrrole with a strong alkali followed by thermal decarboxylation is a known method for the preparation of 2,4-dimethylpyrrole.[13]

Stability Profile

The stability of dimethyl-pyrrole carboxylates is a critical factor in their synthesis, storage, and application. The aromatic nature of the pyrrole ring imparts a degree of thermal stability. However, they can be susceptible to degradation under certain conditions.

Thermal Stability: The thermal stability of pyrrole esters is generally considered to be good. However, specific decomposition temperatures will vary depending on the substitution pattern.

Photostability: Pyrrole-containing compounds can undergo photodegradation through direct or indirect mechanisms.[14] The rate and pathway of photodegradation are highly dependent on the nature and position of the substituents on the pyrrole ring.

pH Stability: The ester functionalities are prone to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is dependent on the pH of the medium. The pyrrole ring itself is generally stable under neutral and basic conditions but can be susceptible to polymerization or degradation in the presence of strong acids.

Enzymatic Stability: Ester groups can be hydrolyzed by esterases, which is a relevant consideration in biological applications. The susceptibility to enzymatic degradation depends on the specific esterase and the steric and electronic properties of the pyrrole carboxylate.

Quantitative Data Summary

CompoundReaction/ConditionProduct(s)Yield (%)Reference(s)
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylateBromination (Br2 in Acetic Acid)Diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate-[1],[2]
2,5-dimethyl-1H-(p-tolyl)-pyrroleVilsmeier-Haack Reaction2,5-dimethyl-1H-(p-tolyl)-pyrrole-3-carboxaldehyde71[6]
N-Boc-methyl pyrrole-3-carboxylatesCatalytic Hydrogenation (Pd/C)N-Boc-protected pyrrolidine-3-carboxylates-[7]

Experimental Protocols

Paal-Knorr Synthesis of Substituted Pyrroles

The Paal-Knorr synthesis is a fundamental method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[15][16][17][18][19]

Conventional Heating Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine the 1,4-dicarbonyl compound (e.g., hexane-2,5-dione, 1 equivalent) and the primary amine (e.g., aniline, 1 equivalent) in a suitable solvent such as methanol.

  • Add a catalytic amount of acid (e.g., one drop of concentrated hydrochloric acid).

  • Heat the reaction mixture to reflux for a specified time (e.g., 15 minutes).

  • After cooling, the product is typically precipitated by the addition of water or a dilute acid solution.

  • The crude product is collected by filtration and purified by recrystallization or column chromatography.[16]

Microwave-Assisted Protocol:

  • In a microwave-safe vial, combine the 1,4-dicarbonyl compound, the primary amine (typically in excess), and a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., glacial acetic acid).

  • Seal the vial and irradiate in a microwave reactor at a set temperature (e.g., 80-150°C) for a short duration (e.g., 2-10 minutes).[15][16]

  • After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water.

  • The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.[16]

Vilsmeier-Haack Formylation of a Substituted Pyrrole

This protocol describes the formylation of 2,5-dimethyl-1H-(p-tolyl)-pyrrole.[6]

  • Stir N,N-dimethylformamide (DMF) under a nitrogen atmosphere in an ice bath.

  • Add phosphoryl chloride dropwise and stir for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2,5-dimethyl-1H-(p-tolyl)-pyrrole in DMF dropwise to the Vilsmeier reagent.

  • After the addition, remove the ice bath and continue stirring for approximately one hour.

  • Pour the reaction mixture onto ice and adjust the pH to 11 with 1M NaOH, then back to pH 6.

  • Cool the mixture in a brine-ice bath to precipitate the product.

  • Collect the product by filtration, wash with water, and dry under vacuum.

Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

This protocol outlines the bromination of Knorr's pyrrole in acetic acid.[1][2]

  • Dissolve diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate in glacial acetic acid.

  • Heat the solution to 38-45°C.

  • Add bromine dropwise with stirring, maintaining the temperature. The molar ratio of pyrrole to bromine can be varied (e.g., 1:4 or 1:5).

  • After the addition is complete, continue stirring at the same temperature for a specified period.

  • Cool the reaction mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.

Signaling Pathways and Drug Development Applications

Derivatives of dimethyl-pyrrole carboxylates are prominent scaffolds in the development of kinase inhibitors, which are a major class of targeted cancer therapies.[20] These inhibitors function by blocking the activity of specific kinases, enzymes that play crucial roles in cell signaling pathways controlling cell growth, proliferation, and survival.

Kinase Inhibition: The pyrrole-indolin-2-one core, which can be synthesized from pyrrole precursors, is a key structural motif in several approved kinase inhibitors like Sunitinib.[20] This scaffold mimics the adenine region of ATP and binds to the ATP-binding pocket of kinases, thereby inhibiting their function. Structure-activity relationship (SAR) studies have shown that modifications on the pyrrole ring and other parts of the molecule can significantly impact the potency and selectivity of these inhibitors against different kinases, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[20]

Structure-Activity Relationship (SAR): For pyrrole-based kinase inhibitors, SAR studies have revealed that:

  • The nature of substituents on the pyrrole ring influences the interaction with the hydrophobic regions of the kinase active site.

  • The groups attached to the pyrrole nitrogen can be modified to improve solubility and pharmacokinetic properties.

  • The overall conformation of the molecule, dictated by the substitution pattern, is critical for achieving high binding affinity and selectivity.[21][22][23]

The versatility of dimethyl-pyrrole carboxylates as starting materials allows for the systematic modification of these key structural features, making them valuable tools in the design and synthesis of novel kinase inhibitors.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) Growth_Factor->RTK Binds Signaling_Cascade Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Cell Proliferation, Angiogenesis Gene_Expression->Cell_Proliferation Leads to Dimethyl_Pyrrole_Carboxylate_Derivative Dimethyl-Pyrrole Carboxylate Derivative (Kinase Inhibitor) Dimethyl_Pyrrole_Carboxylate_Derivative->RTK Inhibits

Logical Relationships in Reactivity and Stability

Reactivity_Stability_Relationships cluster_reactivity Reactivity cluster_stability Stability Pyrrole_Core Dimethyl-Pyrrole Carboxylate Core Electrophilic_Substitution Electrophilic Substitution (Halogenation, Nitration, Formylation) Pyrrole_Core->Electrophilic_Substitution Oxidation Oxidation (e.g., with DDQ) Pyrrole_Core->Oxidation Reduction Reduction (Catalytic Hydrogenation, LiAlH4) Pyrrole_Core->Reduction Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Pyrrole_Core->Hydrolysis_Decarboxylation Thermal_Stability Thermal Stability Pyrrole_Core->Thermal_Stability Photo_Stability Photostability Pyrrole_Core->Photo_Stability pH_Stability pH Stability Pyrrole_Core->pH_Stability Enzymatic_Stability Enzymatic Stability Pyrrole_Core->Enzymatic_Stability

References

An In-depth Technical Guide to the Spectroscopic Characterization of Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the primary spectroscopic techniques used for the structural elucidation and characterization of pyrrole and its derivatives. Pyrrole is a fundamental five-membered aromatic heterocycle that forms the core of numerous vital biological molecules, including heme and chlorophyll, as well as many pharmaceuticals and functional materials.[1][2] An accurate understanding of its spectroscopic properties is therefore essential for its identification, characterization, and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed molecular structure of pyrrole compounds. It provides information on the connectivity and chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).

The pyrrole ring is an electron-rich aromatic system, which significantly influences the chemical shifts of its ring protons and carbons.[2] In an unsubstituted pyrrole molecule, symmetry results in three unique proton signals (N-H, α-protons at C2/C5, and β-protons at C3/C4) and two unique carbon signals for the ring (C2/C5 and C3/C4).[2] The chemical shifts are highly sensitive to the solvent, concentration, and the electronic nature of any substituents on the ring.[2][3] Electron-donating groups (EDGs) typically cause an upfield shift (lower ppm), while electron-withdrawing groups (EWGs) lead to a downfield shift (higher ppm).[2]

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize typical chemical shift ranges for unsubstituted pyrrole and a representative substituted pyrrole.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Unsubstituted Pyrrole [2][4]

NucleusPositionChemical Shift (δ, ppm)Multiplicity
¹HN-H~8.0 (broad)Singlet
¹HH-2, H-5 (α)~6.68Triplet
¹HH-3, H-4 (β)~6.22Triplet
¹³CC-2, C-5 (α)~118.5-
¹³CC-3, C-4 (β)~108.2-

Note: The N-H proton signal is often broad due to quadrupole-induced relaxation from the ¹⁴N nucleus and its chemical shift is highly dependent on solvent and concentration.[5][6]

Table 2: ¹H and ¹³C NMR Chemical Shifts for 2-Phenyl-1H-pyrrole [7]

NucleusPositionChemical Shift (δ, ppm)
¹HN-H~8.40 (broad singlet)
¹HH-3~6.35
¹HH-4~6.71
¹HH-5~6.90
¹HPhenyl~7.30 - 7.50
¹³CC-2~132.0
¹³CC-3~106.5
¹³CC-4~110.0
¹³CC-5~119.0
¹³CPhenyl (ipso)~133.5
Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining high-quality NMR spectra of a pyrrole compound is as follows:

  • Sample Preparation:

    • Ensure the pyrrole sample is of high purity to avoid signals from impurities.[2]

    • Dissolve 5-10 mg of the solid sample or 10-20 µL of a liquid sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: A high-field NMR spectrometer (e.g., 300-600 MHz).

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 8-16 scans are typically sufficient.

    • Relaxation Delay (D1): 1-2 seconds.

  • Instrument Parameters (¹³C NMR):

    • Pulse Sequence: A standard proton-decoupled pulse experiment.

    • Number of Scans: 128-1024 scans, as the ¹³C nucleus is less sensitive.

    • Relaxation Delay (D1): 2 seconds to accommodate the longer relaxation times of carbon nuclei.[2]

    • Decoupling: Employ proton broadband decoupling to simplify the spectrum to single lines for each unique carbon.[2]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Calibrate the spectrum by setting the TMS signal to 0 ppm or referencing the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve Pyrrole Compound in Deuterated Solvent Tube Transfer to NMR Tube Prep->Tube Acquire Acquire FID on NMR Spectrometer Tube->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Calibrate Calibrate Spectrum Phase->Calibrate Interpret Interpret Chemical Shifts, Coupling, and Integration Calibrate->Interpret Structure Structure Elucidation Interpret->Structure

A general workflow for NMR analysis of pyrrole compounds.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For pyrrole compounds, FT-IR is particularly useful for identifying the N-H bond, C-H bonds, and the characteristic vibrations of the pyrrole ring.[7]

Data Presentation: Characteristic IR Absorption Bands

The IR spectrum of pyrrole shows several key absorption bands.

Table 3: Characteristic FT-IR Absorption Bands for Pyrrole

Wavenumber (cm⁻¹)Vibration TypeDescription
~3400-3200N-H StretchA broad shoulder is often observed, indicative of the N-H stretching vibration of the pyrrole ring.[8]
~3100Aromatic C-H StretchStretching of the C-H bonds on the aromatic ring.
~1570, ~1467C=C Ring StretchingFundamental vibrations of the polypyrrole ring backbone.[8][9]
~1198, ~952C-N StretchStretching vibrations associated with the carbon-nitrogen bond in the ring.[8]
~740C-H Out-of-plane BendBending vibration of the C-H bonds.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid pyrrole compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[7]

    • Continue grinding until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet die and press it into a thin, transparent pellet using a hydraulic press.[7]

  • Instrument Parameters:

    • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

    • Scan Range: Typically 4000-400 cm⁻¹.[7]

    • Resolution: 4 cm⁻¹.[7]

    • Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.[7]

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or a pure KBr pellet.[7]

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, corresponding to the promotion of electrons from the ground state to higher energy states. In pyrrole compounds, the absorption bands are typically due to π-π* transitions within the aromatic ring.[9][10] The position (λmax) and intensity (molar extinction coefficient, ε) of these bands are sensitive to substituents and the extent of conjugation.

Data Presentation: UV-Vis Absorption Maxima

Table 4: UV-Vis Absorption Data for Pyrrole and Derivatives

CompoundSolventλmax (nm)Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹)
PyrroleAqueous203-
PolypyrroleAqueous257, 302-
BAPCP (Blue Pyrrole Derivative)PGMEA615> 1.0 x 10⁴
HAPCP (Blue Pyrrole Derivative)PGMEA616> 1.0 x 10⁴

[BAPCP and HAPCP data sourced from MDPI].[11] Pyrrole and Polypyrrole data sourced from ResearchGate.[9]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the pyrrole compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, cyclohexane, PGMEA). A typical concentration is 1.0 x 10⁻⁴ M.[11]

    • Prepare a "blank" sample containing only the pure solvent.

  • Instrument Parameters:

    • Spectrometer: A UV-Vis/NIR spectrophotometer.

    • Scan Range: Typically 200-800 nm.

    • Cuvette: Use a quartz cuvette with a 1 cm path length.

  • Data Acquisition:

    • Fill a cuvette with the blank solvent and place it in the spectrophotometer to record a baseline.

    • Rinse the cuvette with the sample solution, then fill it and place it in the sample holder.

    • Run the scan to record the absorption spectrum of the sample. The instrument will automatically correct for the solvent baseline.

    • Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.[1] The fragmentation pattern observed in the mass spectrum offers valuable clues for structural elucidation.

Common ionization techniques for pyrrole derivatives include Electron Ionization (EI) for volatile compounds and Electrospray Ionization (ESI) for less volatile or thermally sensitive molecules.[1] Under EI, alkylated pyrroles typically show a stable molecular ion peak and undergo characteristic fragmentation, such as the loss of alkyl groups or ring cleavage.[1] ESI is a softer technique that usually produces protonated molecules [M+H]⁺ with minimal fragmentation.[1]

Data Presentation: Mass Spectral Data for Pyrrole

Table 5: Major Fragment Ions in the Electron Ionization (EI) Mass Spectrum of Pyrrole [12]

m/zProposed FragmentRelative Intensity (%)
67[C₄H₅N]⁺ (Molecular Ion)100
66[C₄H₄N]⁺~15
41[C₂H₃N]⁺ or [C₃H₅]⁺~45
40[C₂H₂N]⁺ or [C₃H₄]⁺~40
39[C₃H₃]⁺~60
38[C₃H₂]⁺~30
Experimental Protocol: GC-MS Analysis

This protocol is suitable for the analysis of volatile and thermally stable pyrrole derivatives.[1]

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.

  • Instrument Parameters (Gas Chromatograph - GC):

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Column: A non-polar capillary column (e.g., DB-5ms).

  • Instrument Parameters (Mass Spectrometer - MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Scan Range: m/z 35-500.

    • Ion Source Temperature: 230 °C.

  • Data Analysis:

    • Identify the peak corresponding to the pyrrole compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum for that peak, identifying the molecular ion and key fragment ions.

    • Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

Visualization: Mass Spectrometry Workflow and Logic

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_output Data Output Sample Volatile Pyrrole Sample GC Gas Chromatography (Separation) Sample->GC IonSource Ionization (e.g., EI) GC->IonSource MassAnalyzer Mass Analyzer (Separation by m/z) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum (Intensity vs. m/z) Detector->Spectrum

Workflow for a typical GC-MS analysis of a pyrrole compound.

Combined_Spectroscopy cluster_techniques Spectroscopic Techniques cluster_info Information Obtained Pyrrole Pyrrole Compound (Unknown Structure) NMR NMR (¹H, ¹³C) Pyrrole->NMR IR FT-IR Pyrrole->IR MS Mass Spec. Pyrrole->MS UV UV-Vis Pyrrole->UV NMR_Info Carbon-Hydrogen Framework NMR->NMR_Info IR_Info Functional Groups (e.g., N-H, C=O) IR->IR_Info MS_Info Molecular Weight & Formula MS->MS_Info UV_Info Conjugated π-System UV->UV_Info Structure Final Structure Elucidation NMR_Info->Structure IR_Info->Structure MS_Info->Structure UV_Info->Structure

Complementary information from various spectroscopic techniques.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate is a substituted pyrrole derivative of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrrole scaffold in numerous biologically active compounds. This document provides a detailed protocol for the synthesis of this target molecule, primarily based on the well-established Hantzsch pyrrole synthesis. Alternative methods like the Paal-Knorr synthesis are also discussed. These protocols are intended for researchers and scientists in the field of organic synthesis and drug discovery.

Synthesis Overview: The Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is a classical and versatile method for the preparation of substituted pyrroles.[1][2] It involves a multi-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1] For the synthesis of this compound, the key starting materials are methyl acetoacetate, chloroacetone (an α-haloketone), and ammonia.

The reaction mechanism initiates with the formation of an enamine from the reaction of the β-ketoester (methyl acetoacetate) and ammonia. This enamine then acts as a nucleophile, attacking the α-haloketone (chloroacetone). Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrrole ring.

Experimental Protocol: Hantzsch Synthesis

This protocol is adapted from established procedures for similar pyrrole syntheses.

Materials and Reagents:

  • Methyl acetoacetate

  • Chloroacetone

  • Aqueous ammonia (25-28%)

  • Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl acetoacetate (1 equivalent) and ethanol. Cool the flask in an ice bath.

  • Addition of Ammonia: To the cooled solution, slowly add aqueous ammonia (2-3 equivalents). Stir the mixture at 0-5°C for 15-20 minutes.

  • Addition of α-Haloketone: While maintaining the low temperature, add chloroacetone (1 equivalent) dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Hantzsch synthesis of substituted pyrroles, which can be considered indicative for the synthesis of this compound.

ParameterValue/ConditionReference/Note
Reactants Methyl acetoacetate, Chloroacetone, AmmoniaCore components of the Hantzsch synthesis
Solvent EthanolA common solvent for this reaction
Temperature 0°C to room temperatureInitial cooling followed by reaction at ambient temperature
Reaction Time 12 - 24 hoursVaries depending on specific substrates and conditions
Purification Column Chromatography / RecrystallizationStandard methods for purifying organic compounds
Expected Yield 60 - 80%Typical yields for Hantzsch pyrrole syntheses

Alternative Synthesis Route: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis provides an alternative route to pyrroles and involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[3] For the target molecule, this would require a suitably substituted 1,4-dicarbonyl precursor. This method is particularly useful when the required dicarbonyl compound is readily available. A one-pot, two-step process starting from 2,5-dimethylfuran to generate the 1,4-dicarbonyl intermediate (2,5-hexanedione) in situ, followed by reaction with an amine, has been reported with high yields (80-95%).[4][5]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Hantzsch synthesis of this compound.

Hantzsch_Synthesis_Workflow start Start reactants 1. Mix Methyl Acetoacetate and Ethanol in Flask start->reactants cool 2. Cool Mixture in Ice Bath reactants->cool add_nh3 3. Add Aqueous Ammonia cool->add_nh3 add_cl_acetone 4. Add Chloroacetone Dropwise add_nh3->add_cl_acetone react 5. Stir at Room Temperature (12-24h) add_cl_acetone->react workup 6. Aqueous Work-up (Extraction & Washing) react->workup purify 7. Purification (Chromatography/ Recrystallization) workup->purify product Methyl 2,5-dimethyl-1H- pyrrole-3-carboxylate purify->product

Caption: Workflow for the Hantzsch synthesis of the target pyrrole.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight. The expected molecular weight for C₈H₁₁NO₂ is 153.18 g/mol .[6]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point Analysis: To assess purity.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Chloroacetone is a lachrymator and is toxic; handle with extreme care.

  • Handle all solvents and reagents in accordance with their safety data sheets (SDS).

By following this detailed protocol, researchers can reliably synthesize this compound for use in various research and development applications.

References

Application Notes and Protocols: Paal-Knorr Synthesis of 2,5-Dimethylpyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Paal-Knorr synthesis is a cornerstone reaction in organic chemistry for the formation of substituted pyrroles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, providing a straightforward and efficient route to a diverse range of pyrrole derivatives.[3][4] These application notes provide detailed protocols and quantitative data for the synthesis of 2,5-dimethylpyrrole derivatives, a key structural motif in many biologically active molecules.

Overview of the Paal-Knorr Synthesis

The Paal-Knorr synthesis of 2,5-dimethylpyrroles typically utilizes 2,5-hexanedione (acetonylacetone) as the 1,4-dicarbonyl starting material. The reaction proceeds via the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring. The reaction can be performed under various conditions, including conventional heating and microwave irradiation, often with the use of an acid catalyst to facilitate the dehydration step.[3]

Key Advantages:

  • Versatility: A wide array of primary amines can be used, allowing for the synthesis of a diverse library of N-substituted 2,5-dimethylpyrroles.

  • Efficiency: The reaction often proceeds with high yields and operational simplicity.[5]

  • Atom Economy: The primary byproduct of the reaction is water, making it an atom-economical process.

Reaction Mechanism and Experimental Workflow

The generally accepted mechanism for the Paal-Knorr pyrrole synthesis is initiated by the nucleophilic attack of a primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a cyclic intermediate. The final step involves the dehydration of this intermediate to form the stable aromatic pyrrole ring.

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

A general workflow for the synthesis of 2,5-dimethylpyrrole derivatives is outlined below. The process involves the selection of starting materials, the reaction itself under appropriate conditions, and subsequent product isolation and purification.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select 2,5-Hexanedione and Primary Amine reaction Combine Reactants with Solvent and Catalyst start->reaction heating Heat Reaction Mixture (Conventional or Microwave) reaction->heating monitoring Monitor Reaction Progress (e.g., TLC) heating->monitoring workup Quench Reaction and Perform Extraction monitoring->workup purification Purify Crude Product (e.g., Chromatography) workup->purification characterization Characterize Final Product (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for Paal-Knorr synthesis.

Quantitative Data: Reaction Yields

The yield of the Paal-Knorr synthesis of 2,5-dimethylpyrrole derivatives is influenced by several factors, including the nature of the amine, the catalyst used, the reaction temperature, and the method of heating. The following tables summarize representative yields for the synthesis of various N-substituted 2,5-dimethylpyrroles under different conditions.

Table 1: Synthesis of N-Substituted 2,5-Dimethylpyrroles using a Low-Cost Alumina Catalyst (CATAPAL 200) [5]

EntryPrimary AmineProductYield (%)
1Aniline1-Phenyl-2,5-dimethylpyrrole92
24-Toluidine1-(4-Tolyl)-2,5-dimethylpyrrole96
34-Methoxyaniline1-(4-Methoxyphenyl)-2,5-dimethylpyrrole97
44-Chloroaniline1-(4-Chlorophenyl)-2,5-dimethylpyrrole90
5Benzylamine1-Benzyl-2,5-dimethylpyrrole85

Reaction Conditions: Acetonylacetone (1 mmol), primary amine (1 mmol), CATAPAL 200 (40 mg), 60 °C, 45 min, solvent-free.

Table 2: Microwave-Assisted Synthesis of N-Substituted Pyrroles using Iodine as a Catalyst [6][7]

EntryPrimary AmineReaction Time (min)Yield (%)
1Aniline2.594
24-Nitroaniline5.092
3Benzylamine2.096
4n-Butylamine2.095
5Cyclohexylamine2.093

Reaction Conditions: Amine (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), Iodine (5 mol%), microwave irradiation, solventless.

Table 3: Comparison of Conventional Heating vs. Microwave Irradiation for the Protection of Amines as 2,5-Dimethylpyrroles [8]

EntryAmineMethodTimeYield (%)
1AnilineConventional24 h85
2AnilineMicrowave60 min90
3BenzylamineConventional24 h80
4BenzylamineMicrowave60 min88
53-AminopyridineConventional24 h75
63-AminopyridineMicrowave60 min85

Conventional Conditions: Toluene, p-TsOH (10%), reflux. Microwave Conditions: Toluene, p-TsOH (10%), 150 °C.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 2,5-dimethylpyrrole derivatives using both conventional heating and microwave-assisted techniques.

Protocol 1: General Procedure for the Synthesis of N-Substituted 2,5-Dimethylpyrroles using an Alumina Catalyst [5]

  • In a reaction vial, combine 2,5-hexanedione (acetonylacetone, 1 mmol) and the desired primary amine (1 mmol).

  • Add the alumina catalyst (CATAPAL 200, 40 mg).

  • Heat the reaction mixture at 60 °C for 45 minutes under solvent-free conditions.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with ethyl acetate (2 x 5 mL).

  • Separate the catalyst by centrifugation and filtration.

  • Purify the crude product by flash column chromatography using a mixture of n-hexane and ethyl acetate as the eluent.

Protocol 2: General Procedure for Microwave-Assisted Synthesis of N-Substituted Pyrroles [6][7]

  • In a microwave reaction vial, combine the primary amine (1.0 mmol) and 2,5-dimethoxytetrahydrofuran (1.2 mmol).

  • Add iodine (5 mol%) as the catalyst.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture for the time specified in Table 2.

  • After the reaction is complete, cool the vial to room temperature.

  • Dissolve the reaction mixture in an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated solution of sodium thiosulfate to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 3: Microwave-Assisted Protection of Primary Amines as 2,5-Dimethylpyrroles [8]

  • In a sealed microwave reaction vessel, add the primary amine (3-5 mmol), 2,5-hexanedione (1.2 equivalents), and p-toluenesulfonic acid (0.1 equivalents) to toluene.

  • Heat the reaction mixture to 150 °C for 60 minutes under microwave irradiation.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the desired N-substituted 2,5-dimethylpyrrole.

Applications in Drug Development and Relevant Signaling Pathways

2,5-Dimethylpyrrole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitubercular properties.[9][10][11] This makes them attractive scaffolds for the development of new therapeutic agents.

For instance, certain pyrrole-based compounds act as protein kinase inhibitors. One notable example is Ulixertinib, a potent and selective inhibitor of ERK1/2, which are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[12] The MAPK pathway is frequently dysregulated in various cancers, making it a critical target for drug development. The inhibition of this pathway can lead to a reduction in cell proliferation and survival.

MAPK_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Regulates Ulixertinib Ulixertinib (Pyrrole-based Inhibitor) Ulixertinib->ERK Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrrole-based drug.

References

Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate: A Versatile Scaffold in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate is a highly functionalized five-membered heterocyclic compound that has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique structural features, including a reactive pyrrole core and strategically placed methyl and carboxylate groups, make it an ideal starting material for the construction of a diverse array of complex molecules with significant biological activities. This application note explores the utility of this compound in the synthesis of various classes of bioactive molecules, providing detailed experimental protocols and insights into their mechanisms of action.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a key intermediate in the synthesis of a range of pharmacologically important compounds, including calcium channel activators, antimicrobial agents, kinase inhibitors, and anti-inflammatory drugs. The reactivity of the pyrrole ring, particularly at the C4 position, allows for the introduction of various substituents, leading to the generation of diverse molecular architectures.

Calcium Channel Activators: The Synthesis of FPL 64176

One of the most notable applications of this compound is in the synthesis of FPL 64176, a potent and selective L-type calcium channel activator.[1][2] FPL 64176 has been instrumental as a pharmacological tool for studying the physiological roles of calcium channels. The synthesis involves a key Friedel-Crafts acylation step at the C4 position of the pyrrole ring.

Antimicrobial Agents: Targeting DNA Gyrase

The pyrrole scaffold is a common feature in many antimicrobial agents. By modifying the this compound core, novel compounds with potent antibacterial activity have been developed. A common synthetic strategy involves a Vilsmeier-Haack formylation at the C4 position, followed by condensation with various amines to generate Schiff bases, which can be further modified. These compounds often exert their antimicrobial effect by inhibiting essential bacterial enzymes like DNA gyrase, which is crucial for DNA replication.[3][4]

Kinase Inhibitors for Anticancer Therapy

Kinase inhibitors are a major class of targeted cancer therapeutics. The pyrrole nucleus can be elaborated to create potent inhibitors of various kinases involved in cancer cell signaling pathways. Synthetic routes often involve the introduction of aromatic and heteroaromatic side chains through cross-coupling reactions or condensation reactions with functionalized pyrrole intermediates.

Anti-inflammatory Agents

The pyrrole framework is also present in several non-steroidal anti-inflammatory drugs (NSAIDs). By incorporating specific pharmacophores onto the this compound scaffold, novel anti-inflammatory agents can be synthesized. These compounds typically function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory response.

Quantitative Data Summary

The following table summarizes the quantitative data for the key synthetic transformations involving this compound.

StepReactionStarting MaterialReagents and ConditionsProductYield (%)Ref.
1Knorr Pyrrole SynthesisEthyl acetoacetate, Methyl 3-oxobutanoate, NaNO₂, Zn, Acetic Acid1. NaNO₂, Acetic acid, 0-5 °C; 2. Zn, Acetic acid, refluxThis compoundNot specified[5]
2Vilsmeier-Haack FormylationThis compoundPOCl₃, DMF, 0 °C to RTMethyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate~70-80% (estimated)[6][7]
3Friedel-Crafts AcylationThis compound2-(Phenylmethyl)benzoyl chloride, AlCl₃, DichloromethaneFPL 64176Not specified
4Synthesis of Pyrrolamide DNA Gyrase Inhibitor Intermediate3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl chlorideAmine, BasePyrrolamideGood[8]

Experimental Protocols

Protocol 1: Synthesis of this compound (via Knorr Pyrrole Synthesis)

This protocol is adapted from the general principles of the Knorr pyrrole synthesis.[5][9]

Materials:

  • Ethyl acetoacetate

  • Methyl 3-oxobutanoate

  • Sodium nitrite (NaNO₂)

  • Zinc dust (Zn)

  • Glacial acetic acid

  • Ice

  • Ethanol

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, dissolve ethyl acetoacetate in glacial acetic acid and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C. Stir for 30 minutes.

  • To this solution, add methyl 3-oxobutanoate.

  • Gradually add zinc dust to the reaction mixture. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition of zinc is complete, heat the mixture to reflux for 1-2 hours.

  • Pour the hot reaction mixture into a large volume of ice-water.

  • Collect the precipitated solid by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Vilsmeier-Haack Formylation of this compound

This protocol is based on general Vilsmeier-Haack formylation procedures.[6][7]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium acetate solution (saturated)

  • Ice

Procedure:

  • In a three-necked flask under a nitrogen atmosphere, cool DMF to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride dropwise, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Dissolve this compound in dichloromethane and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and then neutralize with a saturated solution of sodium acetate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate.

Protocol 3: Synthesis of FPL 64176 via Friedel-Crafts Acylation

This protocol is based on the synthesis of FPL 64176.

Materials:

  • This compound

  • 2-(Phenylmethyl)benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Brine

Procedure:

  • Suspend anhydrous aluminum chloride in anhydrous dichloromethane in a flask under a nitrogen atmosphere and cool to 0 °C.

  • Slowly add a solution of 2-(phenylmethyl)benzoyl chloride in anhydrous dichloromethane.

  • Add a solution of this compound in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Carefully pour the reaction mixture into a mixture of ice and 1 M hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography to yield FPL 64176.

Visualizations

experimental_workflow start This compound formylation Vilsmeier-Haack Formylation (POCl3, DMF) start->formylation acylation Friedel-Crafts Acylation (RCOCl, AlCl3) start->acylation coupling Cross-Coupling Reaction start->coupling formyl_pyrrole Methyl 4-formyl-2,5-dimethyl- 1H-pyrrole-3-carboxylate formylation->formyl_pyrrole acyl_pyrrole Acylated Pyrrole Derivative (e.g., FPL 64176) acylation->acyl_pyrrole coupled_pyrrole Substituted Pyrrole Derivative coupling->coupled_pyrrole condensation Condensation condensed_product Schiff Base / Heterocycle condensation->condensed_product formyl_pyrrole->condensation cca Calcium Channel Activators acyl_pyrrole->cca kinase_inhibitor Kinase Inhibitors coupled_pyrrole->kinase_inhibitor anti_inflammatory Anti-inflammatory Agents coupled_pyrrole->anti_inflammatory antimicrobial Antimicrobial Agents condensed_product->antimicrobial

Caption: Synthetic pathways from this compound.

calcium_signaling FPL64176 FPL 64176 L_type_Ca_channel L-type Calcium Channel FPL64176->L_type_Ca_channel activates Ca_influx Ca²⁺ Influx L_type_Ca_channel->Ca_influx opens Calmodulin Calmodulin Activation Ca_influx->Calmodulin Contraction Muscle Contraction Ca_influx->Contraction Neurotransmitter_release Neurotransmitter Release Ca_influx->Neurotransmitter_release CaMKII CaMKII Activation Calmodulin->CaMKII Gene_expression Altered Gene Expression CaMKII->Gene_expression

Caption: L-type calcium channel activation by FPL 64176 and downstream signaling.

DNA_gyrase_inhibition cluster_replication Bacterial DNA Replication DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Introduces negative supercoils into DNA Replication_Fork Replication Fork Progression DNA_Gyrase->Replication_Fork relieves torsional strain DNA_Synthesis DNA Synthesis Replication_Fork->DNA_Synthesis Cell_Division Bacterial Cell Division DNA_Synthesis->Cell_Division Pyrrole_Antimicrobial Pyrrole-based Antimicrobial Pyrrole_Antimicrobial->DNA_Gyrase inhibits GyrB subunit

Caption: Mechanism of action of pyrrole-based antimicrobials via DNA gyrase inhibition.

References

Applications of Pyrrole-3-Carboxylates in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, pyrrole-3-carboxylates have emerged as a versatile class of molecules with a wide range of therapeutic applications. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties. This document provides detailed application notes on the use of pyrrole-3-carboxylates in anticancer, anti-inflammatory, and antimicrobial drug discovery, complete with experimental protocols and visual representations of key biological pathways.

Anticancer Applications: Targeting Microtubule Dynamics

Pyrrole-3-carboxylate derivatives have demonstrated significant potential as anticancer agents by targeting the colchicine-binding site on β-tubulin.[1] This interference with tubulin polymerization disrupts the formation of the mitotic spindle, a critical cellular machinery for cell division. The consequence is an arrest of the cell cycle in the G2/M phase, ultimately leading to programmed cell death (apoptosis) in cancer cells.[2][3]

Quantitative Data: Anticancer Activity

The cytotoxic effects of various pyrrole-3-carboxylate derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized in the table below.

Compound IDCancer Cell LineIC50 (µM)Reference
EAPC-67HCC1806 (Breast)1.5[1]
EAPC-67MDA-MB-231 (Breast)2.1[1]
EAPC-67H1299 (Lung)3.4[1]
EAPC-70HCC1806 (Breast)1.8[1]
EAPC-70MDA-MB-231 (Breast)2.5[1]
EAPC-70H1299 (Lung)4.1[1]
EAPC-71HCC1806 (Breast)2.2[1]
EAPC-71MDA-MB-231 (Breast)3.0[1]
EAPC-71H1299 (Lung)5.2[1]
CA-61MDA-MB-231 (Breast)<25[2]
CA-84MDA-MB-231 (Breast)<25[2]
Signaling Pathway: Inhibition of Tubulin Polymerization

The following diagram illustrates the mechanism by which pyrrole-3-carboxylate derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

G cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression cluster_2 Cellular Response to Inhibition Alpha-Tubulin Alpha-Tubulin Tubulin Dimer Tubulin Dimer Alpha-Tubulin->Tubulin Dimer Beta-Tubulin Beta-Tubulin Beta-Tubulin->Tubulin Dimer Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization M Phase (Mitosis) M Phase (Mitosis) Microtubule->M Phase (Mitosis) Forms Mitotic Spindle G2 Phase G2 Phase G2 Phase->M Phase (Mitosis) Cell Division Cell Division M Phase (Mitosis)->Cell Division G2/M Arrest G2/M Arrest M Phase (Mitosis)->G2/M Arrest Inhibition Pyrrole-3-carboxylate Pyrrole-3-carboxylate Pyrrole-3-carboxylate->Beta-Tubulin Binds to Colchicine Site Disrupted Mitotic Spindle Disrupted Mitotic Spindle Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by pyrrole-3-carboxylates.

Experimental Protocols

This protocol is a general representation based on the synthesis of similar compounds.[1]

Materials:

  • Appropriate 2-amino-1H-pyrrole-3-carboxylate starting material

  • Furan-2-carbonyl chloride

  • Aryl acetyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the 2-amino-1H-pyrrole-3-carboxylate (1 equivalent) in anhydrous DCM.

  • Add triethylamine (2.2 equivalents) to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of furan-2-carbonyl chloride (1.1 equivalents) in DCM to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • To the resulting intermediate, add anhydrous DCM and triethylamine (1.1 equivalents).

  • Slowly add a solution of the desired aryl acetyl chloride (1.1 equivalents) in DCM at 0 °C.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HCC1806, H1299)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Pyrrole-3-carboxylate test compounds dissolved in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

  • Incubate the plates for 48-72 hours at 37 °C and 5% CO₂.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plates for 1-4 hours at 37 °C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control after subtracting the blank absorbance.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • Pyrrole-3-carboxylate test compounds

  • Positive control (e.g., Paclitaxel) and negative control (e.g., Nocodazole)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 15% glycerol. Keep on ice.

  • Add the fluorescent reporter dye to the tubulin solution according to the manufacturer's instructions.

  • Prepare serial dilutions of the test compounds, positive control, and negative control in General Tubulin Buffer.

  • Add 5 µL of the diluted compounds or controls to the wells of a pre-warmed (37 °C) black 96-well plate.

  • To initiate polymerization, add 45 µL of the ice-cold tubulin/reporter mix to each well.

  • Immediately place the plate in the fluorescence microplate reader pre-warmed to 37 °C.

  • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60 minutes.

  • Plot the fluorescence intensity against time to generate polymerization curves.

  • Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

Anti-inflammatory Applications: COX-1 and COX-2 Inhibition

Certain pyrrole-3-carboxylate derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[4] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[5] The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data: Anti-inflammatory Activity

The inhibitory activity of pyrrole-3-carboxylate derivatives against COX-1 and COX-2 is typically measured as IC50 values. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the preference for inhibiting COX-2 over COX-1.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
4g0.150.081.88[4]
4h0.090.051.80[4]
4k0.120.043.00[4]
4l0.180.063.00[4]
5b0.070.150.47[4]
5e0.080.180.44[4]
Celecoxib15.20.04380[4]
Ibuprofen5.812.50.46[4]
Signaling Pathway: Cyclooxygenase (COX) Inhibition

The following diagram outlines the role of COX enzymes in prostaglandin synthesis and how pyrrole-3-carboxylate inhibitors interfere with this pathway.

G cluster_0 Prostaglandin Synthesis Cell Membrane Phospholipids Cell Membrane Phospholipids Phospholipase A2 Phospholipase A2 Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Phospholipase A2->Arachidonic Acid Hydrolysis Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Gastric Mucosa Protection Gastric Mucosa Protection Prostaglandins (Physiological)->Gastric Mucosa Protection Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever Pyrrole-3-carboxylate Inhibitor Pyrrole-3-carboxylate Inhibitor Pyrrole-3-carboxylate Inhibitor->COX-1 (Constitutive) Inhibition Pyrrole-3-carboxylate Inhibitor->COX-2 (Inducible) Inhibition

Caption: Inhibition of COX-1 and COX-2 by pyrrole-3-carboxylates.

Experimental Protocols

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Pyrrole-3-carboxylate test compounds

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.

  • In the wells of a black 96-well plate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Add the test compounds or reference inhibitors to the appropriate wells. Include a vehicle control (DMSO).

  • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Add the fluorometric probe to all wells.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (e.g., excitation at 530 nm, emission at 590 nm) every minute for 10-20 minutes at 37 °C.

  • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimicrobial Applications

The pyrrole-3-carboxylate scaffold has also been explored for the development of novel antimicrobial agents. These compounds have shown activity against a range of bacteria and fungi.[6][7] The mechanism of action for many of these derivatives is still under investigation, but some have been shown to target essential bacterial enzymes.

Quantitative Data: Antimicrobial Activity

The antimicrobial activity of pyrrole-3-carboxylate derivatives is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 11Klebsiella pneumoniae8-32[7]
Compound 11Acinetobacter baumannii8-32[7]
Compound 11Escherichia coli8-32[7]
ENBHEDPCMycobacterium tuberculosis H37Rv0.7[6]
Pyrrole benzamide derivativeStaphylococcus aureus3.12-12.5[6]
3-FarnesylpyrroleMRSA2.8[6]
Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a pyrrole-3-carboxylate derivative.

G Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Prepare Serial Dilutions of Test Compound Prepare Serial Dilutions of Test Compound Start->Prepare Serial Dilutions of Test Compound Inoculate Microplate Wells Inoculate Microplate Wells Prepare Bacterial Inoculum->Inoculate Microplate Wells Prepare Serial Dilutions of Test Compound->Inoculate Microplate Wells Incubate Microplate Incubate Microplate Inoculate Microplate Wells->Incubate Microplate Visually Inspect for Growth Visually Inspect for Growth Incubate Microplate->Visually Inspect for Growth Determine MIC Determine MIC Visually Inspect for Growth->Determine MIC End End Determine MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocols

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Pyrrole-3-carboxylate test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, amphotericin B for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism in the appropriate broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Prepare serial two-fold dilutions of the test compounds and the positive control antibiotic in the broth medium in a 96-well microplate. The final volume in each well should be 100 µL.

  • Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

  • Add 100 µL of the standardized inoculum to each well, except for the sterility control.

  • Incubate the microplate at the appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify growth inhibition. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.

References

The Versatile Role of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate is a highly functionalized heterocyclic compound that has emerged as a valuable building block in the synthesis of a variety of biologically active molecules. Its unique structural features, including a reactive pyrrole core and strategically placed methyl and carboxylate groups, make it an ideal starting material for the construction of complex pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical compounds, including a potent calcium channel activator and precursors for novel antimicrobial and anticancer agents.

Application in the Synthesis of Calcium Channel Activators: The Case of FPL 64176

This compound is a crucial intermediate in the synthesis of FPL 64176, a potent and selective L-type calcium channel activator.[1][2] FPL 64176 has been instrumental in studying the physiological and pathological roles of calcium channels. The synthesis involves the acylation of the pyrrole nucleus, a key reaction step facilitated by the electron-rich nature of the pyrrole ring.

Quantitative Data Summary
CompoundTargetBiological Activity (EC50)Organism/Cell Line
FPL 64176L-type Calcium Channel0.015 µM (calcium uptake)GH3 cells
FPL 64176L-type Calcium Channel0.049 µM (contractility)Guinea pig atria
Bay K 8644 (Reference)L-type Calcium Channel~0.015 µM (calcium uptake)GH3 cells
Bay K 8644 (Reference)L-type Calcium Channel1.95 µM (contractility)Guinea pig atria
Experimental Protocol: Synthesis of Methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176)

This protocol outlines the Friedel-Crafts acylation of this compound with 2-(phenylmethyl)benzoyl chloride.

Materials:

  • This compound

  • 2-(Phenylmethyl)benzoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Aluminum chloride (AlCl3) or other suitable Lewis acid

  • Inert gas (Nitrogen or Argon)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve this compound (1 equivalent) in anhydrous DCM.

  • Addition of Lewis Acid: Cool the solution to 0 °C in an ice bath. Carefully add aluminum chloride (1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly.

  • Addition of Acylating Agent: Dissolve 2-(phenylmethyl)benzoyl chloride (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of 1M HCl. Separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure FPL 64176.

FPL_64176_Synthesis_Workflow Start Start: Methyl 2,5-dimethyl- 1H-pyrrole-3-carboxylate Reaction Friedel-Crafts Acylation (2-(Phenylmethyl)benzoyl chloride, AlCl3, DCM) Start->Reaction Workup Aqueous Work-up (HCl, NaHCO3, Brine) Reaction->Workup Purification Column Chromatography (Silica gel, Hexane/EtOAc) Workup->Purification End End: FPL 64176 Purification->End

Synthetic workflow for FPL 64176.

Application in the Synthesis of Antimicrobial Agents

This compound can be derivatized to synthesize novel compounds with potential antimicrobial properties. For example, it can serve as a precursor to formylated pyrroles, which are then condensed with various acetophenone derivatives to yield pyrrole chalcones.[3] These chalcones have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Experimental Protocol: Synthesis of (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate Derivatives

This protocol describes a two-step synthesis starting from a related pyrrole, which can be adapted from this compound through formylation.

Step 1: Vilsmeier-Haack Formylation of Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

  • Reagent Preparation: In a flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl3) to N,N-dimethylformamide (DMF) at 0 °C.

  • Reaction: Add Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate to the Vilsmeier reagent and reflux the mixture.

  • Work-up: After completion, pour the reaction mixture into ice-cold water and neutralize to precipitate the formylated product. Filter and dry the solid.

Step 2: Condensation with Acetophenone Derivatives

  • Reaction Setup: Dissolve the methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate from the previous step and a substituted acetophenone in methanol.

  • Base Addition: Add a solution of potassium hydroxide in methanol to the mixture.

  • Reaction: Stir the reaction at room temperature until completion (monitored by TLC).

  • Isolation: Pour the reaction mixture into cold water and acidify to precipitate the chalcone derivative. Filter, wash with water, and recrystallize from a suitable solvent like ethanol.

Antimicrobial_Synthesis_Workflow Start Methyl 2,4-dimethyl- 1H-pyrrole-3-carboxylate Formylation Vilsmeier-Haack Formylation (DMF, POCl3) Start->Formylation Intermediate Methyl 5-formyl-2,4-dimethyl- 1H-pyrrole-3-carboxylate Formylation->Intermediate Condensation Condensation with Acetophenone (KOH, Methanol) Intermediate->Condensation Product Pyrrole Chalcone Derivatives (Antimicrobial Agents) Condensation->Product

Synthesis of antimicrobial pyrrole chalcones.

Application in the Synthesis of Anticancer Agents

The pyrrole scaffold is a common feature in many anticancer agents. Derivatives of this compound can be utilized in a molecular hybridization approach to synthesize novel compounds with potential anticancer activity. For instance, the carboxylate group can be converted to an amide, which is then linked to other pharmacologically active moieties like benzimidazole.

Experimental Protocol: General Synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxamide Derivatives

This protocol outlines the general steps for converting the methyl ester to a carboxamide.

Step 1: Saponification of the Ester

  • Reaction: Hydrolyze this compound using a base such as potassium hydroxide in an aqueous alcohol solution under reflux.

  • Isolation: After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Filter and dry the solid.

Step 2: Amide Coupling

  • Activation: Activate the carboxylic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like DCM or DMF.

  • Amine Addition: Add the desired primary or secondary amine to the activated acid.

  • Reaction: Stir the mixture at room temperature until the reaction is complete.

  • Work-up and Purification: Filter off any solid byproducts (e.g., DCU if DCC is used). Wash the organic solution, dry it, and concentrate. Purify the resulting amide by recrystallization or column chromatography.

Anticancer_Synthesis_Logical_Flow Start Methyl 2,5-dimethyl- 1H-pyrrole-3-carboxylate Saponification Saponification (e.g., KOH, H2O/EtOH) Start->Saponification CarboxylicAcid 2,5-dimethyl-1H-pyrrole- 3-carboxylic acid Saponification->CarboxylicAcid AmideCoupling Amide Coupling (Coupling agent, Amine) CarboxylicAcid->AmideCoupling Product Pyrrole Carboxamide Derivatives (Potential Anticancer Agents) AmideCoupling->Product

References

Application Notes and Protocols for the Analytical Determination of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative and qualitative analysis of pyrrole derivatives. The methodologies covered are essential for researchers in various fields, including medicinal chemistry, food science, and environmental analysis, where the detection and quantification of these heterocyclic compounds are critical.

Chromatographic Methods

Chromatographic techniques are powerful tools for the separation, identification, and quantification of pyrrole derivatives in complex mixtures. The choice of method depends on the volatility, thermal stability, and polarity of the analyte.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are widely used for the analysis of a broad range of pyrrole derivatives due to their high resolution and sensitivity.[1][2]

Application Note: Reversed-phase HPLC (RP-HPLC) is the most common mode for separating pyrrole derivatives.[3] A C18 column is frequently employed with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[2][3] The pH of the mobile phase can be adjusted to optimize the retention and peak shape of ionizable pyrrole derivatives. UV detection is commonly used, with the detection wavelength set at the maximum absorbance of the target analyte, often around 225 nm.[2][3] Method validation according to ICH guidelines is crucial for ensuring the reliability of the results, encompassing parameters such as linearity, precision, accuracy, selectivity, limit of detection (LOD), and limit of quantification (LOQ).[2][3]

Experimental Protocol: RP-HPLC for Stability Testing of a Pyrrole Derivative [3]

  • Instrumentation: A standard HPLC system equipped with a UV/VIS detector.

  • Column: C18 column (150 mm × 4.6 mm i.d., 5 µm particle size).[3]

  • Mobile Phase: Acetonitrile and phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Detection: UV at 225 nm.[3]

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range (e.g., 6.25–50.00 µg/mL).[4] For stability studies, incubate the sample solution under desired conditions (e.g., different pH values at 37°C) and draw aliquots at specific time intervals.[2] Dilute the aliquots with the mobile phase before injection.

  • Injection Volume: 20 µL.[2]

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of standard solutions. Determine the concentration of the analyte in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and thermally stable pyrrole derivatives.[5] It offers excellent separation and definitive identification based on mass spectra. Pyrolysis-GC-MS is a powerful technique for the analysis of polymeric materials containing pyrrole moieties, such as microplastics.[6]

Application Note: A non-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is commonly used for the separation of pyrrole derivatives.[6] Electron ionization (EI) at 70 eV is a standard ionization technique that provides reproducible fragmentation patterns for library matching.[6] For quantitative analysis, it is crucial to select characteristic ions for each compound and use an internal standard to correct for variations in injection volume and instrument response.[7]

Experimental Protocol: GC-MS for the Analysis of Pyrrole Derivatives in Environmental Samples [6]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Pyrolyzer (for solid samples): Multi-shot pyrolyzer.[6]

  • Column: Capillary column (e.g., 30 m × 0.25 mm i.d., 0.25 µm film thickness) with a 5% diphenyl-95% dimethylpolysiloxane stationary phase.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.37 mL/min.[6]

  • Injector Temperature: 300 °C.[6]

  • Oven Temperature Program: Initial temperature of 40 °C held for 2 minutes, then ramped at 20 °C/min to 320 °C and held for 16 minutes.[6]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Scan Range: m/z 29-400.[6]

  • Sample Preparation:

    • Liquid Samples: Perform liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane). Concentrate the extract before injection.

    • Solid Samples (e.g., soil, sediment): Use a density separation technique followed by wet peroxide digestion to extract microplastics.[7] For direct analysis, place a small amount of the solid sample into a pyrolysis cup.[5]

  • Data Analysis: Identify compounds by comparing their mass spectra with a reference library (e.g., NIST). For quantification, create a calibration curve using standards and an internal standard.[7]

Quantitative Data for Chromatographic Methods

MethodAnalyte/MatrixLinearity RangeLODLOQRecoveryReference
RP-HPLC-UV2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid6.25 - 50.00 µg/mL---[4]
UHPLC-MS/MS24 Pyrrolizidine Alkaloids in Honey, Milk, Tea0.05 - 100 µg/L0.015 - 0.75 µg/kg0.05 - 2.5 µg/kg64.5 - 112.2%[8]
Pyr-GC/MSPE, PP, PS in Environmental Samples0.005 - 1 mg/g-0.005 mg/g-[5]

Spectroscopic Methods

Spectroscopic methods are invaluable for the structural elucidation and quantification of pyrrole derivatives.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid method for the determination of pyrrole derivatives that possess chromophores.[9] The absorption spectra of pyrrole derivatives are influenced by the substituents on the pyrrole ring and the solvent.[10][11]

Application Note: This technique is often used for quantitative analysis based on Beer-Lambert's law. A simple method involves reaction with concentrated sulfuric acid to produce a colored product that can be measured spectrophotometrically.[9] For direct measurement, the wavelength of maximum absorbance (λmax) should be determined for the specific pyrrole derivative in a given solvent.[12]

Experimental Protocol: Spectrophotometric Determination of Pyrrole Derivatives [9]

  • Instrumentation: A UV-Vis spectrophotometer.

  • Reagents: Concentrated sulfuric acid.

  • Standard Preparation: Prepare a stock solution of the pyrrole derivative in a suitable solvent. Prepare a series of standard solutions by appropriate dilution.

  • Sample Preparation: Dissolve the sample in a suitable solvent.

  • Procedure:

    • To a specific volume of the standard or sample solution, carefully add a defined volume of concentrated sulfuric acid.

    • Allow the color to develop for a specified time.

    • Measure the absorbance at the λmax against a reagent blank.

  • Data Analysis: Create a calibration curve by plotting absorbance versus concentration of the standards. Determine the concentration of the sample from the calibration curve.

Fluorescence Spectroscopy

Some pyrrole derivatives exhibit native fluorescence or can be derivatized to form fluorescent compounds, allowing for highly sensitive and selective quantification.[13] The fluorescence properties are highly dependent on the molecular structure and the environment, such as solvent polarity.[13]

Application Note: The synthesis of pyrrole derivatives containing both electron donor and acceptor groups can lead to compounds with interesting fluorescent properties, such as Twisted Intramolecular Charge Transfer (TICT), which can be exploited for sensing applications.[13] For quantitative analysis, a calibration curve is constructed by measuring the fluorescence intensity of a series of standard solutions.

Experimental Protocol: Quantitative Analysis by Fluorescence Spectroscopy

  • Instrumentation: A spectrofluorometer.

  • Solvent: Choose a solvent that provides good solubility and optimal fluorescence intensity for the analyte.

  • Standard Preparation: Prepare a stock solution of the fluorescent pyrrole derivative in the chosen solvent. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the same solvent as the standards. Dilute if necessary to fall within the linear range of the assay.

  • Measurement:

    • Determine the optimal excitation and emission wavelengths by scanning the spectra of a standard solution.

    • Set the spectrofluorometer to the optimal excitation and emission wavelengths.

    • Measure the fluorescence intensity of the blank, standards, and samples.

  • Data Analysis: Subtract the blank fluorescence from all readings. Construct a calibration curve by plotting fluorescence intensity against the concentration of the standards. Calculate the concentration of the analyte in the samples using the regression equation of the calibration curve.

Quantitative Data for Spectroscopic Methods

MethodAnalyteLinearity RangeLODLOQReference
FDSFSAmlodipine (contains a pyrrole-like dihydro-pyridine ring)0.05–3.0 µg/mL0.022 µg/mL0.007 µg/mL[14]
FDSFSValsartan0.5–4 µg/mL0.027 µg/mL0.083 µg/mL[14]

Note: Data for specific pyrrole derivatives using fluorescence spectroscopy was limited in the search results. The provided data is for compounds with related structural motifs analyzed by first derivative synchronous fluorescence spectroscopy (FDSFS).

Electrochemical Methods

Electrochemical sensors offer a rapid, sensitive, and cost-effective approach for the determination of electroactive pyrrole derivatives.[15]

Application Note: Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are common techniques used for the analysis of pyrrole derivatives.[16] Modified electrodes, such as those based on polypyrrole films, can be designed to enhance the selectivity and sensitivity of the determination.[16] For instance, molecularly imprinted polymers (MIPs) using pyrrole as a monomer can create specific binding sites for a target analyte, leading to highly selective sensors.[17]

Experimental Protocol: Electrochemical Detection of Dopamine using a Polypyrrole-based Sensor [16]

  • Instrumentation: A potentiostat/galvanostat with a three-electrode system (working, reference, and counter electrodes).

  • Working Electrode: A fluorine-doped tin oxide (FTO)-coated glass substrate modified with a polypyrrole-3-carboxylic acid/polypyrrole/gold nanoparticle (PP3C/PPy/AuNPs) composite thin film.[16]

  • Reference Electrode: Ag/AgCl.

  • Counter Electrode: Platinum wire.

  • Electrolyte: Phosphate-buffered saline (PBS).

  • Electrode Preparation (Electropolymerization):

    • Prepare a solution containing 10 mM of pyrrole-3-carboxylic acid and pyrrole monomers in 0.5 M H2SO4.[16]

    • Perform electropolymerization on the FTO electrode by cycling the potential.

    • Incorporate gold nanoparticles into the polymer film.

  • Measurement (DPV):

    • Immerse the three-electrode system in the PBS solution containing the sample.

    • Record the DPV response over a defined potential range. The peak current will be proportional to the concentration of the analyte.

  • Data Analysis: Generate a calibration curve by plotting the peak current from the DPV measurements against the concentration of dopamine standards. Use this curve to determine the concentration in unknown samples.

Quantitative Data for Electrochemical Methods

MethodAnalyteLinear RangeLODLOQReference
DPV with PP3C/PPy/AuNPs modified electrodeDopamine5 - 180 µM9.72 nM0.032 µM[16]
Amperometry with PQQ/PPy modified electrodeCysteine-63.7 nM-[18]
Amperometry with PQQ/PPy modified electrodeGlutathione-13.2 µM-[18]
SWV with MIP electrodeMorphine0 - 80.0 nM1.9 nM-[17]
CV with MIP electrodeMorphine-2.75 nM-[17]

Note: CV (Cyclic Voltammetry), DPV (Differential Pulse Voltammetry), SWV (Square Wave Voltammetry), MIP (Molecularly Imprinted Polymer), PQQ (Pyrroloquinoline Quinone), PPy (Polypyrrole).

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis start Weigh Sample/Standard dissolve Dissolve in Mobile Phase start->dissolve dilute Dilute to Working Concentration dissolve->dilute injection Inject Sample (20 µL) dilute->injection Filtered Sample separation Separation on C18 Column injection->separation detection UV Detection (225 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram calibration Generate Calibration Curve chromatogram->calibration quantification Quantify Analyte calibration->quantification

Caption: Workflow for the quantitative analysis of pyrrole derivatives using HPLC.

Generalized Signaling Pathway Inhibition by Pyrrole Derivatives

Signaling_Pathway cluster_pathway Cellular Signaling Cascade cluster_response Cellular Response receptor Receptor kinase1 Kinase 1 (e.g., ERK, VEGF Receptor) receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor (e.g., NF-κB) kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression Nuclear Translocation inflammation Inflammation (e.g., COX-2, IL-6) gene_expression->inflammation proliferation Cell Proliferation gene_expression->proliferation pyrrole Pyrrole Derivative pyrrole->kinase1 Inhibition pyrrole->transcription_factor Inhibition

Caption: Generalized inhibition of cellular signaling pathways by pyrrole derivatives.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester is a key intermediate in the synthesis of various pharmaceuticals, most notably Sunitinib, a multi-target receptor tyrosine kinase inhibitor used in cancer therapy.[1] The efficient and scalable synthesis of this pyrrole derivative is therefore of significant interest to the drug development and manufacturing sector. These application notes provide detailed protocols for the large-scale synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester, along with comparative data for different synthetic routes. The presented methods are based on established chemical syntheses, including the Knorr and Hantzsch pyrrole syntheses, as well as decarboxylation approaches.

Data Presentation

The following tables summarize the quantitative data for various synthetic routes to 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester, providing a comparison of their efficiencies.

Table 1: Comparison of Synthetic Routes for 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester

Synthetic RouteKey ReactantsScaleYieldPurityReference
Decarboxylation of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester, Concentrated Hydrochloric Acid1.5 kg77.3%>96% (HPLC)[2]
Thermal Decarboxylation of 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid5.0 g98.5%Not Specified[2]
Ring-Closure ReactionPropionaldehyde, Bromine, Ethyl acetoacetate, Ammonia waterNot SpecifiedHighNot Specified[1]
Knorr Pyrrole Synthesisα-amino-ketone, β-ketoesterLab ScaleVariableNot Specified[3][4]
Hantzsch Pyrrole Synthesisβ-ketoester, Ammonia, α-haloketoneLab ScaleVariableNot Specified[5][6]
Experimental Protocols

The following are detailed methodologies for the large-scale synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.

Protocol 1: Decarboxylation of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester

This protocol is adapted from a demonstrated large-scale synthesis and is suitable for producing significant quantities of the target compound.[2]

Materials:

  • 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester (1.5 kg, 5.6 mol)

  • Isopropanol (4.5 L)

  • Concentrated Hydrochloric Acid (2.2 L)

  • Ice-water bath

  • 10-liter four-necked round-bottomed flask

  • Mechanical stirrer

  • Thermometer casing

  • Gas introduction tube

  • Air condenser

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: In a 10-liter four-necked round-bottomed flask equipped with a mechanical stirrer, thermometer casing, gas introduction tube, and air condenser, add 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester (1.5 kg) and isopropanol (4.5 L).

  • Acid Addition: Stir the mixture at 25-30 °C. Slowly add concentrated hydrochloric acid (2.2 L) through an addition funnel.

  • Reaction: After the addition is complete, warm the reaction mixture to 45-50 °C. Maintain this temperature until the cessation of gas evolution.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Isolation: Upon completion, cool the solution to 25-30 °C and quench it in an ice-water bath.

  • Filtration and Drying: Separate the product by filtration and dry it at 50 °C.

Expected Outcome:

  • Yield: 721.3 g (77.3%)[2]

  • Purity: >96% (by HPLC)[2]

Protocol 2: Synthesis from Propionaldehyde and Ethyl Acetoacetate

This method is outlined in a patent and is designed for industrial-scale production, emphasizing the use of readily available and cost-effective starting materials.[1]

Step 1: Preparation of 2-Bromopropanal

Materials:

  • Propionaldehyde

  • Bromine

  • Aprotic solvent (e.g., dichloromethane)

  • Reaction vessel with cooling capabilities

Procedure:

  • Reaction Setup: Add propionaldehyde to an aprotic solvent in a reaction vessel and cool the mixture to 0-10 °C.

  • Bromination: Slowly add bromine to the cooled solution. Control the reaction temperature between 0-50 °C during the addition.

  • Reaction Completion: After the bromine addition is complete, maintain the reaction temperature at 0-50 °C for 3-5 hours, or until the bromine color disappears.

  • Isolation: Concentrate the reaction mixture to dryness to obtain 2-bromopropanal.

Step 2: Ring-Closure Reaction

Materials:

  • 2-Bromopropanal (from Step 1)

  • Ethyl acetoacetate

  • Ammonia water

  • Reaction vessel

Procedure:

  • Reaction: Carry out a ring-closure reaction with 2-bromopropanal, ethyl acetoacetate, and ammonia water.

  • Work-up and Isolation: The patent suggests a simple work-up and aftertreatment, though specific details are not provided. Standard procedures would involve extraction and purification by crystallization or distillation.

Advantages:

  • Mild reaction conditions.[1]

  • Readily available and inexpensive raw materials.[1]

  • High conversion rate.[1]

  • Simple operational steps suitable for large-scale industrial production.[1]

Mandatory Visualization

The following diagrams illustrate the key synthetic pathways and experimental workflows.

Synthesis_Workflow cluster_protocol1 Protocol 1: Decarboxylation cluster_protocol2 Protocol 2: Ring-Closure Synthesis P1_Start Start Materials: 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester, Isopropanol P1_Step1 Add Concentrated HCl (25-30 °C) P1_Start->P1_Step1 P1_Step2 Heat Reaction Mixture (45-50 °C) P1_Step1->P1_Step2 P1_Step3 Monitor by TLC P1_Step2->P1_Step3 P1_Step4 Quench in Ice-Water P1_Step3->P1_Step4 P1_Step5 Filter and Dry P1_Step4->P1_Step5 P1_Product Product: 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester P1_Step5->P1_Product P2_Start Start Materials: Propionaldehyde, Bromine P2_Step1 Bromination (0-50 °C) P2_Start->P2_Step1 P2_Intermediate Intermediate: 2-Bromopropanal P2_Step1->P2_Intermediate P2_Step2 Ring-Closure Reaction with Ethyl Acetoacetate & Ammonia P2_Intermediate->P2_Step2 P2_Product Product: 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester P2_Step2->P2_Product

Caption: Workflow for the large-scale synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.

Signaling_Pathways cluster_knorr Knorr Pyrrole Synthesis cluster_hantzsch Hantzsch Pyrrole Synthesis K_Reactant1 α-Amino-ketone K_Product Substituted Pyrrole K_Reactant1->K_Product K_Reactant2 β-Ketoester K_Reactant2->K_Product H_Reactant1 β-Ketoester H_Product Substituted Pyrrole H_Reactant1->H_Product H_Reactant2 Ammonia H_Reactant2->H_Product H_Reactant3 α-Haloketone H_Reactant3->H_Product

Caption: Generalized reaction schemes for the Knorr and Hantzsch pyrrole syntheses.

References

Anwendungsbeispiele und Protokolle zur Derivatisierung von Methyl-2,5-dimethyl-1H-pyrrol-3-carboxylat für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeispiele bieten einen detaillierten Einblick in die Derivatisierung von Methyl-2,5-dimethyl-1H-pyrrol-3-carboxylat, einem Pyrrol-Grundgerüst, das als Ausgangspunkt für die Synthese biologisch aktiver Verbindungen dient. Ein bemerkenswertes Derivat, FPL 64176, hat sich als potenter und spezifischer Kalziumkanal-Aktivator erwiesen und stellt eine wertvolle Leitsubstanz für die Wirkstoffforschung dar.

Einleitung

Pyrrol-Derivate sind eine wichtige Klasse von heterozyklischen Verbindungen, die in vielen biologisch aktiven Molekülen und Arzneimitteln vorkommen. Das Grundgerüst des Methyl-2,5-dimethyl-1H-pyrrol-3-carboxylats bietet vielfältige Möglichkeiten zur chemischen Modifikation, insbesondere an der C4-Position des Pyrrolrings. Durch die Einführung verschiedener funktioneller Gruppen können neue Moleküle mit potenziell interessanten pharmakologischen Eigenschaften synthetisiert und für das biologische Screening evaluiert werden.

Ein prominentes Beispiel ist die Entwicklung von Methyl-2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrol-3-carboxylat (FPL 64176) . Diese Verbindung ist ein hochwirksamer Kalziumkanal-Aktivator, der nicht an den bekannten Rezeptorbindungsstellen von Verapamil, Diltiazem oder Dihydropyridinen angreift.[1] Die Entdeckung von FPL 64176 unterstreicht das Potenzial der Derivatisierung dieses Pyrrol-Grundgerüsts für die Identifizierung neuartiger Wirkstoffkandidaten.

Quantitative Biologische Daten

Die biologische Aktivität von FPL 64176 wurde in verschiedenen Assays untersucht und mit dem bekannten Kalziumkanal-Aktivator Bay K 8644 verglichen. Die Ergebnisse sind in der folgenden Tabelle zusammengefasst.

VerbindungAssayEC50 (µM)Referenz
FPL 64176 Kalziumaufnahme in GH3-Zellen~0.015[1]
Bay K 8644Kalziumaufnahme in GH3-Zellen~0.015[1]
FPL 64176 Kontraktilität am Meerschweinchen-Vorhof0.049[1]
Bay K 8644Kontraktilität am Meerschweinchen-Vorhof1.95[1]

Diese Daten zeigen, dass FPL 64176 eine ähnliche Wirksamkeit wie Bay K 8644 bei der Kalziumaufnahme in GH3-Zellen aufweist, jedoch eine signifikant höhere funktionelle Potenz bei der Steigerung der Kontraktilität des Herzmuskels besitzt.[1]

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die Synthese des Ausgangsmaterials und seine Derivatisierung zu FPL 64176 sowie die Methoden für das biologische Screening.

Synthese von Methyl-2,5-dimethyl-1H-pyrrol-3-carboxylat (Ausgangsmaterial)

Die Synthese des Pyrrol-Grundgerüsts erfolgt typischerweise über eine Paal-Knorr-Synthese.

Prinzip: Die Paal-Knorr-Synthese ist eine klassische Methode zur Herstellung von Pyrrolen durch die Reaktion eines 1,4-Dicarbonyls mit einem primären Amin oder Ammoniak.

Benötigte Materialien:

  • Hexan-2,5-dion (Acetonylaceton)

  • Ammoniumcarbonat

  • Chloroform

  • Wasserfreies Calciumsulfat

  • Heizpilz mit Magnetrührer

  • Rundkolben

  • Rückflusskühler

  • Scheidetrichter

  • Rotationsverdampfer

Protokoll:

  • In einem Rundkolben werden Hexan-2,5-dion und Ammoniumcarbonat in einem geeigneten molaren Verhältnis vorgelegt.

  • Die Mischung wird unter Rühren erhitzt, um die Reaktion zu initiieren. Die Reaktion wird üblicherweise unter Rückflussbedingungen durchgeführt.

  • Nach Abschluss der Reaktion (Verfolgung mittels Dünnschichtchromatographie) wird die Reaktionsmischung abgekühlt.

  • Das Reaktionsprodukt wird mit einem organischen Lösungsmittel, wie z.B. Chloroform, extrahiert.

  • Die organische Phase wird abgetrennt, über einem Trockenmittel (z.B. wasserfreiem Calciumsulfat) getrocknet und das Lösungsmittel am Rotationsverdampfer entfernt.

  • Der Rohextrakt, der 2,5-Dimethylpyrrol enthält, wird durch Destillation oder Säulenchromatographie gereinigt.

  • Die Carboxylierung zum Methyl-2,5-dimethyl-1H-pyrrol-3-carboxylat kann durch verschiedene Standardverfahren der organischen Chemie erfolgen, beispielsweise durch Umsetzung mit einem geeigneten Carboxylierungsreagenz.

Derivatisierung zu Methyl-2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrol-3-carboxylat (FPL 64176)

Die Einführung der Benzoylgruppe an der C4-Position des Pyrrolrings wird typischerweise mittels einer Friedel-Crafts-Acylierung durchgeführt.

Prinzip: Bei der Friedel-Crafts-Acylierung wird ein Acylhalogenid oder -anhydrid in Gegenwart einer Lewis-Säure als Katalysator an einen aromatischen Ring addiert.

Benötigte Materialien:

  • Methyl-2,5-dimethyl-1H-pyrrol-3-carboxylat

  • 2-(Phenylmethyl)benzoylchlorid

  • Aluminiumchlorid (AlCl₃) oder eine andere geeignete Lewis-Säure

  • Wasserfreies Dichlormethan (DCM) oder ein anderes geeignetes aprotisches Lösungsmittel

  • Salzsäure (HCl), wässrig

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Magnetrührer, Eisbad, Rundkolben, Tropftrichter, Scheidetrichter

Protokoll:

  • Methyl-2,5-dimethyl-1H-pyrrol-3-carboxylat wird in wasserfreiem DCM in einem Rundkolben gelöst und unter Inertgasatmosphäre (z.B. Stickstoff oder Argon) in einem Eisbad gekühlt.

  • Die Lewis-Säure (z.B. AlCl₃) wird portionsweise zu der gekühlten Lösung gegeben.

  • Eine Lösung von 2-(Phenylmethyl)benzoylchlorid in wasserfreiem DCM wird langsam über einen Tropftrichter zu der Reaktionsmischung gegeben.

  • Die Reaktion wird bei niedriger Temperatur gerührt und der Fortschritt mittels Dünnschichtchromatographie überwacht.

  • Nach Abschluss der Reaktion wird die Reaktionsmischung vorsichtig auf Eis und verdünnte Salzsäure gegossen, um die Reaktion zu beenden und den Katalysator zu zersetzen.

  • Die organische Phase wird im Scheidetrichter abgetrennt. Die wässrige Phase wird erneut mit DCM extrahiert.

  • Die vereinigten organischen Phasen werden nacheinander mit Wasser, gesättigter NaHCO₃-Lösung und erneut mit Wasser gewaschen.

  • Die organische Phase wird über wasserfreiem MgSO₄ getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel oder durch Umkristallisation gereinigt, um reines FPL 64176 zu erhalten.

Protokoll für den Kalziumaufnahme-Assay in GH3-Zellen

Dieser Assay misst die durch die Testverbindung induzierte intrazelluläre Kalziumkonzentration in GH3-Zellen, einer Ratten-Hypophysen-Tumorzelllinie.

Benötigte Materialien:

  • GH3-Zellen

  • Zellkulturmedium (z.B. DMEM mit 10% fötalem Kälberserum)

  • Pufferlösung (z.B. Hanks' Balanced Salt Solution, HBSS)

  • Kalzium-sensitiver Fluoreszenzfarbstoff (z.B. Fura-2 AM oder Fluo-4 AM)

  • Testverbindungen (FPL 64176, Bay K 8644) in verschiedenen Konzentrationen

  • Fluoreszenz-Mikroplatten-Lesegerät oder Fluoreszenzmikroskop

  • 96-Well-Platten mit schwarzem Boden und klarem Boden

Protokoll:

  • Zellkultur: GH3-Zellen werden in 96-Well-Platten ausgesät und über Nacht bei 37°C und 5% CO₂ inkubiert, um eine adhärente Zellschicht zu bilden.

  • Färbung mit Farbstoff: Das Kulturmedium wird entfernt und die Zellen werden mit einer Lösung des Kalzium-sensitiven Farbstoffs in Puffer für 30-60 Minuten bei 37°C inkubiert.

  • Waschen: Die Zellen werden mit Puffer gewaschen, um überschüssigen Farbstoff zu entfernen.

  • Inkubation mit der Testverbindung: Die Testverbindungen in verschiedenen Konzentrationen werden zu den Zellen gegeben.

  • Messung der Fluoreszenz: Die Fluoreszenzintensität wird unmittelbar nach Zugabe der Verbindung und über einen bestimmten Zeitraum mit einem Fluoreszenz-Mikroplatten-Lesegerät gemessen. Ein Anstieg der Fluoreszenz korreliert mit einem Anstieg der intrazellulären Kalziumkonzentration.

  • Datenanalyse: Die EC50-Werte werden aus den Konzentrations-Wirkungs-Kurven berechnet.

Protokoll für den Kontraktilitäts-Assay am isolierten Meerschweinchen-Vorhof

Dieser Assay misst die Wirkung der Testverbindung auf die Kontraktionskraft des Herzmuskels.

Benötigte Materialien:

  • Meerschweinchen

  • Krebs-Henseleit-Lösung

  • Organbad-Apparatur mit Kraftaufnehmer und Datenerfassungssystem

  • Testverbindungen (FPL 64176, Bay K 8644) in verschiedenen Konzentrationen

Protokoll:

  • Präparation des Gewebes: Ein Meerschweinchen wird tierschutzgerecht getötet und das Herz entnommen. Der rechte Vorhof wird präpariert und in einem mit sauerstoffgesättigter Krebs-Henseleit-Lösung gefüllten Organbad montiert.

  • Äquilibrierung: Das Gewebe wird für eine bestimmte Zeit äquilibriert, bis eine stabile basale Kontraktionskraft erreicht ist.

  • Applikation der Testverbindung: Die Testverbindungen werden in kumulativ steigenden Konzentrationen in das Organbad gegeben.

  • Messung der Kontraktionskraft: Die isometrische Kontraktionskraft wird kontinuierlich mit einem Kraftaufnehmer gemessen und aufgezeichnet.

  • Datenanalyse: Die Zunahme der Kontraktionskraft wird in Abhängigkeit von der Konzentration der Testverbindung aufgetragen, um Konzentrations-Wirkungs-Kurven zu erstellen und die EC50-Werte zu bestimmen.

Visualisierungen

Die folgenden Diagramme veranschaulichen die logischen Zusammenhänge und Arbeitsabläufe.

Derivatization_Workflow Start Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate Reaction Friedel-Crafts Acylierung mit 2-(Phenylmethyl)benzoylchlorid Start->Reaction Product FPL 64176 Reaction->Product Screening Biologisches Screening Product->Screening

Abbildung 1: Allgemeiner Arbeitsablauf der Derivatisierung.

Signaling_Pathway FPL64176 FPL 64176 L_Type_Ca_Channel L-Typ Kalziumkanal FPL64176->L_Type_Ca_Channel aktiviert Ca_Influx Erhöhter Ca²⁺-Einstrom L_Type_Ca_Channel->Ca_Influx Intracellular_Ca Anstieg der intrazellulären [Ca²⁺] Ca_Influx->Intracellular_Ca Cellular_Response Zelluläre Antwort (z.B. Muskelkontraktion) Intracellular_Ca->Cellular_Response Biological_Screening_Workflow cluster_synthesis Synthese cluster_assays Biologische Assays cluster_analysis Datenanalyse Compound Synthetisierte Derivate (z.B. FPL 64176) Assay1 In-vitro-Assay 1 (z.B. Kalziumaufnahme) Compound->Assay1 Assay2 Ex-vivo-Assay (z.B. Gewebekontraktilität) Compound->Assay2 Data Quantitative Daten (z.B. EC50) Assay1->Data Assay2->Data SAR Struktur-Wirkungs- Beziehung (SAR) Data->SAR

References

Application Notes and Protocols for the N-Substitution of Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-substitution of pyrroles is a cornerstone of synthetic chemistry, pivotal in the development of pharmaceuticals, functional materials, and agrochemicals. The pyrrole scaffold is a privileged structure found in numerous biologically active natural products and synthetic drugs. The ability to precisely modify the pyrrole nitrogen allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can dramatically influence its biological activity, solubility, and metabolic stability.

This document provides a comprehensive guide to the most common and effective experimental protocols for the N-alkylation and N-arylation of pyrroles. Detailed methodologies for key reactions, including the Paal-Knorr synthesis, base-mediated alkylations (using NaH, DBU, and Cs₂CO₃), the Mitsunobu reaction, and the Buchwald-Hartwig amination, are presented. Quantitative data from the literature is summarized in structured tables to facilitate comparison, and workflows are visualized to provide a clear overview of the experimental processes.

General Synthetic Strategies for N-Substitution of Pyrroles

The selection of a synthetic strategy for the N-substitution of a pyrrole is dependent on several factors, including the nature of the desired substituent (alkyl or aryl), the steric and electronic properties of the pyrrole starting material, and the desired scale of the reaction. The following diagram illustrates the common pathways to N-substituted pyrroles.

G Pyrrole Pyrrole BaseMedAlk Base-Mediated Alkylation Pyrrole->BaseMedAlk Mitsunobu Mitsunobu Reaction Pyrrole->Mitsunobu Buchwald Buchwald-Hartwig Amination Pyrrole->Buchwald Dicarbonyl 1,4-Dicarbonyl Compound PaalKnorr Paal-Knorr Synthesis Dicarbonyl->PaalKnorr Amine Primary Amine Amine->PaalKnorr AlkylHalide Alkyl Halide / Sulfonate AlkylHalide->BaseMedAlk ArylHalide Aryl Halide / Triflates ArylHalide->Buchwald Alcohol Alcohol Alcohol->Mitsunobu NAlkylPyrrole N-Alkyl Pyrrole PaalKnorr->NAlkylPyrrole NArylPyrrole N-Aryl Pyrrole PaalKnorr->NArylPyrrole BaseMedAlk->NAlkylPyrrole Mitsunobu->NAlkylPyrrole Buchwald->NArylPyrrole

Caption: Common synthetic routes to N-substituted pyrroles.

Experimental Protocols

Paal-Knorr Synthesis of N-Substituted Pyrroles

The Paal-Knorr synthesis is a classical and highly reliable method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia.[1][2] This method is valued for its operational simplicity and the ready availability of starting materials.[1]

General Experimental Workflow for Paal-Knorr Synthesis

G start Start reactants Combine 1,4-dicarbonyl, primary amine, and solvent/catalyst start->reactants reaction Heat reaction mixture (conventional or microwave) reactants->reaction workup Cool, quench (if necessary), and perform aqueous workup reaction->workup extraction Extract with organic solvent workup->extraction drying Dry organic phase (e.g., MgSO₄ or Na₂SO₄) extraction->drying concentration Concentrate under reduced pressure drying->concentration purification Purify by column chromatography or recrystallization concentration->purification product N-Substituted Pyrrole purification->product

Caption: General experimental workflow for the Paal-Knorr synthesis.

Protocol 1: Conventional Heating [3]

  • Materials:

    • Aniline (2.0 mmol)

    • Hexane-2,5-dione (2.0 mmol)

    • Methanol (0.5 mL)

    • Concentrated Hydrochloric Acid (1 drop)

    • 0.5 M Hydrochloric Acid (5.0 mL)

    • Methanol/water (9:1) mixture for recrystallization

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine the aniline, hexane-2,5-dione, and methanol.

    • Add one drop of concentrated hydrochloric acid to the mixture.

    • Heat the reaction mixture to reflux and maintain for 15 minutes.

    • After the reflux period, cool the flask in an ice bath.

    • Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

Protocol 2: Microwave-Assisted Synthesis [1][3]

  • Materials:

    • 1,4-Dicarbonyl compound (1.0 equiv)

    • Primary amine (1.1-1.5 equiv)

    • Solvent (e.g., Ethanol, Acetic Acid)

    • Catalyst (optional, e.g., Acetic Acid, Iodine)

  • Procedure:

    • In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.

    • Add the chosen solvent and catalyst, if required.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 2-15 minutes).

    • After the reaction is complete, cool the vial to room temperature.

    • Perform an appropriate workup, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.

    • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product.

Quantitative Data for Paal-Knorr Synthesis

1,4-Dicarbonyl CompoundAmineCatalyst/SolventMethodTemp (°C)TimeYield (%)Reference
Acetonylacetone4-ToluidineCATAPAL 200 (Alumina)Conventional6045 min96[4]
AcetonylacetoneBenzylamineCATAPAL 200 (Alumina)Conventional6045 min97[4]
AcetonylacetoneAnilineSaccharin/Solvent-freeConventional8015 min94[5]
2,5-DimethoxytetrahydrofuranAnilineI₂/Solvent-freeMicrowave1202 min92[6]
2,5-DimethoxytetrahydrofuranBenzylamineI₂/Solvent-freeMicrowave1202 min98[6]
2,5-DimethoxytetrahydrofuranAdamantan-1-amineI₂/Solvent-freeMicrowave1305 min89[6]
Base-Mediated N-Alkylation

Direct N-alkylation of the pyrrole ring is a common strategy that involves deprotonation of the N-H bond with a suitable base, followed by nucleophilic attack on an alkylating agent. The choice of base is critical and depends on the acidity of the pyrrole.

General Experimental Workflow for Base-Mediated N-Alkylation

G start Start deprotonation Deprotonate pyrrole with base (e.g., NaH, K₂CO₃, Cs₂CO₃) in an anhydrous solvent start->deprotonation alkylation Add alkylating agent (e.g., alkyl halide) deprotonation->alkylation reaction Stir at appropriate temperature (0 °C to reflux) alkylation->reaction workup Quench reaction and perform aqueous workup reaction->workup extraction Extract with organic solvent workup->extraction drying Dry organic phase (e.g., MgSO₄ or Na₂SO₄) extraction->drying concentration Concentrate under reduced pressure drying->concentration purification Purify by column chromatography concentration->purification product N-Alkyl Pyrrole purification->product

Caption: General workflow for base-mediated N-alkylation of pyrroles.

Protocol 3: Using Sodium Hydride (NaH) [7][8]

  • Materials:

    • Pyrrole derivative (1.0 equiv)

    • Sodium hydride (60% dispersion in mineral oil, 1.1-1.5 equiv)

    • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

    • Alkyl halide (1.1-1.5 equiv)

    • Saturated aqueous NH₄Cl solution

    • Brine

  • Procedure:

    • To a flame-dried, inert gas-flushed round-bottom flask, add the pyrrole derivative and anhydrous solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add the sodium hydride portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.

    • Cool the mixture back to 0 °C and add the alkyl halide dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

    • Concentrate under reduced pressure and purify the crude product by column chromatography.

Protocol 4: Using Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) [9][10]

  • Materials:

    • Pyrrole derivative (1.0 equiv)

    • Anhydrous K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

    • Anhydrous DMF or Acetonitrile

    • Alkyl halide (1.1-1.5 equiv)

  • Procedure:

    • To a round-bottom flask, add the pyrrole derivative, the carbonate base, and the anhydrous solvent.

    • Stir the suspension at room temperature (or heat, depending on substrate reactivity) for 15-30 minutes.

    • Add the alkyl halide to the mixture.

    • Continue stirring at room temperature or elevated temperature until the reaction is complete (monitored by TLC).

    • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Perform a standard aqueous workup and extraction.

    • Dry the organic phase, concentrate, and purify the product by column chromatography.

Quantitative Data for Base-Mediated N-Alkylation

PyrroleAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
IndoleBenzyl chlorideNaHHMPA258-1592[11]
PyrroleBenzyl bromideK₂CO₃[bmim][BF₄]/MeCNRT392[12]
Pyrrolen-Butyl bromideK₂CO₃[bmim][BF₄]/MeCNRT3.590[12]
PhthalimideEthyl bromoacetateCs₂CO₃DMF2010 min (MW)99[10]
Diketopyrrolopyrrole1-BromooctaneCs₂CO₃AcetonitrileReflux2>95[13]
Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction is a powerful method for the N-alkylation of pyrroles using an alcohol.[14] It proceeds with inversion of configuration at the alcohol's stereocenter and is particularly useful for synthesizing chiral N-substituted pyrroles. The reaction requires a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as DEAD or DIAD).[15]

Protocol 5: General Mitsunobu Reaction [16][17]

  • Materials:

    • Pyrrole derivative (1.0 equiv)

    • Alcohol (1.0-1.2 equiv)

    • Triphenylphosphine (PPh₃) (1.5 equiv)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

    • Anhydrous THF

  • Procedure:

    • Dissolve the pyrrole derivative, alcohol, and PPh₃ in anhydrous THF in a flame-dried, inert gas-flushed flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add the DEAD or DIAD dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.

    • Allow the reaction to warm to room temperature and stir for 6-24 hours, or until completion as monitored by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography to remove the triphenylphosphine oxide and hydrazine byproducts.

Quantitative Data for Mitsunobu N-Alkylation

Pyrrole DerivativeAlcoholReagentsSolventTemp (°C)Time (h)Yield (%)Reference
DiketopyrrolopyrroleBenzyl alcoholPBu₃, DIADTHFRT1890[18]
Diketopyrrolopyrrole(S)-(-)-1-PhenylethanolPBu₃, DIADTHFRT1885[18]
2-Trichloroacetyl-1H-pyrrole(R)-1-(4-bromophenyl)ethanolPPh₃, DIADTHF0 to RT-85[19]
PhthalimideEthanolPPh₃, DEADTHFRT-~95[15]
Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of N-aryl heterocycles.[20][21] It allows for the formation of a C-N bond between a pyrrole and an aryl halide or triflate.

Protocol 6: General Buchwald-Hartwig N-Arylation [22][23]

  • Materials:

    • Pyrrole derivative (1.0-1.2 equiv)

    • Aryl halide (bromide or iodide) (1.0 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

    • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

    • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)

    • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • In an oven-dried Schlenk tube or glovebox, combine the palladium precatalyst, phosphine ligand, and base.

    • Add the aryl halide and the pyrrole derivative.

    • Add the anhydrous, deoxygenated solvent.

    • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, concentrate under reduced pressure, and purify by column chromatography.

Quantitative Data for N-Arylation of Pyrroles

PyrroleAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pyrrole4-IodotolueneCuI / N,N'-DimethylethylenediamineK₃PO₄Dioxane1102488[23]
Pyrrole4-BromoacetophenoneCuI / N,N'-DimethylethylenediamineK₃PO₄Dioxane1102481[23]
Pyrrole1-Iodo-4-nitrobenzeneCuI / L-prolineK₂CO₃DMSO902490[24]
Indole4-ChlorotoluenePd(OAc)₂ / SPhosNaOt-BuToluene100398[20]

Conclusion

The N-substitution of pyrroles is a critical transformation in modern organic synthesis. The choice of methodology depends on the specific synthetic target and available starting materials. The Paal-Knorr synthesis offers a direct route to the pyrrole core, while base-mediated alkylation, the Mitsunobu reaction, and Buchwald-Hartwig amination provide versatile methods for the functionalization of a pre-existing pyrrole ring. The protocols and data presented herein serve as a practical guide for researchers in the design and execution of these important reactions. The continuous development of more efficient, selective, and environmentally benign methods for pyrrole N-substitution will undoubtedly continue to advance the fields of medicinal chemistry and materials science.

References

Application Notes and Protocols: Synthesis and Use of Calcium Channel Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium ions (Ca²⁺) are ubiquitous second messengers that play a critical role in regulating a vast array of cellular processes, including muscle contraction, neurotransmitter release, gene expression, and cell proliferation. The precise control of intracellular Ca²⁺ concentration is maintained by a complex interplay of channels, pumps, and binding proteins. Voltage-gated calcium channels (VGCCs) are key players in this process, opening in response to membrane depolarization and allowing an influx of Ca²⁺ into the cell. While much research has focused on calcium channel blockers for the treatment of conditions like hypertension and angina, calcium channel activators (also known as agonists) are invaluable research tools and potential therapeutic agents for conditions characterized by insufficient calcium influx.

These molecules enhance the activity of calcium channels, leading to increased intracellular Ca²⁺ levels. This document provides detailed application notes and protocols for the synthesis and characterization of dihydropyridine-based calcium channel activators, a prominent class of these compounds.

Signaling Pathways Involving Calcium Channel Activation

Calcium influx through voltage-gated calcium channels initiates a cascade of intracellular events. Upon membrane depolarization, these channels open, allowing Ca²⁺ to enter the cell and bind to various calcium-binding proteins, most notably calmodulin. The Ca²⁺-calmodulin complex can then activate a variety of downstream effectors, including protein kinases and phosphatases, leading to diverse physiological responses.

Hantzsch Dihydropyridine Synthesis Workflow A 1. Dissolve Aldehyde in Ethanol B 2. Add β-Ketoester and Ammonium Hydroxide A->B C 3. Reflux for 4-6 hours B->C D 4. Monitor by TLC C->D E 5. Cool and Isolate Crude Product C->E F 6. Purify by Recrystallization or Chromatography E->F G 7. Characterize Product (NMR, MS) F->G

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of substituted pyrroles, with a focus on improving the yield of this compound.

Q1: My overall yield for the synthesis of this compound is consistently low. What are the general factors I should investigate?

A1: Low yields in pyrrole synthesis can often be attributed to several critical factors:

  • Purity of Starting Materials: Impurities in reactants can lead to undesired side reactions, consuming starting materials and complicating purification. It is highly recommended to use freshly purified reagents.

  • Reaction Conditions: Parameters such as temperature, reaction time, and choice of solvent are crucial and require careful optimization for your specific substrates.

  • Stoichiometry of Reactants: An incorrect ratio of reactants can result in the incomplete conversion of the limiting reagent, thus lowering the yield.

  • Presence of Moisture: Certain pyrrole synthesis methods are sensitive to moisture. Employing dry solvents and maintaining an inert atmosphere can be critical for success.[1]

Q2: I am attempting a Hantzsch pyrrole synthesis to obtain a 2,5-dimethylpyrrole-3-carboxylate ester, but I am observing significant byproduct formation. What are the likely side reactions and how can I mitigate them?

A2: In the Hantzsch synthesis, which involves the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine, several side reactions can occur:

  • Feist-Bénary Furan Synthesis: A significant competing reaction is the formation of a furan byproduct. This pathway does not involve the amine reactant. To favor the desired pyrrole synthesis, increasing the concentration of the amine or ammonia is an effective strategy.[1]

  • Self-condensation of α-Haloketone: The α-haloketone can undergo self-condensation. To minimize this, it is advisable to add the α-haloketone solution slowly to the reaction mixture containing the pre-formed enamine (from the β-ketoester and amine).[1]

  • N-alkylation vs. C-alkylation: The desired reaction pathway involves C-alkylation of the enamine. The choice of solvent can influence this selectivity, with protic solvents generally favoring the desired C-alkylation.[1]

Q3: During a Paal-Knorr synthesis of a substituted pyrrole, I am isolating a significant amount of a furan derivative. How can this be prevented?

A3: The formation of a furan byproduct is a very common issue in the Paal-Knorr synthesis and is due to the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl starting material.[1] Controlling the acidity of the reaction medium is key to minimizing this side reaction. The reaction should be conducted under neutral or weakly acidic conditions. Using amine/ammonium hydrochloride salts or reaction conditions with a pH below 3 will favor the formation of furans.[2]

Q4: My Paal-Knorr reaction is sluggish and gives an incomplete conversion. What are the potential causes and solutions?

A4: A slow or incomplete Paal-Knorr synthesis can be attributed to several factors:

  • Low Reactivity of Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react more slowly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.

  • Suboptimal Catalyst: The choice and amount of the acid catalyst are crucial. While acidic conditions can accelerate the reaction, an inappropriate choice can lead to side reactions or be ineffective. Experimenting with different Brønsted or Lewis acids may be necessary.

  • Inadequate Temperature: While higher temperatures can increase the reaction rate, they can also promote the degradation of sensitive substrates. Careful optimization of the reaction temperature is recommended.[1]

Q5: The crude product of my pyrrole synthesis is a dark, tarry substance that is difficult to purify. What is the likely cause and how can I avoid it?

A5: The formation of dark, tarry materials often indicates polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions. To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral reaction conditions.

Data on Reaction Conditions and Yield

The following tables provide a summary of reaction conditions and corresponding yields for the synthesis of substituted pyrroles. Note that some data pertains to closely related isomers due to the limited availability of specific data for this compound.

Table 1: Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (A Precursor to Dimethylpyrrole Carboxylates) via Knorr Reaction

ReactantsReagents & ConditionsYieldReference
Ethyl acetoacetate, Sodium nitriteAcetic acid, Zinc powder; 90-95°C93%[3]

Table 2: Hydrolysis of Diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate

ReactantReagents & ConditionsYieldReference
Diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylateAqueous KOH, Ethanol; 50-60°C85%[3]

Table 3: Esterification of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid

ReactantReagents & ConditionsYieldReference
2,4-dimethyl-1H-pyrrole-3-carboxylic acidMethanol, Catalytic H₂SO₄; 60-65°C, 1.5h68%

Experimental Protocols

Below are detailed experimental protocols for key steps that can be adapted for the synthesis of this compound, based on the synthesis of a closely related isomer.

Protocol 1: Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (Knorr Pyrrole Synthesis)

  • To a mixture of ethyl acetoacetate (20 ml, 156 mmol) and acetic acid (40 ml), add an aqueous solution of sodium nitrite (5.6 g, 81 mmol) in water (6 ml) while maintaining the temperature between 5-10°C in an ice bath.

  • Stir the reaction mixture at this temperature for 2.5 hours.

  • Portion-wise, add zinc powder (11 g, 52.34 mmol) to the mixture, keeping the temperature below 25°C.

  • Heat the mixture to 45-50°C for 10 minutes, then slowly heat to 95°C for 1 hour.

  • Cool the reaction mass to room temperature.

  • Collect the yellowish precipitate and wash it with ice water.

  • Recrystallize the crude solid from ethanol to obtain pure diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.[3]

Protocol 2: Hydrolysis to 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylic acid

  • Add diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (10 g, 39.5 mmol) to a flask with aqueous KOH and ethanol.

  • Heat the mixture to 50-60°C and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize it with acid to precipitate the dicarboxylic acid.

  • Filter and wash the precipitate with ice-water to obtain 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylic acid.[3]

Protocol 3: Decarboxylation and Esterification to Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

  • To a flask containing 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylic acid (5.0 g, 35 mmol), add methanol (75 ml) and a catalytic amount of sulfuric acid (0.2 ml).

  • Heat the mixture to 60-65°C for 1.5 hours, monitoring by TLC.

  • Cool the reaction to room temperature, and then further cool to 0-5°C.

  • Pour the reaction mixture into ice-water (100 ml) to precipitate the product.

  • Collect the solid by filtration and wash with ice-water to yield methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.

Visualizations

Hantzsch Pyrrole Synthesis Pathway

Hantzsch_Synthesis beta_ketoester β-Ketoester enamine Enamine Intermediate beta_ketoester->enamine amine Ammonia / Primary Amine amine->enamine alpha_haloketone α-Haloketone imine_intermediate Imine Intermediate enamine->imine_intermediate + α-Haloketone cyclized_intermediate Cyclized Intermediate imine_intermediate->cyclized_intermediate Intramolecular Nucleophilic Attack pyrrole Methyl 2,5-dimethyl-1H- pyrrole-3-carboxylate cyclized_intermediate->pyrrole Elimination & Aromatization Paal_Knorr_Workflow start Start: Mix 1,4-Dicarbonyl and Primary Amine/Ammonia add_catalyst Add Catalyst/Solvent (e.g., Acetic Acid) start->add_catalyst heat Heat Reaction Mixture (Conventional or Microwave) add_catalyst->heat monitor Monitor Reaction Progress (TLC) heat->monitor workup Workup: Quench, Extract, Wash monitor->workup purify Purification: Chromatography/Recrystallization workup->purify product Final Product: Methyl 2,5-dimethyl-1H- pyrrole-3-carboxylate purify->product Troubleshooting_Yield low_yield Low Yield Observed check_purity Check Purity of Starting Materials low_yield->check_purity optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) low_yield->optimize_conditions check_stoichiometry Verify Reactant Stoichiometry low_yield->check_stoichiometry control_atmosphere Ensure Anhydrous Conditions (if needed) low_yield->control_atmosphere analyze_byproducts Analyze Byproducts (TLC/NMR) optimize_conditions->analyze_byproducts furan_formation Furan Formation? analyze_byproducts->furan_formation polymerization Polymerization? analyze_byproducts->polymerization adjust_ph Adjust pH to > 3 (Paal-Knorr) furan_formation->adjust_ph Yes lower_temp Lower Reaction Temp & Use Milder Catalyst polymerization->lower_temp Yes

References

Technical Support Center: Purification of Crude Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark oil/solid. Is this normal?

A1: Yes, it is common for crude pyrrole derivatives to be dark in color. Pyrroles are susceptible to oxidation and polymerization when exposed to air, light, and acidic conditions, which can lead to the formation of colored impurities.[1] The primary goal of the purification process is to remove these colored byproducts and obtain a pure, off-white to pale yellow solid. To minimize degradation, it is advisable to handle the crude product under an inert atmosphere (e.g., nitrogen or argon) and protect it from direct light.[1]

Q2: What are the most likely impurities in my crude product?

A2: The nature of impurities is highly dependent on the synthetic route employed. However, common contaminants in pyrrole syntheses include:

  • Unreacted Starting Materials: Such as the dicarbonyl compound and amine source from a Paal-Knorr synthesis.[1]

  • Oxidation Byproducts: Exposure to air can generate various colored and highly conjugated impurities.[1][2]

  • Polymeric Materials: Pyrroles have a tendency to polymerize, especially in the presence of acid or light.[1]

  • Solvent Residues: Remnants from the reaction and work-up steps.

  • Side-Reaction Products: These can include regioisomers or products of incomplete cyclization.[1]

Q3: How should I store the purified this compound?

A3: Due to its sensitivity, the purified compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed vial.[1][3] To further prevent degradation, it is recommended to store it at low temperatures (preferably -20°C) and protected from light by wrapping the vial in aluminum foil.[1]

Q4: Which purification method is most suitable for my needs?

A4: The optimal purification strategy depends on the scale of your experiment and the nature of the impurities.

  • Small Scale (< 1 g): Flash column chromatography is highly effective for achieving excellent purity.[1]

  • Medium to Large Scale (1 g - 50 g): A combination of vacuum distillation followed by recrystallization is often the most practical and scalable approach.[1]

Troubleshooting Guides

Issue 1: Persistent Color in the Purified Product

Problem: After purification by column chromatography or recrystallization, the product remains colored (yellow, brown, or pink).

Possible Cause Solution
Oxidation Pyrroles are prone to oxidation.[1][2] Minimize exposure to air and light during the entire purification process. Use degassed solvents and consider working under an inert atmosphere.
Highly Conjugated Impurities Small amounts of highly conjugated byproducts can impart significant color.[2]
Charcoal Treatment: Before the final recrystallization, dissolve the product in a suitable hot solvent and add a small amount of activated charcoal. Stir for 5-10 minutes, then filter the hot solution through a pad of celite to remove the charcoal. Be aware that this may slightly reduce the overall yield.[2]
Acidic Residues Traces of acid from the synthesis can promote the formation of colored impurities.[2]
Basic Wash: During the initial work-up, ensure the organic layer is washed with a mild basic solution, such as saturated sodium bicarbonate, to neutralize any residual acid before purification.[2]
Issue 2: Problems with Column Chromatography

Problem: The compound streaks or tails on the silica gel column, resulting in poor separation and mixed fractions.

Possible Cause Solution
Interaction with Acidic Silica The lone pair of electrons on the pyrrole nitrogen can interact strongly with the acidic silanol groups on the surface of the silica gel, causing streaking.[2]
Add a Basic Modifier: Add a small amount (0.1-1%) of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, to your eluent.[2] This will neutralize the acidic sites on the silica gel and improve the peak shape.
Inappropriate Solvent System The chosen eluent may not have the optimal polarity for good separation.
Optimize Eluent: Use thin-layer chromatography (TLC) to test various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired compound.[4]
Compound Decomposition on Silica Some pyrrole derivatives can be unstable on silica gel.[1][2]
Use an Alternative Stationary Phase: Consider using neutral or basic alumina instead of silica gel.[2] Alternatively, you can use deactivated silica gel.[2]
Issue 3: Difficulties with Recrystallization

Problem: The compound "oils out" instead of forming crystals, or it fails to crystallize altogether.

Possible Cause Solution
Supersaturation or Low Melting Point The solution is too concentrated, or the melting point of the compound is close to the temperature of the solution, causing it to separate as a liquid.[2]
Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Insulating the flask can help to slow the cooling rate.[2]
Use a More Dilute Solution: Add more hot solvent to the oiled-out mixture until it redissolves. Then, allow it to cool slowly.[2]
Inappropriate Solvent System The chosen solvent or solvent pair is not suitable for crystallization.
Test Different Solvents: Experiment with different single solvents or two-solvent systems (a "good" solvent in which the compound is soluble when hot, and a "poor" solvent in which it is less soluble). For pyrrole esters, combinations like ethanol/water, ethyl acetate/hexanes, or toluene/hexanes can be effective.
Presence of Impurities Impurities can inhibit crystal formation.[4]
Pre-purification: If the crude material is highly impure, it is best to first purify it by another method, such as column chromatography, and then recrystallize the partially purified product.[1]
Seeding: If a small crystal of the pure compound is available, add it to the cooled, saturated solution to induce crystallization.[4]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This method is ideal for small-scale purification and for separating closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent: Hexanes/Ethyl Acetate (e.g., starting with 9:1 and gradually increasing polarity) with 0.5% triethylamine

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack the column.

  • Pre-elute the column with the same eluent.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the top of the silica gel bed.

  • Begin eluting with the solvent mixture, starting with a low polarity (e.g., 10% ethyl acetate in hexanes).

  • Collect fractions and monitor their composition by TLC.

  • Gradually increase the polarity of the eluent to elute the desired compound.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization

This method is excellent for achieving high purity on a larger scale, especially after initial purification by another method.

Materials:

  • Crude or partially purified this compound

  • Recrystallization solvent (e.g., ethyl acetate, ethanol, or a mixture like ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Ice bath

Procedure:

  • Place the crude compound in an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture to reflux with stirring until the solid completely dissolves.

  • If using a two-solvent system, slowly add the "poor" solvent (e.g., hexanes) to the hot solution until it becomes slightly turbid. Then, add a few drops of the "good" solvent until the solution is clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum. A patent for a similar compound suggests a specific cooling protocol: after refluxing in ethyl acetate, cool to 40-50°C and hold, then cool to 25-35°C and hold, and finally cool to -5 to 5°C before collecting the solid.[5]

Protocol 3: Vacuum Distillation

This method is effective for removing non-volatile impurities like polymers and salts on a medium to large scale.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head

  • Receiving flasks

  • Vacuum pump with a cold trap

  • Heating mantle and magnetic stirrer

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Place the crude product into a round-bottom flask (no more than half-full).

  • Assemble the short-path distillation apparatus, ensuring all joints are well-sealed.

  • Flush the system with an inert gas.

  • Slowly apply vacuum, watching for any bumping from residual solvents.

  • Once a stable vacuum is achieved, begin heating and stirring.

  • Collect any low-boiling fractions in the first receiving flask.

  • As the temperature rises, the product will begin to distill. Collect the main fraction in a clean, pre-weighed receiving flask. The product should be a colorless to pale-yellow liquid or solid.

  • Stop the distillation when only a dark, tarry residue remains.

  • Release the vacuum with an inert gas before collecting the purified product.

Data Presentation

Table 1: Comparison of Purification Techniques for Pyrrole Derivatives

Purification MethodTypical PurityTypical YieldScaleKey Advantages & Disadvantages
Flash Column Chromatography >98%60-95%Low to MediumEffective for separating similar impurities; can be time-consuming and may lead to some product degradation on silica gel.[1]
Recrystallization >99%50-85%MediumExcellent for achieving high purity; requires finding a suitable solvent system.[1]
Vacuum Distillation 90-98%70-90%HighEffective for removing non-volatile impurities like polymers and salts.[1]

Note: Yields are highly dependent on the initial purity of the crude material.

Visualizations

PurificationWorkflow crude Crude Product workup Aqueous Work-up (e.g., NaHCO3 wash) crude->workup distillation Vacuum Distillation workup->distillation Large Scale column Flash Column Chromatography workup->column Small Scale recrystallization Recrystallization distillation->recrystallization Optional High Purity pure_product Pure Product distillation->pure_product column->pure_product recrystallization->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_ColumnChromatography start Streaking on TLC/Column? add_base Add 0.1-1% Et3N to Eluent start->add_base Yes good_separation Good Separation start->good_separation No still_streaking Still Streaking? add_base->still_streaking change_stationary_phase Use Alumina or Deactivated Silica change_stationary_phase->good_separation still_streaking->change_stationary_phase Yes still_streaking->good_separation No

Caption: Troubleshooting streaking in column chromatography.

References

Troubleshooting Paal-Knorr pyrrole synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Paal-Knorr pyrrole synthesis. Find answers to common issues, detailed experimental protocols, and guidance on minimizing side reactions to optimize your pyrrole synthesis.

Frequently Asked Questions (FAQs)

Q1: My Paal-Knorr pyrrole synthesis is resulting in a low yield or failing to proceed to completion. What are the common causes?

Low yields or incomplete reactions can be attributed to several factors:

  • Sub-optimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heating. Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions, such as high temperatures or strong acids, can cause degradation of the starting materials or the pyrrole product.[1][2][3]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1]

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally necessary, excessively acidic conditions can promote side reactions.[1][4]

  • Product Instability: The synthesized pyrrole itself might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[1]

  • Purification Losses: The product may be challenging to isolate and purify, leading to an apparent low yield.[1]

Q2: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?

The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1] This occurs through an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound before the amine can react.

To minimize furan formation:

  • Control Acidity: Avoid strongly acidic conditions (pH < 3), which favor furan formation. The use of a weak acid, like acetic acid, is often sufficient to catalyze the pyrrole synthesis without promoting the furan side reaction.[1][2][4][5]

  • Use an Excess of the Amine: Increasing the concentration of the amine can favor the bimolecular reaction leading to the pyrrole over the unimolecular cyclization that forms the furan.[1]

  • Choose the Right Catalyst: Milder Lewis acids or heterogeneous catalysts can be more selective for pyrrole formation.[6][7]

Q3: My crude product is a dark, tarry material that is difficult to purify. What is the cause and how can I prevent it?

The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself.[1] This is typically caused by:

  • Excessively High Temperatures: High heat can promote unwanted polymerization pathways.

  • Highly Acidic Conditions: Strong acids can catalyze polymerization.

To mitigate this:

  • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer period.

  • Use a Milder Catalyst: Opt for a weaker acid catalyst or consider catalyst-free conditions if your substrates are sufficiently reactive.[1]

  • Solvent-Free Conditions: In some cases, solvent-free reactions can reduce side reactions and simplify purification.[2][8]

Q4: What are the recommended methods for purifying the synthesized pyrrole?

The appropriate purification method depends on the physical properties of your pyrrole and the nature of the impurities.

  • Column Chromatography: This is a versatile method for separating the desired pyrrole from byproducts and unreacted starting materials.[9][10]

    • Stationary Phase: Silica gel is commonly used. For basic pyrroles that may streak on silica, neutral or basic alumina can be a good alternative.[9]

    • Eluent: A gradient of non-polar to moderately polar solvents, such as hexanes and ethyl acetate, is often effective. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds on silica gel.[9]

  • Recrystallization: If your pyrrole is a solid, recrystallization can be a highly effective method for achieving high purity.[9][11] The choice of solvent is crucial and should be determined experimentally. A common solvent system for many pyrroles is a mixture of methanol and water.[11]

  • Distillation: For liquid pyrroles, distillation under reduced pressure can be used for purification.[12]

Troubleshooting Guide

This flowchart provides a systematic approach to troubleshooting common issues in Paal-Knorr pyrrole synthesis.

Troubleshooting_Paal_Knorr cluster_start cluster_problem cluster_solutions cluster_actions cluster_outcome start Start: Paal-Knorr Reaction problem Identify Primary Issue start->problem low_yield Low Yield/ No Reaction problem->low_yield Low Conversion byproduct Major Byproduct (e.g., Furan) problem->byproduct Impurity tar Dark, Tarry Product problem->tar Purification Issue action1 Check Reactivity of Starting Materials (Sterics, Electronics) Increase Temperature/Time Moderately Consider Alternative Catalyst low_yield->action1 action2 Decrease Acidity (pH > 3) Use Excess Amine Employ Milder Catalyst byproduct->action2 action3 Lower Reaction Temperature Use Milder Acid Catalyst Consider Solvent-Free Conditions tar->action3 success Successful Pyrrole Synthesis action1->success action2->success action3->success

Caption: Troubleshooting workflow for Paal-Knorr pyrrole synthesis.

Side Reaction Pathways

Understanding the potential side reactions is key to minimizing their occurrence.

Side_Reactions cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products diketone 1,4-Dicarbonyl Compound acid Acid Catalyst diketone->acid Protonation pyrrole Desired Pyrrole diketone->pyrrole furan Furan Byproduct diketone->furan Intramolecular Cyclization polymer Polymerization diketone->polymer amine Primary Amine amine->acid Protonation (competing) amine->pyrrole acid->pyrrole Catalyzes acid->furan Strong Acid Favors acid->polymer Strong Acid Favors heat Heat heat->pyrrole heat->polymer High Temp Favors pyrrole->polymer

Caption: Competing reaction pathways in Paal-Knorr synthesis.

Quantitative Data Summary

The choice of catalyst and reaction conditions can significantly impact the yield and reaction time of the Paal-Knorr synthesis.

Table 1: Comparison of Catalysts for the Synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole

CatalystpKaYield (%)
p-Toluenesulfonic acid-2.80
Benzenesulfonic acid-2.80
Methanesulfonic acid-1.90
Sulfamic acid1.029
Oxalic acid1.2Good to Moderate
Acetic acid4.76Good to Moderate
Citric acid3.13Good to Moderate
Saccharin1.6Good to Moderate

Data adapted from multiple sources, specific yields are substrate-dependent.[2]

Table 2: Performance of Various Catalysts in a Mechanochemical Paal-Knorr Synthesis

CatalystTime (min)Yield (%)
None15Trace
None30Trace
Oxalic acid1518
Succinic acid1527
Ascorbic acid1523
Tartaric acid1534
Camphorsulfonic acid1539
Pyroglutamic acid1548
Malonic acid1563
Citric acid1574
Citric acid1063
Citric acid3087

Conditions: 2,5-hexanedione, an amine, and the catalyst in a ball mill.[8]

Detailed Experimental Protocols

Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole

This protocol describes a standard synthesis using conventional heating.

  • Materials:

    • Aniline (1.0 eq)

    • Hexane-2,5-dione (1.0 eq)

    • Methanol

    • Concentrated Hydrochloric Acid (catalytic amount)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine aniline and hexane-2,5-dione in methanol.[11]

    • Add one drop of concentrated hydrochloric acid to the mixture.[11]

    • Heat the reaction mixture to reflux for 15-30 minutes, monitoring the progress by Thin Layer Chromatography (TLC).[1][11]

    • After the reaction is complete, cool the flask in an ice bath.[11]

    • Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[11]

    • Collect the solid product by vacuum filtration and wash with cold water.[1]

    • Recrystallize the crude product from a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[11]

Protocol 2: Microwave-Assisted Paal-Knorr Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.[13][14]

  • Materials:

    • 1,4-Dicarbonyl compound (1.0 eq)

    • Primary amine (1.0-1.2 eq)

    • Solvent (e.g., ethanol, or solvent-free)

    • Catalyst (e.g., acetic acid, iodine) (optional)

  • Procedure:

    • In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.[11]

    • Add the chosen solvent and catalyst, if required.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 2-10 minutes).[11][14]

    • After the reaction is complete, cool the vial to room temperature.

    • Perform an appropriate workup, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.[11]

    • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.[11]

Protocol 3: Iodine-Catalyzed Solvent-Free Paal-Knorr Synthesis

This method offers a greener and often more efficient alternative to traditional protocols.[2]

  • Materials:

    • 1,4-Diketone (1.0 eq)

    • Primary amine (1.0-1.2 eq)

    • Iodine (e.g., 10 mol%)

  • Procedure:

    • In a flask, mix the 1,4-diketone and the primary amine.[1]

    • Add a catalytic amount of iodine.[1]

    • Stir the mixture at room temperature or with gentle heating (e.g., 60 °C).[1]

    • Monitor the reaction by TLC. The reaction is often complete within a short period (e.g., 5-10 minutes).[1]

    • Upon completion, dissolve the mixture in an organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated solution of sodium thiosulfate to remove the iodine, followed by water and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.[1]

References

Technical Support Center: Optimization of Reaction Conditions for Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrrole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and optimized protocols for the synthesis of substituted pyrroles. Below you will find detailed information on several key synthetic methods, presented in a question-and-answer format to directly address common issues encountered in the laboratory.

General Troubleshooting

Q1: My pyrrole synthesis is resulting in a low yield or a complex mixture of products. What are the general factors I should consider?

A1: Low yields and complex product mixtures in pyrrole synthesis can often be attributed to several key factors regardless of the specific method used:

  • Purity of Starting Materials: Impurities in reagents can lead to unwanted side reactions. It is highly advisable to use freshly purified starting materials.

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical parameters that should be carefully optimized for your specific substrates.

  • Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent.

  • Presence of Moisture: Many pyrrole synthesis reactions are sensitive to moisture. Employing dry solvents and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be crucial for success.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a widely used method for preparing substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia, typically in the presence of an acid catalyst.

Troubleshooting Guide: Paal-Knorr Synthesis

Q2: My Paal-Knorr reaction is giving a low yield or failing to go to completion. What are the common causes?

A2: Several factors can contribute to low yields in a Paal-Knorr synthesis:

  • Sub-optimal Reaction Conditions: Insufficient heating or reaction time can result in an incomplete reaction. Conversely, excessively high temperatures or prolonged reaction times can lead to the degradation of starting materials or the pyrrole product.[1]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1]

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is often necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[1]

  • Product Instability: The synthesized pyrrole itself might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[1]

  • Purification Losses: The workup and purification steps can sometimes lead to a significant loss of product.[1]

Q3: I am observing a significant amount of a furan byproduct. How can I minimize its formation?

A3: The formation of a furan is the most common side reaction in the Paal-Knorr synthesis, occurring through the acid-catalyzed cyclization of the 1,4-dicarbonyl compound without the involvement of the amine.[1] To minimize furan formation:

  • Control Acidity: Avoid highly acidic conditions (pH < 3). Neutral or weakly acidic conditions are generally preferred. The use of a weak acid like acetic acid can accelerate the pyrrole formation without significantly promoting furan synthesis.[2]

  • Use Excess Amine: Employing an excess of the amine can help to outcompete the intramolecular cyclization of the dicarbonyl compound.

Q4: My reaction mixture turns into a dark, tarry material that is difficult to purify. What is the cause and how can I prevent it?

A4: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.[1] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even performing the reaction under neutral conditions.[1]

Data Presentation: Paal-Knorr Synthesis

Table 1: Comparison of Catalysts for the Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole

CatalystTime (min)Yield (%)
ZrOCl₂·8H₂O597
Bi(NO₃)₃·5H₂O60095
Sc(OTf)₃3091
p-Toluenesulfonic acid6084

Table 2: Effect of Solvent on the Paal-Knorr Synthesis of N-substituted 2,5-dimethyl pyrroles

AmineSolventTemperature (°C)Time (min)Yield (%)
AnilineWater1001596
AnilineMethanol651595
AnilineEthanol781593
BenzylamineWater1001596
BenzylamineMethanol651595
BenzylamineEthanol781594
Experimental Protocols: Paal-Knorr Synthesis

Conventional Heating Protocol for 2,5-dimethyl-1-phenyl-1H-pyrrole

  • In a round-bottom flask equipped with a reflux condenser, combine aniline (2.0 mmol), hexane-2,5-dione (2.0 mmol), and methanol (0.5 mL).[3]

  • Add one drop of concentrated hydrochloric acid to the mixture.[3]

  • Heat the reaction mixture to reflux and maintain for 15 minutes.[3]

  • After cooling the reaction mixture in an ice bath, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[4]

  • Collect the crystals by vacuum filtration and recrystallize from a 9:1 methanol/water mixture.[4]

Microwave-Assisted Protocol

  • In a microwave reaction vial, combine the 1,4-dicarbonyl compound (1.0 equiv) and the primary amine (1.1-1.5 equiv).[3]

  • Add the desired solvent (e.g., ethanol, acetic acid) or run the reaction solvent-free. A catalyst (e.g., acetic acid, iodine, Lewis acid) can be added if required.[3]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (typically 2-10 minutes).[3]

  • After cooling, perform an appropriate workup, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.[3]

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.[3]

Visualizations: Paal-Knorr Synthesis

Paal_Knorr_Mechanism 1,4-Dicarbonyl 1,4-Dicarbonyl Hemiaminal Hemiaminal 1,4-Dicarbonyl->Hemiaminal + Amine Primary Amine Primary Amine Primary Amine->Hemiaminal Cyclic Intermediate Cyclic Intermediate Hemiaminal->Cyclic Intermediate Intramolecular Cyclization Pyrrole Pyrrole Cyclic Intermediate->Pyrrole - 2 H2O Paal_Knorr_Workflow start Start reactants Combine 1,4-Dicarbonyl, Amine, Solvent, Catalyst start->reactants reaction Heat (Conventional or Microwave) reactants->reaction workup Cool, Quench, Extract reaction->workup purification Column Chromatography or Recrystallization workup->purification product Pure Pyrrole purification->product end End product->end Hantzsch_Mechanism beta-Ketoester beta-Ketoester Enamine Enamine beta-Ketoester->Enamine Amine Amine Amine->Enamine Adduct Adduct Enamine->Adduct alpha-Haloketone alpha-Haloketone alpha-Haloketone->Adduct Cyclized_Intermediate Cyclized_Intermediate Adduct->Cyclized_Intermediate Cyclization Pyrrole Pyrrole Cyclized_Intermediate->Pyrrole - H2O, -HX

References

Overcoming challenges in the purification of substituted pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of substituted pyrroles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: My purified substituted pyrrole is colored, even after column chromatography. What causes this and how can I fix it?

A1: Color in purified pyrroles can be due to the formation of highly conjugated byproducts or oxidation.[1] Some pyrroles are also inherently colored. To address this:

  • Minimize Exposure to Air and Light: Work quickly and, if possible, under an inert atmosphere (e.g., nitrogen or argon). Store the purified compound in amber vials at low temperatures.[1]

  • Charcoal Treatment: Before the final purification step (like recrystallization), dissolve the crude product in a suitable solvent and treat it with a small amount of activated charcoal. The charcoal can adsorb colored impurities, though this may slightly reduce your overall yield.[1]

  • Re-purification: A second pass through a silica gel column or careful recrystallization may be necessary to remove residual colored impurities.[1]

Q2: My substituted pyrrole streaks or tails on the silica gel column, leading to poor separation. What should I do?

A2: Streaking or tailing is a common issue when purifying polar compounds like some substituted pyrroles on silica gel. This is often due to strong interactions between the compound and the acidic silanol groups on the silica surface.[1]

  • Solvent System Modification:

    • Increase Polarity Gradually: Use a solvent gradient where the polarity is increased slowly.[1]

    • Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or pyridine to your eluent.[1]

  • Use a Different Stationary Phase:

    • Alumina: Neutral or basic alumina can be a good alternative for purifying basic pyrroles.[1]

    • Deactivated Silica: You can deactivate silica gel by treating it with a solution of triethylamine in your non-polar solvent before packing the column.[1]

  • Check for Compound Stability: Some pyrroles can decompose on silica gel. Test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots have formed.[1]

Q3: My compound won't elute from the silica gel column, even with a very polar solvent system. What are my options?

A3: This indicates very strong adsorption to the stationary phase.

  • Drastic Polarity Increase: If not already tried, flushing the column with a very polar solvent like methanol or a mixture of dichloromethane/methanol may help.

  • Change Stationary Phase: As mentioned above, switching to a less acidic stationary phase like neutral or basic alumina is a good strategy.[1]

  • Alternative Purification: Consider other purification methods such as recrystallization or acid-base extraction if chromatography is proving ineffective.

Q4: I can't find a suitable solvent for recrystallizing my substituted pyrrole. It's either too soluble or insoluble in everything. What can I do?

A4: Finding the right recrystallization solvent can be challenging.

  • Two-Solvent System: Use a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "bad" an anti-solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy (the cloud point). Gentle heating to redissolve, followed by slow cooling, should induce crystallization.[1]

  • Vapor Diffusion: Dissolve your compound in a small amount of a volatile "good" solvent and place this solution in a vial. Place this open vial inside a larger, sealed chamber containing a "bad" solvent. The vapor of the "bad" solvent will slowly diffuse into the "good" solvent, gradually inducing crystallization.

Q5: How can I remove pyrrolidine impurities from my crude pyrrole?

A5: Pyrrolidine is a common, more basic impurity.

  • Acid Treatment: Treat the crude mixture with a mineral acid (e.g., 10-30% sulfuric acid) or a carboxylic acid (e.g., 60-95% formic acid). This will convert the pyrrolidine into a non-volatile salt, allowing the pyrrole to be separated by distillation under reduced pressure. This method can reduce pyrrolidine content to below 0.1%.[2]

Troubleshooting Guides

Low Yield After Purification
Possible Cause(s) Recommended Solution(s)
Product Loss on Column Avoid overloading the column. Ensure the chosen eluent provides good separation (Rf value of 0.2-0.4 on TLC).
Product Decomposition As mentioned, check for stability on silica/alumina. Use a less reactive stationary phase or a different purification method. Minimize exposure to heat, light, and air.[1][3]
Incomplete Elution After collecting the main product, flush the column with a much more polar solvent to see if any product remained adsorbed.
Poor Crystallization Recovery Ensure the solution is fully saturated before cooling. Cool the solution slowly. Minimize the amount of "good" solvent used in a two-solvent system.
Formation of Potassium Pyrrole When drying with potassium hydroxide (KOH), minimize the contact time as prolonged exposure can lead to the formation of potassium pyrrole, reducing the yield of free pyrrole.[4]
Persistent Impurities in the Final Product
Possible Cause(s) Recommended Solution(s)
Co-eluting Impurities Optimize the solvent system for column chromatography. Try a different stationary phase (e.g., alumina instead of silica).[1]
Unreacted Starting Materials If starting materials have similar polarity to the product, consider an acid-base extraction to remove acidic or basic starting materials.[5] Repeated hexane washes can sometimes remove unreacted pyrrole.[6]
Inadequate Phase Separation During extractions, ensure complete separation of aqueous and organic layers to prevent cross-contamination.
Contaminated Solvents/Reagents Use high-purity solvents for all purification steps.

Data Presentation

Table 1: Typical Outcomes for Different Purification Techniques

Purification Method Typical Yield (%) Typical Purity (%) Notes
Flash Column Chromatography 40-80%[1]95-99%[1]Good for separating compounds with different polarities. Yield can be lower due to product loss on the column.[1]
Single-Solvent Recrystallization 60-90%[1]>98%[1]Highly dependent on finding the ideal solvent. Best for removing small amounts of impurities.[1]
Two-Solvent Recrystallization 50-85%>98%Useful when a single suitable solvent cannot be found.
Acid-Base Extraction 70-95%VariableEffective for removing acidic or basic impurities. Purity depends on the nature of the remaining neutral compounds.
Distillation 60-80%99-99.5%[7]Best for thermally stable, liquid pyrroles. Can be combined with prior acid treatment to remove basic impurities.[2]

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is well-compacted and free of cracks or air bubbles.[1]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica bed.[1]

    • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Add this powder to the top of the packed column.[1]

  • Elution: Begin elution with the starting solvent system, gradually increasing the polarity if a gradient is used.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.[1]

Protocol 2: Recrystallization (Two-Solvent Method)
  • Dissolution: Place the crude substituted pyrrole in a flask. Add a minimal amount of a "good" solvent and heat gently with stirring until the solid is completely dissolved.[1]

  • Inducing Crystallization: Slowly add a "bad" solvent dropwise until the solution becomes persistently cloudy.[1]

  • Re-dissolution and Cooling: Add a few drops of the "good" solvent to just redissolve the cloudiness. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "bad" solvent, and dry thoroughly.

Protocol 3: Acid-Base Extraction for Removal of Basic Impurities
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl). This will protonate basic impurities, moving them to the aqueous layer.

  • Separation: Separate the organic layer.

  • Neutralization (Optional): The aqueous layer can be basified to recover the basic impurities if desired.

  • Washing and Drying: Wash the organic layer with water and then brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified product.

Visualizations

Troubleshooting_Column_Chromatography start Problem with Column Chromatography streaking Streaking or Tailing? start->streaking no_elution Compound Not Eluting? start->no_elution add_base Add Basic Modifier (e.g., Et3N) streaking->add_base Yes change_stationary Use Alumina or Deactivated Silica streaking->change_stationary Yes check_stability Check for Decomposition on TLC streaking->check_stability Yes increase_polarity Flush with Highly Polar Solvent (e.g., MeOH) no_elution->increase_polarity Yes change_stationary2 Switch to a Different Stationary Phase no_elution->change_stationary2 Yes alt_method Consider Recrystallization or Extraction no_elution->alt_method Yes

Caption: Troubleshooting workflow for common column chromatography issues.

Purification_Strategy_Decision_Tree start Crude Substituted Pyrrole impurities Nature of Impurities? start->impurities acidic_basic Acidic or Basic Impurities impurities->acidic_basic Known neutral_polar Neutral Impurities (Different Polarity) impurities->neutral_polar Known neutral_similar Neutral Impurities (Similar Polarity) impurities->neutral_similar Known extraction Acid-Base Extraction acidic_basic->extraction chromatography Column Chromatography neutral_polar->chromatography recrystallization Recrystallization neutral_similar->recrystallization end_node Pure Product extraction->end_node chromatography->end_node recrystallization->end_node

Caption: Decision tree for selecting a primary purification strategy.

References

Technical Support Center: Synthesis of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. Our aim is to help you minimize impurities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The Hantzsch pyrrole synthesis is a widely employed and effective method for preparing this compound. This reaction involves the condensation of an α-haloketone (e.g., chloroacetone), a β-ketoester (e.g., methyl acetoacetate), and ammonia or a primary amine.

Q2: What are the typical impurities I might encounter in this synthesis?

Common impurities include:

  • Polymers: Dark, tarry substances resulting from self-condensation of starting materials or the product, often due to high temperatures or strong acid/base catalysts.

  • Side-reaction products: Formation of alternative heterocyclic structures or incompletely cyclized intermediates.

  • Unreacted starting materials: Residual α-haloket

Stability issues of pyrrole compounds during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of pyrrole compounds. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My pyrrole compound, which was initially colorless, has turned yellow/brown/dark upon storage. What is happening?

A1: This color change is a classic indicator of degradation. Pyrrole and its derivatives are often sensitive to air, light, and temperature.[1] Exposure to these elements can trigger oxidation and polymerization, leading to the formation of colored, often insoluble, polypyrrole-like materials.[2] This process can occur even at room temperature over time.[2]

Q2: What are the ideal storage conditions for pyrrole and its derivatives?

A2: To ensure maximum shelf-life, pyrrole compounds should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C.[3]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Container: Use an airtight, amber glass container to protect from air and light.[4]

  • Purity: Ensure the compound is free from acidic impurities, which can catalyze polymerization.

Q3: How significant is the risk of polymerization during storage and handling?

A3: The risk is significant, especially for unsubstituted or electron-rich pyrroles. Polymerization can occur slowly at room temperature and is accelerated by exposure to air, light, heat, and acids.[1][2] This process leads to the formation of insoluble particulates and a decrease in the purity of your sample.

Q4: Are N-substituted or other derivatized pyrroles more stable than the parent pyrrole?

A4: Generally, yes. The stability of the pyrrole ring can be influenced by its substituents. Electron-withdrawing groups on the nitrogen or the ring can enhance stability towards oxidation. However, the stability of the entire molecule will also depend on the stability of the substituent groups themselves under specific conditions.[2]

Q5: How should I handle pyrrole compounds when setting up a reaction?

A5: To minimize degradation during experimental setup:

  • Work quickly to minimize exposure to ambient air and light.

  • If the compound is particularly sensitive, handle it in a glovebox or under a stream of inert gas (nitrogen or argon).

  • Use clean, dry glassware, as residual acid or metal ions can catalyze degradation.

  • Use high-purity solvents. If necessary, degas solvents prior to use to remove dissolved oxygen.

Troubleshooting Guide: Experimental Issues

This section addresses specific problems that may arise during the analysis or use of pyrrole compounds.

Issue 1: I see unexpected peaks in my HPLC/NMR analysis of a pyrrole sample that was stored for some time.

  • Potential Cause: These new signals are likely degradation products. Oxidation can lead to hydroxylated or ring-opened species, while polymerization will create oligomers of varying lengths.

  • Troubleshooting Steps:

    • Confirm Degradation: Re-analyze a freshly purified sample or a brand new batch to use as a reference.

    • Characterize Impurities: If possible, use LC-MS to get molecular weights for the impurity peaks, which can help identify the degradation products.

    • Review Storage: Check if the compound was stored properly (see FAQs). Improper storage is the most common cause of degradation.

    • Purification: If the degradation is minor, you may be able to re-purify the material using flash chromatography or recrystallization.

Issue 2: The yield of my reaction is significantly lower than expected when using an older bottle of a pyrrole starting material.

  • Potential Cause: The effective concentration of your pyrrole starting material has likely decreased due to degradation (e.g., polymerization). The insoluble polymers will not participate in the reaction.

  • Troubleshooting Steps:

    • Assess Purity: Check the purity of the starting material by NMR or HPLC. Compare the results to the certificate of analysis that came with the compound.

    • Purify Before Use: Unsubstituted pyrrole is often distilled immediately before use to remove colored, non-volatile polymers.[1] For solid derivatives, recrystallization or filtration through a plug of silica gel can remove insoluble impurities.

    • Use a Fresh Batch: If significant degradation has occurred, it is best to use a new, unopened bottle of the compound.

Issue 3: My pyrrole solution darkens rapidly during my aqueous workup or analysis.

  • Potential Cause: Pyrrole compounds can be unstable in acidic or alkaline aqueous solutions.[2] The presence of both water and oxygen, especially under non-neutral pH, can accelerate oxidative degradation.

  • Troubleshooting Steps:

    • Work Quickly: Minimize the time the compound spends in the aqueous phase.

    • Use Degassed Solvents: Use deoxygenated water and solvents for extractions to reduce oxidative stress.

    • Maintain Neutral pH: If the chemistry allows, keep aqueous solutions buffered at a neutral pH. Pyrroles are generally most stable in neutral conditions.[2]

    • Inert Atmosphere: Perform the workup under a nitrogen or argon blanket if the compound is extremely sensitive.

Below is a troubleshooting workflow to diagnose common stability issues.

TroubleshootingWorkflow start Start: Stability Issue (e.g., color change, low yield, new HPLC peaks) discoloration Is the solid or solution discolored (yellow/brown)? start->discoloration storage_check Was it exposed to air or light for a prolonged period? discoloration->storage_check Yes hplc_issue Are you seeing issues in HPLC analysis (e.g., split or broad peaks)? discoloration->hplc_issue No acid_check Was the compound exposed to acidic conditions? storage_check->acid_check No cause_oxidation Probable Cause: Oxidation and/or Polymerization storage_check->cause_oxidation Yes cause_acid_poly Probable Cause: Acid-catalyzed Polymerization acid_check->cause_acid_poly Yes no_obvious_cause Review handling procedures. Consider inherent instability of the specific derivative. acid_check->no_obvious_cause No cause_hplc Probable Cause: Column degradation, inappropriate mobile phase, or sample solvent effects. hplc_issue->cause_hplc Yes hplc_issue->no_obvious_cause No If No to all solution_storage Solution: Store under inert gas (N2), in amber vials, at 2-8°C. Purify before use if needed. cause_oxidation->solution_storage cause_acid_poly->solution_storage solution_hplc Solution: Use guard column, check mobile phase pH, ensure sample is fully dissolved in mobile phase. cause_hplc->solution_hplc

Caption: Troubleshooting workflow for pyrrole stability issues.

Data Presentation: Degradation Under Stress Conditions

Forced degradation studies are performed to understand a compound's intrinsic stability. The following table summarizes typical degradation data for a hypothetical N-substituted pyrrole derivative after 24 hours under various stress conditions, as analyzed by HPLC.

Stress ConditionReagent/ParameterTemperatureDuration% Degradation of Parent CompoundAppearance of Solution
Acid Hydrolysis 0.1 M HCl60°C24 h15.2%Light Yellow
Base Hydrolysis 0.1 M NaOH60°C24 h45.5%Dark Brown
Oxidation 3% H₂O₂Room Temp24 h28.1%Yellow-Brown
Thermal N/A80°C24 h8.5%Colorless
Photolytic UV/Vis LightRoom Temp24 h12.3%Light Yellow
Neutral Hydrolysis Water60°C24 h< 2%Colorless

Note: Data is representative and based on findings from forced degradation studies on various pyrrole derivatives.[2] Pyrroles are typically labile in alkaline conditions, susceptible to oxidation, and sensitive to acid and light.

The primary degradation pathways for pyrrole compounds are illustrated below.

DegradationPathways cluster_stress Stress Factors Pyrrole Stable Pyrrole Compound Degradation Degradation Products (Colored, Insoluble) Pyrrole->Degradation Oxidation, Polymerization, Hydrolysis Air Air (Oxygen) Light Light (UV/Vis) Heat Heat AcidBase Acid / Base

Caption: Key factors leading to the degradation of pyrrole compounds.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for a Pyrrole Derivative

This protocol outlines a general procedure for a forced degradation study to assess the stability of a pyrrole compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Objective: To develop a stability-indicating HPLC method capable of separating the intact pyrrole compound from its potential degradation products formed under various stress conditions.

2. Materials and Reagents:

  • Pyrrole compound of interest

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • HPLC-grade water (e.g., Milli-Q)

  • Formic acid or trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV/PDA detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter, analytical balance, volumetric flasks, autosampler vials

3. Preparation of Solutions:

  • Sample Stock Solution: Accurately weigh and dissolve the pyrrole compound in a suitable solvent (e.g., 50:50 ACN:Water) to a final concentration of 1 mg/mL.

  • Acidic Solution: 0.1 M HCl in water.

  • Basic Solution: 0.1 M NaOH in water.

  • Oxidizing Solution: 3% H₂O₂ in water.

4. Forced Degradation Procedure: For each condition, mix 1 mL of the Sample Stock Solution with 1 mL of the stress solution in a vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.

  • Acid Hydrolysis: Store at 60°C for 24 hours. After the incubation period, cool to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Store at 60°C for 24 hours. After incubation, cool and neutralize with 0.1 M HCl.

  • Oxidation: Store at room temperature for 24 hours.

  • Thermal Degradation: Store the Sample Stock Solution (mixed with water) at 80°C for 24 hours.

  • Photolytic Degradation: Expose the Sample Stock Solution (mixed with water) in a photostability chamber to UV/Vis light (ICH Q1B guidelines) for a defined period. Keep a control sample wrapped in aluminum foil at the same temperature.

5. HPLC Analysis:

  • Sample Preparation: Dilute all stressed and control samples with the mobile phase to a final concentration of ~50 µg/mL. Filter through a 0.45 µm syringe filter into an autosampler vial.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: PDA detector, monitor at the λmax of the parent compound and scan from 200-400 nm to detect impurities.

6. Data Analysis:

  • Specificity: The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector should be performed.

  • Quantification: Calculate the percentage of the remaining parent compound in each stressed sample relative to the control sample.

    • % Remaining = (Area_Parent_Stressed / Area_Parent_Control) * 100

    • % Degradation = 100 - % Remaining

The experimental workflow for this protocol is visualized below.

ExperimentalWorkflow prep_stock 1. Prepare 1 mg/mL Pyrrole Stock Solution stress_setup 2. Set up Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_stock->stress_setup incubation 3. Incubate Samples (Specified Time & Temp) stress_setup->incubation neutralize 4. Neutralize Acid/Base Samples incubation->neutralize dilute 5. Dilute All Samples to Final Concentration (~50 µg/mL) neutralize->dilute hplc_analysis 6. Analyze by RP-HPLC dilute->hplc_analysis data_analysis 7. Analyze Data (Assess Peak Purity, Calculate % Degradation) hplc_analysis->data_analysis

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Pyrrole Purification via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the purification of pyrroles and their derivatives using column chromatography.

Troubleshooting Guide

This section addresses specific problems that may arise during the column chromatography of pyrroles, offering potential causes and actionable solutions.

Problem 1: My purified pyrrole is colored (e.g., yellow or brown) after column chromatography.

Possible Causes:

  • Oxidation: Pyrroles, particularly those that are electron-rich, are susceptible to oxidation when exposed to air and light, which can form colored impurities. This process can be accelerated by residual acids from the synthesis.

  • Residual Catalysts: Trace amounts of metal catalysts (e.g., Pd, Ru, Fe) used in the synthesis may remain and cause coloration.

  • Highly Conjugated Byproducts: The synthesis can sometimes produce small quantities of highly conjugated and colored byproducts.

  • Compound Instability on Silica Gel: Some pyrroles may degrade on the acidic surface of silica gel, leading to colored products.

Solutions:

  • Minimize Exposure to Air and Light: Work efficiently and, when possible, under an inert atmosphere (e.g., nitrogen or argon). Store the purified pyrrole in an amber vial at a low temperature.[1]

  • Charcoal Treatment: Before the final purification, you can dissolve the crude product in a suitable solvent and treat it with a small amount of activated charcoal to adsorb colored impurities. Note that this may slightly reduce the overall yield.[1]

  • Acid Scavenging: Ensure all acidic residues from the synthesis are neutralized and removed during the workup before purification. Washing the organic extract with a mild base like a sodium bicarbonate solution can be effective.[1]

  • Test for Stability: To check if your compound is degrading on silica, spot the compound on a TLC plate, let it sit for about an hour, and then elute it to see if new, colored spots have formed.[1]

  • Use Deactivated Silica: Pre-treat the silica gel with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine before packing the column.[2]

Problem 2: My pyrrole is streaking or "tailing" on the silica gel column, resulting in poor separation.

Possible Cause:

  • Streaking or tailing is a frequent issue when purifying polar compounds like certain pyrroles on silica gel. It is often due to strong interactions between the compound and the acidic silanol groups on the silica surface.[1]

Solutions:

  • Solvent System Modification:

    • Gradual Polarity Increase: Employ a solvent gradient where the polarity is increased slowly throughout the separation.[1]

    • Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your eluent. Common choices include 0.1-1% triethylamine (Et₃N) or pyridine.[1]

  • Change the Stationary Phase:

    • Alumina: Neutral or basic alumina can be a good substitute for silica gel when purifying basic compounds.[1]

    • Deactivated Silica: You can deactivate silica gel by treating it with a solution of triethylamine in your non-polar solvent before packing the column.[1]

Problem 3: My compound will not elute from the silica gel column, even with a highly polar solvent system.

Possible Cause:

  • The compound is strongly adsorbed to the stationary phase, which can be due to high polarity or interaction with the acidic silica gel.

Solutions:

  • Drastic Polarity Increase: If you are using a hexane/ethyl acetate system, try switching to a more polar system like dichloromethane/methanol.[1]

  • Check Compound Stability: It is possible the compound has decomposed on the column.[1]

Problem 4: I have low recovery of my pyrrole after column chromatography.

Possible Causes:

  • Irreversible Adsorption: The compound may be too polar and is adsorbing irreversibly to the silica gel.

  • Decomposition on Silica Gel: The acidic nature of silica gel can lead to the decomposition of sensitive pyrrole derivatives.[3]

  • Product Loss During Extraction: During the work-up, if the aqueous layer is acidic, the pyrrole may remain in the aqueous phase or decompose.[2]

Solutions:

  • Use a Less Polar Solvent System: If the compound is eluting with the solvent front, start with a less polar solvent system.[3]

  • Deactivate Silica Gel: Pre-treat the silica gel with a 1-2% solution of triethylamine in your eluent.[3]

  • Alternative Stationary Phase: Consider using neutral or basic alumina, or a bonded-phase silica gel like C18 for reverse-phase chromatography if your compound is sufficiently non-polar.[3]

  • Minimize Contact Time: Use flash chromatography with adequate pressure to ensure a fast elution and avoid leaving the compound on the column for extended periods.[3]

  • Ensure Neutral or Basic pH during Work-up: Before extracting with an organic solvent, make sure the pH of the aqueous layer is neutral or slightly basic.[2]

Frequently Asked Questions (FAQs)

Q1: My crude pyrrole product is a dark oil or solid. Is this normal?

A1: Yes, it is common for crude pyrroles to be dark. They are susceptible to oxidation and polymerization from exposure to air, light, and acidic conditions, which leads to colored impurities. The goal of purification is to remove these and obtain a lighter-colored, pure product. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light whenever possible.[2]

Q2: What are the most common impurities to expect in my crude pyrrole product?

A2: Impurities are largely dependent on the synthetic route. However, common impurities may include:

  • Unreacted starting materials.

  • Polymeric materials, especially if the reaction was conducted under acidic conditions or in the presence of oxygen.[2]

  • Oxidation byproducts from exposure to air.

  • Solvent residues from the reaction and work-up.

  • Side-reaction products, such as regioisomers or products of incomplete cyclization.[2]

Q3: How should I store my purified pyrrole?

A3: Due to their sensitivity to air and light, purified pyrroles should be stored under an inert atmosphere (argon or nitrogen) at a low temperature, ideally at -20°C. The container should be tightly sealed and wrapped in aluminum foil to protect it from light.[2]

Q4: What is the best purification technique for my scale?

A4: The optimal purification technique can vary with the scale of your reaction:

  • Small scale (< 1 g): Flash column chromatography is often the most effective for achieving high purity.[2]

  • Medium to large scale (1 g - 50 g): A combination of vacuum distillation followed by recrystallization is typically more practical and scalable.[2]

  • Very large scale (> 50 g): Fractional vacuum distillation is likely the most efficient primary method of purification.[2]

Data Presentation

Table 1: Comparison of Purification Techniques for Tetrasubstituted Pyrroles

Purification MethodTypical YieldTypical PurityNotes
Single-Solvent Recrystallization60-90%>98%Highly dependent on finding the ideal solvent. Best for removing small amounts of impurities.
Flash Column Chromatography40-80%95-99%Good for separating compounds with different polarities. Yield can be lower due to product loss on the column.

This data is generalized and actual results will vary depending on the specific pyrrole derivative and impurities present.

Experimental Protocols

Protocol 1: General Flash Column Chromatography for Pyrrole Purification

This protocol describes a standard method for the purification of multi-gram quantities of a pyrrole derivative using silica gel chromatography.

Materials and Equipment:

  • Crude pyrrole derivative

  • Silica gel (230-400 mesh)

  • Solvents: Ethyl Acetate (EtOAc), n-Hexane (or Petroleum Ether), Dichloromethane (DCM) - all HPLC grade

  • Triethylamine (optional)

  • Flash chromatography system (manual or automated)

  • Glass column of an appropriate size

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Collection tubes or flasks

Procedure:

  • Solvent System Selection:

    • Use Thin Layer Chromatography (TLC) to determine a suitable eluent. A good solvent system will give your desired compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.

    • For pyrroles prone to tailing, consider adding 0.1-1% triethylamine to the solvent system.

  • Column Packing (Wet Slurry Method):

    • Choose an appropriately sized column. A general guideline is to use about 50-100 g of silica gel for every 1 g of crude product.

    • In a beaker, prepare a slurry of the silica gel in the initial, least polar eluent.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Pour the silica gel slurry into the column. Gently tap the column to dislodge any air bubbles and ensure even packing.

    • Once the silica has settled, add a protective layer of sand on top.

    • Wash the column with 2-3 column volumes of the initial eluent, ensuring the solvent level never drops below the top of the sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica bed using a pipette.[1]

    • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[1]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply gentle pressure (using a pump or air line) to start the elution.

    • Begin collecting fractions.

    • If using a solvent gradient, gradually increase the polarity of the eluent.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the fractions containing the pure pyrrole.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified pyrrole.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis for Solvent System Selection Slurry Prepare Silica Gel Slurry TLC->Slurry Pack Pack Column Slurry->Pack Load Load Crude Pyrrole Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Obtain Purified Pyrrole Evaporate->Pure

Caption: Experimental workflow for pyrrole purification by flash column chromatography.

troubleshooting_guide start Problem with Pyrrole Purification streaking Streaking or Tailing? start->streaking colored_product Colored Product? start->colored_product low_yield Low Yield? start->low_yield streaking->colored_product No add_base Add Basic Modifier (e.g., Et3N) to Eluent streaking->add_base Yes change_stationary Use Alumina or Deactivated Silica streaking->change_stationary Yes colored_product->low_yield No charcoal Treat with Activated Charcoal colored_product->charcoal Yes inert_atmosphere Work Under Inert Atmosphere colored_product->inert_atmosphere Yes check_stability Check Compound Stability on Silica low_yield->check_stability Yes adjust_workup_ph Ensure Neutral/Basic pH in Work-up low_yield->adjust_workup_ph Yes fast_elution Use Flash Chromatography for Fast Elution low_yield->fast_elution Yes

Caption: Troubleshooting decision tree for pyrrole column chromatography.

References

Technical Support Center: Recrystallization of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of pyrrole derivatives by recrystallization.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of pyrrole derivatives.

Issue 1: The compound "oils out" instead of forming crystals.

Possible Causes:

  • The boiling point of the solvent is higher than the melting point of the solute.

  • The solution is supersaturated, leading to rapid precipitation.

  • Insoluble impurities are present, hindering crystal lattice formation.

Recommended Solutions:

  • Solvent Selection: Choose a solvent with a boiling point lower than the melting point of your pyrrole derivative.

  • Control Cooling Rate: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Avoid disturbing the flask during cooling.

  • Induce Crystallization:

    • Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.

    • Add a seed crystal of the pure compound.

  • Reduce Concentration: Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool slowly again.

  • Use a Solvent/Anti-solvent System: Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a "bad" solvent (an anti-solvent) in which it is poorly soluble until the solution becomes cloudy. Gently heat to redissolve and then cool slowly.

Issue 2: Colored impurities are present in the recrystallized product.

Possible Causes:

  • Highly conjugated byproducts formed during the synthesis.[1]

  • Oxidation of the pyrrole derivative, which can lead to darkening.

  • Incomplete removal of colored starting materials or reagents.

Recommended Solutions:

  • Activated Charcoal Treatment: After dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal.[1] Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal, which adsorbs the colored impurities. Be aware that this may reduce the overall yield.[1]

  • Minimize Exposure to Air and Light: Work quickly and, if possible, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] Store the purified pyrrole in an amber vial at low temperatures.[1]

  • Acid Scavenging: If acidic residues are present from the synthesis, wash the crude product with a mild base solution, like sodium bicarbonate, during the workup before recrystallization.[1]

  • Re-purification: A second recrystallization or purification by column chromatography may be necessary.[1]

Issue 3: No crystals form upon cooling.

Possible Causes:

  • The solution is not saturated.

  • The compound is too soluble in the chosen solvent, even at low temperatures.

  • The presence of impurities is inhibiting crystallization.

Recommended Solutions:

  • Increase Concentration: Evaporate some of the solvent to increase the concentration of the solute and then try cooling again.

  • Induce Crystallization: Use a seed crystal or scratch the flask.

  • Change Solvent System:

    • If the compound is too soluble, try a less polar solvent.

    • Employ a solvent/anti-solvent system.

  • Cool to a Lower Temperature: Use a dry ice/acetone bath for further cooling, but be cautious of the solvent freezing.

Issue 4: Low recovery of the purified product.

Possible Causes:

  • Using too much solvent during recrystallization.

  • Premature crystallization during hot filtration.

  • The compound has significant solubility in the cold solvent.

  • Washing the crystals with a solvent at room temperature.

Recommended Solutions:

  • Use Minimal Solvent: Dissolve the crude product in the minimum amount of hot solvent required to achieve a saturated solution.

  • Prevent Premature Crystallization:

    • Use a pre-heated funnel and flask for hot filtration.

    • Add a small excess of solvent before hot filtration and then evaporate it after filtration.

  • Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.

  • Wash with Ice-Cold Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.

Frequently Asked Questions (FAQs)

Q1: How do I choose a suitable solvent for the recrystallization of my pyrrole derivative?

A1: An ideal recrystallization solvent should:

  • Completely dissolve the pyrrole derivative at high temperatures but have low solubility at low temperatures.

  • Not react with the compound.

  • Have a boiling point below the melting point of the compound to prevent oiling out.

  • Be sufficiently volatile to be easily removed from the purified crystals.

A common starting point is to test small amounts of your crude product in various solvents of different polarities (e.g., water, ethanol, ethyl acetate, toluene, hexanes). A good rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.

Q2: What is a solvent/anti-solvent recrystallization and when should I use it?

A2: A solvent/anti-solvent recrystallization is used when a single solvent with the desired temperature-dependent solubility profile cannot be found. This technique involves dissolving the compound in a "good" solvent at room temperature or with gentle heating, followed by the slow, dropwise addition of a miscible "bad" solvent (anti-solvent) until the solution becomes turbid (the cloud point).[1] The solution is then gently heated until it becomes clear again, and then allowed to cool slowly. This method is particularly useful when the compound is either too soluble or insoluble in most common single solvents.[1]

Q3: My pyrrole derivative is an oil at room temperature. Can I still purify it by recrystallization?

A3: Recrystallization is a purification technique for solid compounds. If your pyrrole derivative is an oil, you should consider other purification methods such as column chromatography or distillation.

Q4: How can I improve the crystal size and quality?

A4: The rate of cooling is a critical factor. Slow, undisturbed cooling generally leads to the formation of larger and purer crystals. Rapid cooling tends to produce smaller, less pure crystals as impurities can become trapped in the rapidly forming crystal lattice.

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization

  • Dissolution: Place the crude pyrrole derivative in an Erlenmeyer flask. Add a minimal amount of the appropriate solvent and a boiling chip. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then gently reheat to boiling for a few minutes.

  • Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum on, and then transfer them to a watch glass for further drying.

Protocol 2: Recrystallization of Pyrrole-2-carboxaldehyde

  • Procedure: The crude product is purified by dissolving it in boiling petroleum ether (b.p. 40–60 °C) at a ratio of 1 g of crude aldehyde to 25 ml of solvent. The solution is then cooled slowly to room temperature, followed by refrigeration for a few hours.

  • Recovery: The pure aldehyde can be obtained from the crude product with approximately 85% recovery.

Quantitative Data on Recrystallization of Pyrrole Derivatives

Pyrrole DerivativeSolvent SystemSolvent to Solute Ratio (approx.)Temperature ProfileYield
Pyrrole-2-carboxaldehydePetroleum Ether25 mL / 1 gDissolve at boiling, cool to RT, then refrigerate~85%
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylateEthyl AcetateNot specifiedRecrystallized twice3.7 g (from 30 mmol starting material)
N-TosylpyrroleMethanol/Water35 mL / 35 mLNot specified99%
2,3,4,5-TetraphenylpyrroleNot specifiedNot specifiedCrystallized86%
N-Aryl pyrrolo-quinolinesEthanolNot specifiedRecrystallizedQuantitative

Note: The yields reported may correspond to the overall synthesis and not exclusively the recrystallization step.

Visualizations

Recrystallization_Workflow start Start: Crude Pyrrole Derivative dissolve Dissolve in Minimal Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal Colored Impurities? hot_filter Hot Gravity Filtration dissolve->hot_filter Insoluble Impurities? cool Slow Cooling to Room Temperature charcoal->hot_filter hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end_product Pure Pyrrole Derivative dry->end_product

Caption: General workflow for the recrystallization of pyrrole derivatives.

Troubleshooting_Recrystallization start Problem During Recrystallization oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution_oiling Lower solvent boiling point Slow down cooling Use solvent/anti-solvent oiling_out->solution_oiling Yes colored_crystals Crystals are Colored? no_crystals->colored_crystals No solution_no_crystals Evaporate some solvent Add seed crystal Scratch flask Change solvent no_crystals->solution_no_crystals Yes low_yield Low Yield? colored_crystals->low_yield No solution_colored Use activated charcoal Re-recrystallize Purify by chromatography colored_crystals->solution_colored Yes solution_low_yield Use minimal hot solvent Pre-heat filtration apparatus Wash with ice-cold solvent low_yield->solution_low_yield Yes end Problem Solved low_yield->end No solution_oiling->end solution_no_crystals->end solution_colored->end solution_low_yield->end

Caption: Troubleshooting decision tree for recrystallization issues.

References

Technical Support Center: Pyrrole Handling and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrroles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the oxidation and polymerization of these sensitive heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: My pyrrole has turned dark brown/black upon storage. What happened and is it still usable?

A1: The darkening of pyrrole is a common observation and indicates its oxidation and/or polymerization.[1] Pyrroles, particularly those without electron-withdrawing groups, are highly electron-rich and susceptible to degradation upon exposure to air (oxygen), light, and heat.[1][2] This process leads to the formation of colored impurities and polymeric materials.[2]

Whether the darkened pyrrole is usable depends on the sensitivity of your reaction. For many applications, purification by distillation immediately before use is necessary to remove these impurities.[3][4] A significant color change often suggests the presence of impurities that could interfere with your reaction.[5]

Q2: What are the ideal storage conditions for pyrrole to prevent degradation?

A2: To minimize oxidation and polymerization, pyrrole should be stored under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.[6][7] The recommended storage temperature is typically between 2°C and 8°C.[8] For long-term storage, keeping it in a sealed container in a refrigerator or freezer is advisable.[8]

Storage ConditionRecommendationRationale
Atmosphere Inert gas (Nitrogen or Argon)Prevents contact with oxygen, a key initiator of oxidation.[6]
Light Amber vials or stored in the darkLight can catalyze polymerization and oxidation reactions.[6][7]
Temperature 2°C to 8°CReduces the rate of degradation reactions.[8]
Container Tightly sealed glass containerPrevents exposure to air and moisture.[6]

Q3: I'm performing a Paal-Knorr synthesis and my reaction mixture is turning into a dark, tarry substance. What's going wrong?

A3: The formation of a dark, tarry material during a Paal-Knorr synthesis is a strong indication of polymerization of the starting materials or the newly formed pyrrole.[6] This is often triggered by excessively high temperatures or highly acidic conditions.[6]

To mitigate this, consider the following troubleshooting steps:

  • Lower the reaction temperature: High heat can accelerate polymerization.[6]

  • Use a milder acid catalyst: Strong acids can promote unwanted side reactions and degradation.[6]

  • Ensure an inert atmosphere: If using air-sensitive starting materials, such as some aniline derivatives, oxygen can contribute to the formation of colored impurities.[5]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with pyrroles.

Issue 1: Unexpected Color Change During Reaction

Symptom: Your reaction mixture unexpectedly turns yellow, brown, or black.

Possible Causes:

  • Oxidation of Pyrrole or Starting Materials: Exposure to air can cause oxidation, leading to colored byproducts.[5]

  • Polymerization: Acidic conditions, high temperatures, or the presence of light can induce polymerization, often resulting in dark, insoluble materials.[6]

  • Contaminated Reagents or Solvents: Impurities in your starting materials or solvents can lead to side reactions and color formation.[9]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a dark reaction mixture.

Issue 2: Low Yield or Incomplete Reaction

Symptom: The yield of your desired pyrrole product is lower than expected, or the reaction does not go to completion.

Possible Causes:

  • Degradation of Pyrrole Product: The synthesized pyrrole may be unstable under the reaction conditions, leading to decomposition.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or catalyst concentration can lead to incomplete conversion.

  • Poorly Reactive Starting Materials: Sterically hindered or electron-deficient starting materials may react sluggishly.

Recommended Solutions:

Possible CauseRecommended Solution
Product Degradation - Lower the reaction temperature.- Reduce the reaction time.- Use a milder catalyst.[6]
Suboptimal Conditions - Optimize temperature and reaction time.- Titrate the catalyst concentration.
Poor Reactivity - Increase the reaction temperature moderately.- Use a more active catalyst.

Experimental Protocols

Here are detailed methodologies for key procedures to prevent the oxidation and polymerization of pyrroles.

Protocol 1: Degassing Solvents using the Freeze-Pump-Thaw Method

This is a highly effective method for removing dissolved gases, including oxygen, from solvents.[10]

Materials:

  • Schlenk flask

  • Schlenk line

  • Liquid nitrogen

  • Solvent to be degassed

Procedure:

  • Pour the solvent into a Schlenk flask, filling it to no more than half its volume.[11]

  • Attach the flask to the Schlenk line.

  • Freeze the solvent by immersing the flask in a dewar of liquid nitrogen.[11]

  • Once the solvent is completely frozen, open the stopcock to the vacuum manifold of the Schlenk line and evacuate for 10-15 minutes.[11]

  • Close the stopcock to the vacuum line.

  • Remove the liquid nitrogen dewar and allow the solvent to thaw completely. You may observe bubbling as dissolved gases escape into the headspace.[11]

  • Repeat the freeze-pump-thaw cycle at least two more times to ensure all dissolved gas is removed.[10]

  • After the final thaw, backfill the flask with an inert gas (nitrogen or argon). The degassed solvent is now ready for use.

Freeze-Pump-Thaw Workflow:

G A Place solvent in Schlenk flask B Freeze solvent with liquid N2 A->B C Evacuate under high vacuum B->C D Thaw solvent C->D E Repeat cycle 2-3 times D->E F Backfill with inert gas E->F

Caption: The freeze-pump-thaw degassing process.

Protocol 2: Setting up a Reaction under an Inert Atmosphere using a Schlenk Line

A Schlenk line is essential for handling air-sensitive reagents and preventing the introduction of oxygen into a reaction.[5]

Materials:

  • Schlenk line with a dual vacuum and inert gas manifold

  • Schlenk flask and other appropriate glassware

  • Vacuum pump

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Prepare the Glassware: Ensure all glassware is clean and oven- or flame-dried to remove any moisture. Assemble the reaction apparatus (e.g., Schlenk flask with a stir bar and condenser) while still hot and allow it to cool under a stream of inert gas.[5]

  • Connect to Schlenk Line: Securely attach the reaction flask to the Schlenk line via flexible tubing.

  • Evacuate and Backfill:

    • Ensure the stopcock on the flask is open to the Schlenk line manifold.

    • Turn the stopcock to the vacuum line to evacuate the air from the flask.

    • After a few minutes under vacuum, carefully switch the stopcock to the inert gas line to backfill the flask.

    • Repeat this evacuate-backfill cycle three times to ensure a completely inert atmosphere within the flask.[5]

  • Adding Reagents:

    • Maintain a positive pressure of inert gas flowing through the system.

    • Liquid reagents can be added via a gas-tight syringe through a rubber septum.

    • Solid reagents can be added quickly under a strong flow of inert gas by briefly removing a stopper.

  • Running the Reaction: Once all reagents are added, maintain a slight positive pressure of the inert gas throughout the reaction, which can be monitored with an oil bubbler attached to the inert gas outlet of the Schlenk line.

Inert Atmosphere Setup Workflow:

G A Assemble dry glassware B Connect to Schlenk line A->B C Evacuate-Backfill Cycle (3x) B->C D Add reagents under positive inert gas flow C->D E Run reaction under inert atmosphere D->E

Caption: Workflow for setting up an inert atmosphere reaction.

Protocol 3: Purification of Pyrrole by Fractional Distillation

This protocol is for purifying pyrrole that has discolored due to oxidation and polymerization.

Materials:

  • Fractional distillation apparatus (distilling flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Vacuum source (if distilling under reduced pressure)

  • Inert gas source

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. For sensitive pyrroles, it is advisable to perform the distillation under reduced pressure to lower the boiling point and minimize thermal degradation.[3] The entire system should be flushed with an inert gas before starting.

  • Charge the Flask: Add the crude, colored pyrrole to the distilling flask along with a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin heating the distilling flask gently.

    • If using a vacuum, slowly reduce the pressure to the desired level.

    • Collect and discard the initial fraction (forerun), which may contain more volatile impurities.

    • Collect the main fraction of pure, colorless pyrrole at its boiling point. The boiling point of pyrrole is 129-131°C at atmospheric pressure.

  • Storage: Immediately store the purified pyrrole in a sealed container under an inert atmosphere and in the dark at a low temperature (2-8°C).[6][8]

By adhering to these protocols and troubleshooting guides, researchers can significantly minimize the impact of oxidation and polymerization, leading to more reliable and reproducible experimental outcomes.

References

Validation & Comparative

Comparative Analysis of the ¹H NMR Spectrum of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the proton nuclear magnetic resonance (¹H NMR) spectrum of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate with a closely related analogue, Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. The analysis is supported by experimental data and protocols to aid researchers in the structural elucidation of substituted pyrroles, a core motif in numerous pharmaceuticals and functional materials.[1]

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum of this compound is predicted based on established principles of NMR spectroscopy for pyrrole derivatives and comparison with experimentally determined data for its ethyl ester analogue.[1] The electron-rich nature of the pyrrole ring and the electronic effects of the substituents significantly influence the chemical shifts of the ring protons.[1] The ester group at the C3 position and the methyl groups at the C2 and C5 positions all impact the electronic environment of the single C4 proton.

Proton Assignment This compound (Predicted) Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (Experimental)
N-H ~ 8.0-9.0 ppm (broad singlet)~ 8.3 ppm (broad singlet)
C4-H ~ 6.0-6.5 ppm (singlet)6.13 ppm (singlet)
O-CH₃ ~ 3.7 ppm (singlet)N/A
O-CH₂-CH₃ N/A4.21 ppm (quartet, J = 7.1 Hz)
O-CH₂-CH₃ N/A1.30 ppm (triplet, J = 7.1 Hz)
C2-CH₃ ~ 2.2-2.4 ppm (singlet)2.29 ppm (singlet)
C5-CH₃ ~ 2.1-2.3 ppm (singlet)2.21 ppm (singlet)

Predicted values are based on analogous compounds and general principles of ¹H NMR spectroscopy. The chemical shift of the N-H proton is highly dependent on solvent and concentration.[1]

Experimental Protocol

High-quality ¹H NMR spectra are essential for accurate structural interpretation. The following is a general protocol for acquiring ¹H NMR spectra of pyrrole derivatives.

Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurity signals.[1]

  • Solvent Selection: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for the N-H proton.[1]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the spectrum to 0 ppm.

NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good signal resolution.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time (AQ): 2-4 seconds[1]

    • Relaxation Delay (D1): 2-5 seconds[1]

    • Number of Scans: 16-64, depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the spectrum using the internal standard.

    • Integrate the signals to determine the relative number of protons.

Structure and Proton Environments

The diagram below illustrates the chemical structure of this compound and the distinct proton environments that give rise to the signals in the ¹H NMR spectrum.

G cluster_0 This compound cluster_1 Proton Environments mol NH N-H C4H C4-H OCH3 O-CH₃ C2CH3 C2-CH₃ C5CH3 C5-CH₃

Caption: Chemical structure and key proton environments of the title compound.

References

A Comparative Guide to 13C NMR Data of Substituted Pyrrole-3-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle electronic and structural effects of substituents on the pyrrole ring is crucial. This guide provides a comparative analysis of 13C NMR spectral data for a range of substituted pyrrole-3-carboxylates, offering valuable insights for structural elucidation and the design of novel compounds.

Comparison of 13C NMR Chemical Shifts

The chemical shifts in the 13C NMR spectra of pyrrole derivatives are highly sensitive to the nature and position of substituents on the heterocyclic ring. Electron-withdrawing groups (EWGs) typically induce a downfield shift (higher ppm values) of the ring carbon signals, whereas electron-donating groups (EDGs) cause an upfield shift (lower ppm values). The following tables summarize the 13C NMR data for various substituted ethyl pyrrole-3-carboxylates, illustrating these trends.

Table 1: 13C NMR Data for N-Substituted Ethyl Pyrrole-3-carboxylates

R1 SubstituentC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C=O (ppm)OCH2 (ppm)CH3 (ppm)
H~118~108~115~122~164~59~14
Methyl132.75113.18109.42122.35167.9242.8133.06
Propyl136.8102.2115.8163.9166.1--
Benzyl-------

Table 2: 13C NMR Data for C-2 and C-5 Substituted Ethyl Pyrrole-3-carboxylates

R2 SubstituentR5 SubstituentC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C=O (ppm)OCH2 (ppm)CH3 (ppm)
HH~118~108~115~122~164~59~14
MethylH-------
HMethyl-------
MethylMethyl-------
HPhenyl-------

Table 3: 13C NMR Data for C-4 Substituted Ethyl Pyrrole-3-carboxylates

R4 SubstituentC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C=O (ppm)OCH2 (ppm)CH3 (ppm)
H~118~108~115~122~164~59~14
Methyl-------
Formyl-------
Acetyl-------

Note: The data presented is compiled from various sources and may have been recorded in different solvents, which can cause slight variations in chemical shifts. The values for the unsubstituted ethyl pyrrole-3-carboxylate are approximate and serve as a baseline for comparison.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis and 13C NMR analysis of substituted pyrrole-3-carboxylates.

General Synthesis of Substituted Ethyl Pyrrole-3-carboxylates (Hantzsch Pyrrole Synthesis)

A common method for the synthesis of this class of compounds is the Hantzsch pyrrole synthesis.

Materials:

  • Ethyl acetoacetate

  • An appropriate α-haloketone

  • Ammonia or a primary amine

  • A suitable solvent (e.g., ethanol, acetic acid)

Procedure:

  • Dissolve the ethyl acetoacetate and the α-haloketone in the chosen solvent.

  • Add ammonia or the primary amine to the solution.

  • The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period.

  • Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of water.

  • The crude product is collected by filtration, washed, and purified by recrystallization or column chromatography.

13C NMR Spectroscopy

High-quality 13C NMR spectra are essential for the accurate structural determination of substituted pyrrole-3-carboxylates.

Sample Preparation:

  • Purity: Ensure the sample is of high purity to avoid signals from impurities that could complicate spectral interpretation.[1]

  • Solvent: Dissolve approximately 10-50 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).[1] The choice of solvent can influence chemical shifts, particularly for N-H protons due to hydrogen bonding effects.

  • Filtration: Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

Data Acquisition:

  • Spectrometer: Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling is generally used.

    • Acquisition Time (AQ): 1-2 seconds.[1]

    • Relaxation Delay (D1): 2-5 seconds to allow for the typically longer relaxation times of carbon nuclei.[1]

    • Number of Scans (NS): A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which can range from several hundred to several thousand depending on the sample concentration.

    • Proton Decoupling: Broadband proton decoupling is employed to simplify the spectrum by removing 1H-13C couplings, resulting in a single peak for each unique carbon atom.[1]

Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate peak integration and chemical shift determination.

  • Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of substituted pyrrole-3-carboxylates.

G cluster_synthesis Synthesis cluster_analysis Analysis start Starting Materials (e.g., α-haloketone, β-ketoester, amine) reaction Hantzsch Pyrrole Synthesis start->reaction workup Reaction Work-up (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product Substituted Pyrrole-3-carboxylate purification->product nmr_prep NMR Sample Preparation product->nmr_prep nmr_acq 13C NMR Data Acquisition nmr_prep->nmr_acq nmr_proc Data Processing & Analysis nmr_acq->nmr_proc structure Structural Elucidation nmr_proc->structure

Caption: General workflow for the synthesis and 13C NMR analysis of substituted pyrrole-3-carboxylates.

References

Mass Spectrometry Analysis of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the mass spectrometry analysis of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, a pyrrole derivative of interest in various research and development fields. Due to the limited availability of direct experimental mass spectrometry data for this specific compound in public literature, this guide presents an expected fragmentation pattern and compares its analysis with alternative analytical techniques based on data from closely related compounds and established principles of mass spectrometry.

Data Presentation: Mass Spectrometry and Alternative Analytical Techniques

The following table summarizes the expected mass spectrometry data for this compound and compares its analysis with other relevant analytical methods. This information is crucial for selecting the appropriate technique for identification, characterization, and quantification.

Analytical TechniqueInformation ProvidedAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Provides the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern.High sensitivity and resolution; provides a "fingerprint" mass spectrum for structural elucidation.[1][2]Requires the analyte to be volatile and thermally stable; derivatization may be necessary.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Offers molecular weight confirmation and structural information from fragmentation.Suitable for less volatile and thermally labile molecules; high sensitivity and specificity.[1][3]Matrix effects can suppress ion formation; more complex instrumentation.
High-Resolution Mass Spectrometry (HRMS) Determines the exact mass of the molecular ion, allowing for the determination of the elemental composition.[4]High accuracy in mass measurement, leading to unambiguous molecular formula assignment.[4]Higher instrument cost and maintenance.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure, including the connectivity of atoms.Non-destructive technique; provides definitive structural information.Lower sensitivity compared to mass spectrometry; requires larger sample amounts.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.Fast and simple analysis; provides information about the types of chemical bonds.Provides limited information on the overall molecular structure.

Expected Mass Spectrometry Fragmentation of this compound

Based on the principles of mass spectrometry and data from similar pyrrole esters, the following fragmentation pattern is expected for this compound under Electron Ionization (EI).

m/zProposed FragmentStructure
167 [M] (Molecular Ion)
152 [M - CH₃]
136 [M - OCH₃]
108 [M - COOCH₃]

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate mass spectrometric analysis.[1] Below are representative protocols for GC-MS and LC-MS analysis suitable for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of volatile and thermally stable pyrrole derivatives.[1]

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate. Filter the solution through a 0.2 µm syringe filter.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector: Split/splitless injector, operated in splitless mode.

    • Mass Spectrometer: Quadrupole or ion trap mass analyzer.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1][2]

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: The resulting mass spectrum is compared with spectral libraries for identification. The fragmentation pattern is analyzed to confirm the structure.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is ideal for the analysis of less volatile or thermally labile pyrrole derivatives.[1]

  • Sample Preparation: Dissolve approximately 1 µg of this compound in 1 mL of a solvent compatible with the mobile phase (e.g., methanol or acetonitrile). For biological samples, a protein precipitation step may be required.[1]

  • Instrumentation:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mass Spectrometer: A triple quadrupole or orbitrap mass spectrometer.

  • LC Conditions:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Collision Gas: Argon.

  • Data Analysis: The precursor ion corresponding to the protonated molecule [M+H]⁺ is selected and fragmented. The resulting product ions are used for structural confirmation and quantification.

Visualizations

Mass Spectrometry Workflow

The following diagram illustrates the general workflow of a mass spectrometry experiment, from sample introduction to data analysis.

Mass_Spectrometry_Workflow cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis cluster_3 Detection & Data Analysis Sample Sample Introduction Introduction (GC, LC, Direct Infusion) Sample->Introduction IonSource Ion Source (EI, ESI) Introduction->IonSource MassAnalyzer Mass Analyzer (Quadrupole, TOF) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem

Caption: General workflow of a mass spectrometry analysis.

Logical Relationship of Analytical Techniques

This diagram shows the relationship between different analytical techniques for the characterization of a small molecule like this compound.

Analytical_Techniques cluster_Identification Identification & Structure cluster_Quantification Quantification cluster_Separation Separation MS Mass Spectrometry (Molecular Weight & Formula) LCMS LC-MS/MS MS->LCMS GCMS GC-MS MS->GCMS NMR NMR Spectroscopy (Connectivity) NMR->MS Complementary Data IR IR Spectroscopy (Functional Groups) IR->MS Complementary Data GC Gas Chromatography GC->GCMS LC Liquid Chromatography LC->LCMS

Caption: Interrelation of analytical techniques for small molecule analysis.

References

A Comparative Guide to FT-IR Spectroscopic Data of Pyrrole Ring Vibrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Fourier-Transform Infrared (FT-IR) spectroscopic data for the pyrrole ring and its derivatives. Understanding the vibrational modes of the pyrrole ring is crucial for characterizing a wide range of organic molecules, including pharmaceuticals, natural products, and conductive polymers. This document offers a side-by-side comparison of the FT-IR data for pyrrole, polypyrrole, and select substituted pyrroles, supported by experimental data and a standardized protocol for data acquisition.

Comparison of Pyrrole Ring Vibrational Modes

The vibrational frequencies of the pyrrole ring are sensitive to its chemical environment, including polymerization and substitution. The following table summarizes the key FT-IR absorption bands for pyrrole, polypyrrole, N-methylpyrrole (as a model for N-substituted pyrroles), and 2-formylpyrrole (as a model for C-substituted pyrroles). This data allows for the objective comparison of these compounds based on their FT-IR spectra.

Vibrational ModePyrrolePolypyrroleN-Methylpyrrole2-Formylpyrrole
N-H Stretch ~3383 cm⁻¹[1]3400-3200 cm⁻¹ (broad)N/A~3484 cm⁻¹[2]
Aromatic C-H Stretch ~3100 cm⁻¹~3100 cm⁻¹3100-3000 cm⁻¹~3130 cm⁻¹[2]
C=O Stretch (substituent) N/AN/AN/A~1650 cm⁻¹
C=C Ring Stretch ~1530 cm⁻¹~1533 cm⁻¹~1521 cm⁻¹1500-1000 cm⁻¹[2]
C-C Ring Stretch ~1470 cm⁻¹~1475 cm⁻¹Not clearly assigned1500-1000 cm⁻¹[2]
C-N Ring Stretch ~1420 cm⁻¹~1423 cm⁻¹[3]~1295 cm⁻¹Not clearly assigned
In-plane C-H Bend ~1075 cm⁻¹~1155 cm⁻¹~1178 cm⁻¹1500-1000 cm⁻¹[2]
Out-of-plane C-H Bend ~740 cm⁻¹~895 cm⁻¹Not clearly assigned1500-700 cm⁻¹[2]
Ring Breathing/Deformation Not clearly assigned~1292 cm⁻¹Not clearly assignedNot clearly assigned

Experimental Workflow for FT-IR Analysis of Pyrrole-Containing Compounds

The following diagram illustrates a standardized workflow for the FT-IR analysis of samples containing pyrrole moieties. This workflow ensures reproducibility and accurate data interpretation.

FTIR_Workflow FT-IR Analysis Workflow for Pyrrole-Containing Compounds cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Solid Solid Sample (e.g., KBr pellet, ATR) FTIR FT-IR Spectrometer Solid->FTIR Liquid Liquid Sample (e.g., Neat, Solution) Liquid->FTIR Gas Gaseous Sample (Gas Cell) Gas->FTIR Background Background Spectrum Acquisition FTIR->Background Sample Sample Spectrum Acquisition Background->Sample Transformation Fourier Transform Sample->Transformation Correction Baseline Correction & Smoothing Peak Peak Picking & Integration Correction->Peak Absorbance Conversion to Absorbance Transformation->Absorbance Absorbance->Correction Assignment Peak Assignment (Comparison with Literature) Peak->Assignment Interpretation Structural Interpretation Assignment->Interpretation Report Reporting Interpretation->Report

Caption: A flowchart illustrating the key steps in FT-IR analysis.

Experimental Protocol

Objective: To obtain a high-quality FT-IR spectrum of a pyrrole-containing compound for structural characterization.

Materials:

  • Pyrrole-containing sample (solid or liquid)

  • FT-IR grade potassium bromide (KBr) (for solid samples)

  • Appropriate solvent (e.g., chloroform, dichloromethane) if preparing a solution

  • Mortar and pestle

  • Hydraulic press (for KBr pellets)

  • FT-IR spectrometer with a suitable detector (e.g., DTGS)

  • Sample holder (e.g., KBr pellet holder, liquid cell, ATR crystal)

Procedure:

  • Sample Preparation:

    • For Solid Samples (KBr Pellet Method):

      • Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any moisture.

      • Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr.

      • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

      • Transfer the powder to a pellet-forming die and press it under a hydraulic press at 8-10 tons for 2-3 minutes to form a transparent or translucent pellet.

    • For Liquid Samples (Neat):

      • Place a small drop of the liquid sample between two KBr or NaCl plates.

      • Gently press the plates together to form a thin film.

    • For Attenuated Total Reflectance (ATR):

      • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

      • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

      • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Instrument Setup and Data Acquisition:

    • Turn on the FT-IR spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.

    • Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

    • Set the desired data acquisition parameters. Typical parameters include:

      • Spectral Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (for a good signal-to-noise ratio)

    • Collect a Background Spectrum: Place the empty sample holder (e.g., KBr pellet holder without the pellet, clean ATR crystal) in the sample compartment and collect a background spectrum. This will be automatically subtracted from the sample spectrum.

    • Collect the Sample Spectrum: Place the prepared sample in the sample compartment and collect the spectrum.

  • Data Processing and Analysis:

    • The collected interferogram is automatically converted to a spectrum via Fourier transform by the instrument's software.

    • Perform baseline correction if necessary to obtain a flat baseline.

    • Identify the wavenumbers of the major absorption peaks.

    • Compare the observed peak positions with the data in the comparison table and relevant literature to assign the vibrational modes of the pyrrole ring and any functional groups present.

    • Interpret the spectrum to deduce the structural features of the compound.

References

A Comparative Guide to the X-ray Crystal Structure and Biological Activity of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the structural features and biological performance of analogs of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. The information is intended for researchers, scientists, and drug development professionals, offering objective data from experimental studies to aid in the design and development of novel therapeutic agents.

While the precise X-ray crystal structure of this compound is not publicly available, this guide presents the crystallographic data for a closely related analog, Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. This is supplemented with a comparative analysis of the biological activities of various substituted pyrrole-3-carboxylate derivatives, including their antimicrobial and anticancer properties.

I. X-ray Crystallography of a Key Analog

The crystal structure of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate provides valuable insights into the molecular geometry and packing of this class of compounds. The crystallographic data is summarized in the table below.

Crystallographic Parameter Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
Chemical Formula C₁₀H₁₃NO₃
Molecular Weight 195.21 g/mol
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 3.9830(8) Å, b = 15.572(3) Å, c = 16.213(3) Å
β = 96.96(3)°
Volume 998.2(3) ų
Z 4

II. Comparative Biological Activity

Derivatives of this compound have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects. The following tables summarize the inhibitory concentrations of various analogs against different microbial strains and cancer cell lines.

Table 2: Antimicrobial Activity of Pyrrole-3-carboxylate Analogs (Minimum Inhibitory Concentration - MIC)

Compound Microorganism MIC (µg/mL)
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylateMycobacterium tuberculosis H37Rv0.7[1]
2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-4-morpholino-benzo[d]thiazole-6-carboxylic acidEnterococcus faecium0.03125 - 0.25[1]
Enterococcus faecalis0.03125 - 0.25[1]
Methicillin-resistant Staphylococcus aureus (MRSA)0.03125 - 0.25[1]
Acinetobacter baumannii1 - 4[1]
Klebsiella pneumoniae1 - 4[1]
1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehydePseudomonas putida16[1]
Para-trifluoromethyl derivative of Marinopyrrole AMethicillin-resistant Staphylococcus epidermidis (MRSE)0.008[1]
Methicillin-susceptible Staphylococcus aureus (MSSA)0.125[1]
Methicillin-resistant Staphylococcus aureus (MRSA)0.13 - 0.255[1]

Table 3: Anticancer Activity of Pyrrole-3-carboxylate Analogs (Half-maximal Inhibitory Concentration - IC₅₀)

Compound Cancer Cell Line IC₅₀ (µM)
Alkynylated pyrrole derivative 12lU251 (Glioblastoma)2.29 ± 0.18[2]
A549 (Lung Carcinoma)3.49 ± 0.30[2]
FAK inhibitor 10bA549 (Lung Carcinoma)0.8[2]
Stylisinone (bromopyrrole alkaloid)A549 (Lung Carcinoma)24.08[2]
Pyrrole hydrazone 1CHuman Melanoma44.63 ± 3.51[2]
Mn(C15)Cl₂MeOH complexA549 (Lung Carcinoma)794.37[3]
HT29 (Colon Adenocarcinoma)654.31[3]
Ni(C15)Cl₂MeOH complexHT29 (Colon Adenocarcinoma)1064.05[3]

III. Experimental Protocols

A. General Synthesis of Pyrrole-3-carboxylate Analogs

A common method for the synthesis of substituted pyrrole derivatives is the Hantzsch pyrrole synthesis. A generalized workflow is depicted below.

G reagents α-halo ketone + β-ketoester + Ammonia/Amine reaction Hantzsch Pyrrole Synthesis reagents->reaction product Substituted Pyrrole-3-carboxylate reaction->product

Caption: General workflow for the Hantzsch synthesis of pyrrole-3-carboxylate analogs.

B. Crystallization

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as ethanol or a mixture of solvents.

C. Antimicrobial Susceptibility Testing (MIC determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial dilutions of the compounds are prepared in a 96-well microtiter plate with a suitable broth medium. A standardized inoculum of the test microorganism is added to each well. The plates are incubated at an appropriate temperature and duration. The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

D. In Vitro Cytotoxicity Assay (IC₅₀ determination)

The half-maximal inhibitory concentration (IC₅₀) against cancer cell lines is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). After incubation, the MTT reagent is added to each well, and the plates are incubated further to allow the formation of formazan crystals. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[4]

IV. Mechanism of Action in Cancer

Several pyrrole-3-carboxylate analogs have been shown to exert their anticancer effects through the inhibition of key signaling pathways involved in tumor growth and proliferation. A simplified representation of this mechanism is shown below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Kinase_Cascade Kinase Cascade EGFR->Kinase_Cascade Activation VEGFR VEGFR VEGFR->Kinase_Cascade Activation Apoptosis Apoptosis Kinase_Cascade->Apoptosis Inhibition CellCycle Cell Cycle Arrest Kinase_Cascade->CellCycle Progression Pyrrole_Analog Pyrrole Analog Pyrrole_Analog->EGFR Inhibition Pyrrole_Analog->VEGFR Inhibition Pyrrole_Analog->Apoptosis Induction Pyrrole_Analog->CellCycle Induction

Caption: Proposed mechanism of anticancer activity for certain pyrrole-3-carboxylate analogs.

These compounds can act as competitive inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6] By binding to these receptors, the pyrrole analogs block downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.[5][6] This inhibition can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[2][7]

References

A Comparative Guide to the Synthetic Routes of 2,5-Dimethylpyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the pyrrole ring, a core scaffold in numerous pharmaceuticals and natural products, is of paramount importance. The selection of a synthetic route can significantly impact yield, purity, and scalability. This guide provides a detailed comparative analysis of the classical Paal-Knorr pyrrole synthesis against other prominent methods: the Hantzsch and Knorr syntheses for the preparation of 2,5-dimethylpyrroles. We present a quantitative comparison of their performance, detailed experimental protocols, and visual representations of their mechanistic pathways to aid in the selection of the most appropriate method for your research needs.

Performance Comparison of Synthetic Routes

The efficiency of a synthetic method is a critical factor in its selection. The table below summarizes typical reaction conditions and yields for the Paal-Knorr, Hantzsch, and Knorr syntheses for 2,5-disubstituted pyrroles, providing a quantitative basis for comparison.

Synthesis MethodStarting MaterialsReagents/CatalystsTemperature (°C)Reaction TimeTypical Yield (%)
Paal-Knorr Hexane-2,5-dione, Primary amine/AmmoniaAcetic acid, Alumina, HCl, Iodine25 - 12015 min - 24 h>60, often 80-97
Hantzsch α-Haloketone (e.g., Chloroacetone), β-Ketoester, Ammonia/Primary amineBaseRoom Temp - RefluxVariableModerate, <50-80
Knorr α-Aminoketone, β-Dicarbonyl compoundZinc, Acetic acidRoom Temp - Reflux1 - 4 h57 - 80

Detailed Experimental Protocols

Paal-Knorr Synthesis of N-substituted 2,5-Dimethylpyrrole

This method is the most direct and high-yielding for 2,5-dimethylpyrroles.

Microscale Protocol for 2,5-Dimethyl-1-phenylpyrrole: [1][2]

  • Materials:

    • Aniline (186 mg, 2.0 mmol)

    • Hexane-2,5-dione (228 mg, 2.0 mmol)

    • Methanol (0.5 mL)

    • Concentrated Hydrochloric Acid (1 drop)

    • 0.5 M Hydrochloric Acid (5.0 mL)

    • Methanol/water (9:1) mixture for recrystallization

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.[1][2]

    • Add one drop of concentrated hydrochloric acid to the mixture.[1][2]

    • Heat the reaction mixture to reflux and maintain for 15 minutes.[1][2]

    • After the reflux period, cool the flask in an ice bath.

    • Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[1][2]

    • Collect the solid product by vacuum filtration.

    • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole. The expected yield is approximately 52%[1][2].

Solvent-Free Catalytic Protocol:

A study utilizing CATAPAL 200, a commercially available alumina, as a catalyst for the reaction of acetonylacetone with primary amines under solvent-free conditions reported yields of 68–97% after heating at 60°C for 45 minutes[3][4].

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a versatile method for preparing a variety of substituted pyrroles, though specific examples for 2,5-dimethylpyrrole are less common. The general procedure involves a three-component reaction.

General Protocol for Substituted Pyrroles: [5][6]

  • Materials:

    • β-ketoester (e.g., ethyl acetoacetate)

    • α-haloketone (e.g., chloroacetone)

    • Ammonia or a primary amine

    • Solvent (e.g., ethanol)

    • Base

  • Procedure:

    • The β-ketoester, α-haloketone, and ammonia or a primary amine are combined in a suitable solvent, often with a base.

    • The reaction mixture is typically stirred at room temperature or heated under reflux.

    • The progress of the reaction is monitored by a suitable technique (e.g., TLC).

    • Upon completion, the reaction is worked up by removing the solvent and partitioning the residue between water and an organic solvent.

    • The product is isolated from the organic layer and purified by chromatography or recrystallization.

A modern variation of this synthesis utilizes visible light and a photosensitizer to generate alkyl radicals from α-bromo ketones, which then react with enamines to form 2,5-diaryl-substituted pyrroles in good to excellent yields at room temperature[7][8].

Knorr Pyrrole Synthesis

The Knorr synthesis is a widely used method for preparing pyrrole derivatives, typically involving the condensation of an α-aminoketone with a β-dicarbonyl compound.[9][10][11]

General Protocol for Substituted Pyrroles: [3][9][10]

  • Materials:

    • α-aminoketone (often generated in situ)

    • β-dicarbonyl compound

    • Zinc dust

    • Glacial acetic acid

  • Procedure:

    • The α-aminoketone is typically prepared in situ from the corresponding oxime by reduction with zinc dust in acetic acid.

    • The β-dicarbonyl compound is then added to the reaction mixture.

    • The reaction is stirred at room temperature or heated under reflux for 1 to 4 hours.

    • After the reaction is complete, the mixture is poured into water to precipitate the crude product.

    • The product is collected by filtration, washed with water, and then purified by recrystallization.

Reaction Pathways and Workflows

To visualize the chemical transformations and experimental processes, the following diagrams are provided.

Paal_Knorr_Synthesis cluster_workflow Experimental Workflow cluster_mechanism Reaction Mechanism Start Combine Reactants (Hexane-2,5-dione, Amine) Add_Catalyst Add Catalyst (e.g., HCl) Start->Add_Catalyst Heat Heat/Reflux Add_Catalyst->Heat Cool Cool Reaction Heat->Cool Precipitate Precipitate Product Cool->Precipitate Filter Filter Precipitate->Filter Purify Recrystallize/Purify Filter->Purify Product 2,5-Dimethylpyrrole Purify->Product Reactants Hexane-2,5-dione + R-NH2 Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Cyclized_Intermediate Cyclized Intermediate Hemiaminal->Cyclized_Intermediate Intramolecular Cyclization Final_Product 2,5-Dimethylpyrrole Cyclized_Intermediate->Final_Product Dehydration Hantzsch_Synthesis cluster_workflow Experimental Workflow cluster_mechanism Reaction Mechanism Start Combine Reactants (α-Haloketone, β-Ketoester, Amine) React React (Heat/Stir) Start->React Workup Aqueous Workup React->Workup Extract Extract with Organic Solvent Workup->Extract Purify Column Chromatography/ Recrystallization Extract->Purify Product Substituted Pyrrole Purify->Product Reactants β-Ketoester + R-NH2 Enamine Enamine Intermediate Reactants->Enamine Nucleophilic_Attack Nucleophilic Attack on α-Haloketone Enamine->Nucleophilic_Attack Cyclization Intramolecular Cyclization Nucleophilic_Attack->Cyclization Final_Product Substituted Pyrrole Cyclization->Final_Product Dehydration & Aromatization Knorr_Synthesis cluster_workflow Experimental Workflow cluster_mechanism Reaction Mechanism Start Generate α-Aminoketone (in situ) Add_Dicarbonyl Add β-Dicarbonyl Start->Add_Dicarbonyl React React (Heat/Stir) Add_Dicarbonyl->React Precipitate Precipitate in Water React->Precipitate Filter Filter Precipitate->Filter Purify Recrystallize Filter->Purify Product Substituted Pyrrole Purify->Product Reactants α-Aminoketone + β-Dicarbonyl Condensation Condensation Reactants->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Final_Product Substituted Pyrrole Cyclization->Final_Product Dehydration

References

A Comparative Analysis of the Biological Activities of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate and its structurally related analogs. The information presented herein is curated from various scientific studies to highlight the structure-activity relationships (SAR) of this class of compounds in anticancer and antimicrobial applications. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the pyrrole scaffold.

Comparative Biological Activity

The biological potential of derivatives of the 2,5-dimethyl-1H-pyrrole-3-carboxylate core has been explored in several contexts, including their efficacy as anticancer, antimicrobial, and antimalarial agents. The substitutions on the pyrrole ring and modifications of the carboxylate group have been shown to significantly influence the biological activity.

Pyrrole-3-carboxylate analogs have demonstrated notable anticancer properties, primarily through the inhibition of key cellular targets like tubulin, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).

A study on a series of novel 2,4-dimethyl-5-((E)-3-phenyl-3-oxoprop-1-enyl)-1H-pyrrole-3-carboxylic acid derivatives revealed that modifications of the aryl ring and the carboxylic acid group play a crucial role in their antiproliferative activity. The lead compound, 2,2,2-trifluoroethyl 5-((E)-3-(3-fluoro-4-(trifluoromethyl)phenyl)-3-oxoprop-1-enyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate, exhibited potent anticancer activity against MDA-MB-231 and PC-3 cancer cell lines, with GI50 values of 5.51 and 5.15 µg/mL, respectively. This activity was notably more potent than the established kinase inhibitor sunitinib against the PC-3 cell line. The structure-activity relationship (SAR) analysis from this study indicated that the presence of electron-withdrawing groups on the aryl ring and the replacement of the carboxylic acid with its bioisosteres, such as amides and esters, enhanced the anticancer activity[1].

Another study focused on ethyl-2-amino-pyrrole-3-carboxylates identified compounds that significantly inhibited the proliferation of various soft tissue cancer cell lines in a time- and dose-dependent manner. The mechanism of action was determined to be the inhibition of tubulin polymerization, leading to a G2/M cell-cycle arrest and subsequent apoptosis[2]. This highlights the importance of the substituents at the 2-position of the pyrrole ring in directing the anticancer mechanism.

Furthermore, certain pyrrole derivatives have been synthesized as inhibitors of protein kinases like EGFR and VEGFR. These compounds were found to bind to these receptors, inducing apoptosis in malignant cells. Their interaction with the cell membrane was also noted, suggesting a multi-faceted mechanism of action[3][4].

Table 1: Anticancer Activity of Selected Pyrrole-3-carboxylate Analogs

Compound IDStructureCancer Cell LineActivity (GI50 µg/mL)
Analog 1 2,2,2-trifluoroethyl 5-((E)-3-(3-fluoro-4-(trifluoromethyl)phenyl)-3-oxoprop-1-enyl)-2,4-dimethyl-1H-pyrrole-3-carboxylateMDA-MB-2315.51[1]
PC-35.15[1]
Sunitinib (Reference) PC-36.50[1]

Derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxylate have also been investigated for their antimicrobial properties. In the same study that identified potent anticancer agents, the lead compound also demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. The compound 2,2,2-trifluoroethyl 5-((E)-3-(3-fluoro-4-(trifluoromethyl)phenyl)-3-oxoprop-1-enyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate showed potent activity against Bacillus subtilis and Staphylococcus aureus with IC50 values of 1.44 and 1.54 µg/mL, respectively[1]. This dual activity suggests that these compounds could be developed as novel agents with both anticancer and antibacterial properties.

Research on 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids has also shown that some of these derivatives exhibit appreciable antibacterial activity against Staphylococcus species, although they were found to be inactive as antifungal agents[5]. This indicates that the nature of the substituents at the 1 and 4 positions of the pyrrole ring is a key determinant of the antimicrobial spectrum.

Table 2: Antibacterial Activity of a Selected Pyrrole-3-carboxylate Analog

Compound IDStructureBacterial StrainActivity (IC50 µg/mL)
Analog 1 2,2,2-trifluoroethyl 5-((E)-3-(3-fluoro-4-(trifluoromethyl)phenyl)-3-oxoprop-1-enyl)-2,4-dimethyl-1H-pyrrole-3-carboxylateBacillus subtilis1.44[1]
Staphylococcus aureus1.54[1]

The 2,5-dimethylpyrrole moiety has been identified as a crucial structural feature in a class of pyrrolone antimalarials. Structure-activity relationship studies on these compounds have revealed that modifications to the 2,5-dimethylpyrrole ring can have a significant impact on their antimalarial potency. For instance, the removal of the methyl groups from the pyrrole ring resulted in a substantial loss of activity. Interestingly, replacing the methyl groups with ethyl groups did not significantly alter the activity. However, replacing the pyrrole ring with other five-membered heterocycles like imidazole, pyrazole, or triazole led to a dramatic decrease in antimalarial efficacy[6]. This underscores the importance of the 2,5-dimethylpyrrole core for this specific biological activity.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to allow for replication and further investigation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations in the cell culture medium. The cells are then treated with these compounds and incubated for a further 24 to 72 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) and its turbidity is adjusted to match a 0.5 McFarland standard.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Mechanisms of Action

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the biological activities of pyrrole-3-carboxylate analogs.

anticancer_pathway PyrroleAnalog Pyrrole-3-carboxylate Analog Tubulin Tubulin PyrroleAnalog->Tubulin Inhibition of polymerization EGFR_VEGFR EGFR/VEGFR PyrroleAnalog->EGFR_VEGFR Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Kinase_Inhibition Kinase Inhibition EGFR_VEGFR->Kinase_Inhibition Downstream Inhibition of Downstream Signaling Pathways (e.g., PI3K/Akt/mTOR) Kinase_Inhibition->Downstream Downstream->Apoptosis

Caption: Anticancer mechanisms of pyrrole-3-carboxylate analogs.

experimental_workflow Synthesis Synthesis of Pyrrole Analogs Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Anticancer Anticancer Screening (MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (Broth Microdilution) Characterization->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: General workflow for the development of pyrrole-based therapeutics.

References

The Versatility of the Pyrrole Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding have made it a versatile building block for designing compounds that interact with a wide range of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrrole derivatives across three key therapeutic areas: kinase inhibition, antimicrobial activity, and anticancer cytotoxicity. The quantitative data presented, along with detailed experimental protocols, offer researchers a valuable resource for the rational design of novel and potent pyrrole-based therapeutic agents.

Pyrrole Derivatives as Kinase Inhibitors

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrrole scaffold has been extensively explored for the development of potent and selective kinase inhibitors. Pyrrolo[2,3-d]pyrimidines, in particular, have emerged as a prominent class of kinase inhibitors, with some compounds demonstrating low nanomolar potency.[1][2]

Comparative Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

The following table summarizes the in vitro inhibitory activity of a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivatives against several key kinases implicated in cancer progression. The data highlights how substitutions on the benzylidene ring influence potency and selectivity.

Compound IDR GroupEGFR IC50 (nM)Her2 IC50 (nM)VEGFR2 IC50 (nM)CDK2 IC50 (nM)
5e 4-F11285215310
5h 4-Cl9872188285
5k 4-Br7940136204
5l 4-I8555162240
Sunitinib -93-261-
Erlotinib -55---
Staurosporine --38--

Data compiled from a study on novel pyrrolo[2,3-d]pyrimidine derivatives.[1][3]

The SAR study of these compounds reveals that the presence of a halogen at the para-position of the benzylidene ring is crucial for activity. Potency generally increases with the size of the halogen, with the 4-bromo substituted compound 5k exhibiting the most potent inhibition against all tested kinases, even surpassing the activity of the well-known multi-kinase inhibitor, Sunitinib, against VEGFR2.[1][3]

Experimental Protocol: In Vitro Kinase Inhibition Assay

The inhibitory activity of the pyrrole derivatives was determined using a standardized in vitro kinase assay.

Materials:

  • Recombinant human kinases (EGFR, Her2, VEGFR2, CDK2)

  • Substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • A solution of the test compound at various concentrations is pre-incubated with the kinase enzyme in the kinase buffer for 10-15 minutes at room temperature.

  • The kinase reaction is initiated by the addition of a mixture of the substrate peptide and ATP.

  • The reaction mixture is incubated for a specific period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • The reaction is terminated, and the amount of ADP produced is quantified using the ADP-Glo™ Kinase Assay system, which measures luminescence.

  • The IC50 values, representing the concentration of the inhibitor required to reduce kinase activity by 50%, are calculated from the dose-response curves.[4]

kinase_inhibition_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound Test Compound (in DMSO) Preincubation Pre-incubation (Compound + Kinase) Compound->Preincubation Kinase Kinase Enzyme Kinase->Preincubation Buffer Kinase Buffer Buffer->Preincubation Initiation Initiation (Add ATP + Substrate) Preincubation->Initiation 10-15 min Incubation Incubation (e.g., 60 min at 30°C) Initiation->Incubation Termination Termination & ADP Quantification Incubation->Termination Luminescence Luminescence Measurement Termination->Luminescence Analysis IC50 Calculation Luminescence->Analysis

Workflow for a typical in vitro kinase inhibition assay.

Antimicrobial Activity of Pyrrole Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrrole-containing compounds have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria.[5][6]

Comparative Antimicrobial Activity of N-Arylpyrrole Derivatives

The following table presents the minimum inhibitory concentration (MIC) values for a series of N-arylpyrrole derivatives against several clinically relevant bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)K. pneumoniae MIC (µg/mL)A. baumannii MIC (µg/mL)M. phlei MIC (µg/mL)
Va 4-F-phenyl816163216
Vb 4-Cl-phenyl4816168
Vc 4-Br-phenyl48888
Vd 4-CH3-phenyl1632326432
Ve 4-OCH3-phenyl416323216
Levofloxacin -8448-

Data compiled from a study on novel N-arylpyrrole derivatives.[7]

The SAR of this series indicates that electron-withdrawing groups on the N-aryl substituent enhance antibacterial activity. For instance, compounds with chloro (Vb ) and bromo (Vc ) substituents at the para-position displayed the most potent activity, outperforming the standard antibiotic Levofloxacin against S. aureus.[7] In contrast, the presence of an electron-donating methyl group (Vd ) led to a significant decrease in activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (dissolved in DMSO)

  • Standard antibiotic (e.g., Levofloxacin)

  • Sterile 96-well microtiter plates

Procedure:

  • A standardized inoculum of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Serial two-fold dilutions of the test compounds and the standard antibiotic are prepared in CAMHB in the wells of a 96-well plate.

  • The prepared bacterial inoculum is added to each well.

  • The plates are incubated at 35-37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8][9][10]

PI3K_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Processes Cell Survival, Growth, & Proliferation mTORC1->Cell_Processes Pyrrole_Inhibitor Pyrrole-based PI3K Inhibitor Pyrrole_Inhibitor->PI3K inhibits

The PI3K/Akt signaling pathway and the inhibitory action of pyrrole derivatives.

Anticancer Cytotoxicity of Pyrrole Derivatives

The development of novel anticancer agents remains a high priority in drug discovery. Pyrrole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and cell cycle arrest.[11][12]

Comparative Cytotoxicity of Alkynylated Pyrrole Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of a series of alkynylated pyrrole derivatives against several human cancer cell lines.

Compound IDR1 GroupR2 GroupU251 IC50 (µM)A549 IC50 (µM)769-P IC50 (µM)HepG2 IC50 (µM)HCT-116 IC50 (µM)
12a HH15.8718.2325.4121.3319.87
12f 4-F-phenylH5.627.8910.219.548.76
12l 4-Cl-phenylH2.293.495.874.914.12
12m 4-Br-phenylH3.154.016.545.885.03
12n 4-CH3-phenylH10.3412.5615.8714.2113.98

Data compiled from a study on novel alkynylated pyrrole derivatives.[11]

The SAR for this series of compounds indicates that substitution at the R1 position with an aryl group significantly enhances cytotoxic activity compared to the unsubstituted analog (12a ). Similar to the antimicrobial derivatives, electron-withdrawing groups on the phenyl ring are favorable for activity, with the 4-chloro substituted compound (12l ) being the most potent across all tested cell lines.[11] The introduction of an electron-donating methyl group (12n ) resulted in decreased cytotoxicity.

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxic effects of the pyrrole derivatives were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., U251, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

Procedure:

  • Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 48 or 72 hours).

  • Following the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for an additional 2-4 hours at 37°C.

  • During this incubation, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • The solubilization solution is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.

  • The IC50 values are calculated from the dose-response curves, representing the concentration of the compound that inhibits cell growth by 50%.[13]

logical_sar cluster_scaffold Core Scaffold cluster_modifications Chemical Modifications cluster_activity Biological Activity Pyrrole Pyrrole Core EWG Electron-Withdrawing Group (EWG) (e.g., -Cl, -Br) Pyrrole->EWG EDG Electron-Donating Group (EDG) (e.g., -CH3) Pyrrole->EDG Lipophilic Increased Lipophilicity Pyrrole->Lipophilic HBD Hydrogen Bond Donor/Acceptor Pyrrole->HBD Increased_Activity Increased Potency EWG->Increased_Activity Decreased_Activity Decreased Potency EDG->Decreased_Activity Lipophilic->Increased_Activity HBD->Increased_Activity

General SAR trends for pyrrole derivatives.

References

Comparative analysis of pyrrole-3-carboxylate versus pyrrole-2-carboxylate inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of pyrrole-3-carboxylate and pyrrole-2-carboxylate inhibitors, focusing on their performance against various biological targets. The information presented is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.

Introduction

Pyrrole, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its versatile biological activities. The position of the carboxylate group on the pyrrole ring, at either the 2- or 3-position, significantly influences the molecule's binding affinity, selectivity, and overall inhibitory potential against different protein targets. This guide explores these differences through a comparative analysis of pyrrole-3-carboxylate and pyrrole-2-carboxylate inhibitors in the context of their application as inhibitors of key enzymes in various diseases.

Comparative Analysis of Inhibitory Activity

The inhibitory potential of pyrrole carboxylates is highly dependent on the specific biological target. Below is a comparative analysis of their activity against several important enzymes.

Janus Kinase 2 (JAK2) Inhibitors

Pyrrole-3-carboxamides have been identified as potent and selective inhibitors of JAK2, a key enzyme in the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative disorders.

Table 1: Comparative Inhibitory Activity against JAK2

Compound ClassTargetKey Compound ExampleIC50 (nM)Reference
Pyrrole-3-carboxamideJAK2NMS-P9532[1]
Pyrrolo[1,2-b]pyridazine-3-carboxamideJAK3Compound 5gJAK3: 1.1, TYK2: 1.8[2][3]
Enhancer of Zeste Homolog 2 (EZH2) Inhibitors

Pyrrole-3-carboxamide derivatives have also been explored as inhibitors of EZH2, a histone methyltransferase implicated in various cancers.

Table 2: Comparative Inhibitory Activity against EZH2

Compound ClassTargetKey Compound ExampleActivityReference
Pyrrole-3-carboxamideEZH2DM-01Powerful inhibition[4]

Note: Specific IC50 values were not provided in the abstract. Further literature would be needed for a quantitative comparison. No direct comparison with a pyrrole-2-carboxylate EZH2 inhibitor was found.

Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibitors

In the context of tuberculosis, pyrrole-2-carboxamides have been designed as potent inhibitors of MmpL3, a crucial transporter of mycolic acids in Mycobacterium tuberculosis.

Table 3: Comparative Inhibitory Activity against M. tuberculosis (targeting MmpL3)

Compound ClassTargetKey Compound ExampleMIC (µg/mL)Reference
Pyrrole-2-carboxamideMmpL3Compound 32< 0.016[5]

Note: The data highlights the potent anti-tubercular activity of the pyrrole-2-carboxamide scaffold. A direct comparison with a pyrrole-3-carboxylate targeting MmpL3 was not available in the searched literature.

Signaling Pathways and Mechanisms of Action

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary signaling cascade for a multitude of cytokines and growth factors, playing a critical role in cell proliferation, differentiation, and immune responses.[6] JAK activation, upon ligand binding to its receptor, initiates a phosphorylation cascade that leads to the activation and nuclear translocation of STAT transcription factors.[7]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->Receptor Phosphorylates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates DNA DNA STAT_P->DNA Binds Gene Gene Expression DNA->Gene Initiates Transcription

Caption: The JAK-STAT signaling pathway.

EZH2 Mechanism of Action

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[4] EZH2 can also methylate non-histone proteins and act as a transcriptional co-activator in a PRC2-independent manner.[8][9]

EZH2_Pathway cluster_canonical Canonical Pathway (Repression) cluster_noncanonical Non-Canonical Pathway PRC2 PRC2 Complex (EZH2, EED, SUZ12) H3K27 Histone H3 (K27) PRC2->H3K27 Methylates H3K27me3 H3K27me3 H3K27->H3K27me3 PRC1 PRC1 Complex H3K27me3->PRC1 Recruits H2AK119ub H2AK119ub PRC1->H2AK119ub Ubiquitinates Gene_Repression Gene Repression H2AK119ub->Gene_Repression Non_Histone Non-histone Proteins Methylated_Protein Methylated Protein Non_Histone->Methylated_Protein Altered_Function Altered Function Methylated_Protein->Altered_Function EZH2_alone EZH2 (PRC2-independent) EZH2_alone->Non_Histone Methylates

Caption: Canonical and non-canonical actions of EZH2.

MmpL3-Mediated Mycolic Acid Transport

MmpL3 is an essential inner membrane transporter in mycobacteria responsible for flipping trehalose monomycolate (TMM), a precursor to mycolic acids, from the cytoplasm to the periplasm.[10] This process is a critical step in the biogenesis of the mycobacterial outer membrane.

MmpL3_Pathway Cytoplasm Cytoplasm Inner_Membrane Inner Membrane Periplasm Periplasm TMM_cyto Trehalose Monomycolate (TMM) MmpL3 MmpL3 Transporter TMM_cyto->MmpL3 Binds TMM_peri TMM MmpL3->TMM_peri Flips Mycolic_Acid_Pathway Further Mycolic Acid Transport & Cell Wall Assembly TMM_peri->Mycolic_Acid_Pathway Experimental_Workflow A Primary Screening (e.g., Enzyme Assay, Cell-based Assay) B Determination of IC50 / MIC A->B C Selectivity Profiling (against related enzymes/cell lines) B->C D Cytotoxicity Assay (e.g., MTT Assay) B->D E Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) C->E D->E F In Vivo Efficacy Studies (Animal Models) E->F

References

Validating Chemical Synthesis: A Comparative Guide to Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized molecule's identity and purity is paramount. Spectroscopic methods provide the bedrock for this validation, offering detailed insights into the molecular structure and composition of a compound. This guide offers a comprehensive comparison of three cornerstone spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By presenting their principles, performance metrics, and experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their synthesis validation workflows.

Performance Comparison of Spectroscopic Techniques

The selection of an appropriate spectroscopic technique hinges on the specific information required, the nature of the sample, and the desired level of sensitivity and resolution. The following table summarizes the key performance characteristics of NMR, Mass Spectrometry, and IR Spectroscopy.

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Infrared (IR) Spectroscopy
Primary Information Detailed molecular structure, connectivity (1D & 2D NMR), stereochemistry, and quantification (qNMR).[1][2]Molecular weight and elemental composition (High-Resolution MS), fragmentation patterns for structural clues.[1][2]Presence of specific functional groups.[3][4]
Sensitivity Lower (micromole to millimole range).[5][6]Very high (picomole to femtomole range).[2][6]Moderate, dependent on the dipole moment of the bond.
Resolution High, capable of distinguishing subtle differences in chemical environments.Very high, capable of resolving species with very similar mass-to-charge ratios.[7][8][9][10]Lower, peaks can be broad and overlapping, especially in the fingerprint region.[3]
Quantitative Capability Inherently quantitative (qNMR) without the need for identical standard compounds.[2]Requires calibration with standards for accurate quantification.[2]Can be quantitative, but often less precise than NMR or MS due to variations in path length and sample preparation.[11]
Sample Requirements Requires soluble samples in deuterated solvents; non-destructive.[6]Requires ionizable samples; can be destructive depending on the ionization method.Can analyze solids, liquids, and gases; sample preparation can vary.[12]
Typical Analysis Time Minutes to hours, depending on the complexity of the experiment.Seconds to minutes.Minutes.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data. Below are generalized methodologies for the validation of a synthesized small organic molecule using NMR, MS, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the dry, purified synthesized compound.

    • Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube. The choice of solvent should be based on the sample's solubility and the chemical shifts of residual solvent peaks.

    • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

    • For quantitative NMR (qNMR), a precisely weighed internal standard is added to the sample.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

    • For further structural elucidation, acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, this typically requires a longer acquisition time.

    • If necessary, perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to determine proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to determine proton-carbon connectivities.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.

    • Analyze the chemical shifts, coupling constants, and multiplicity of the signals to elucidate the molecular structure.

Mass Spectrometry (MS) Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the synthesized compound (typically in the micromolar to nanomolar concentration range) using a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).

    • For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the sample must be volatile or derivatized to increase volatility.

    • For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is dissolved in the mobile phase.

  • Instrument Setup:

    • Choose an appropriate ionization method based on the analyte's properties (e.g., Electrospray Ionization (ESI) for polar molecules, Electron Ionization (EI) for volatile, thermally stable molecules).

    • Calibrate the mass analyzer using a known standard to ensure accurate mass measurements.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer. For LC-MS and GC-MS, the sample is first separated by the chromatography column.

    • Acquire the mass spectrum in full scan mode to detect all ions within a specified mass-to-charge (m/z) range.

    • For structural information, perform tandem mass spectrometry (MS/MS) by isolating a specific ion and inducing fragmentation.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺˙, [M+H]⁺, [M-H]⁻, etc.) to determine the molecular weight of the compound.

    • In high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.

    • Analyze the fragmentation pattern to gain insights into the compound's structure.

    • Compare the obtained spectrum with databases for known compounds if applicable.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation:

    • For solid samples:

      • KBr Pellet: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) and press the mixture into a thin, transparent pellet using a hydraulic press.

      • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • For liquid samples:

      • Neat: Place a drop of the liquid between two salt plates (e.g., NaCl, KBr).

      • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂) and place it in a liquid cell.

  • Instrument Setup:

    • Ensure the sample compartment is clean and dry.

    • Run a background scan to record the spectrum of the empty sample holder and the atmosphere (CO₂ and H₂O). This will be subtracted from the sample spectrum.

  • Data Acquisition:

    • Place the prepared sample in the instrument's beam path.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. The instrument records the transmittance or absorbance of infrared radiation as a function of wavenumber.

  • Data Analysis:

    • Identify the characteristic absorption bands (peaks) in the spectrum.

    • Correlate the positions (wavenumbers) and intensities of these bands to the presence of specific functional groups (e.g., O-H, N-H, C=O, C≡N, C=C) using correlation tables.

    • The region below 1500 cm⁻¹ is known as the "fingerprint region" and is unique to a specific molecule, which can be used for comparison with a known standard.[4]

Visualizing Workflows and Relationships

To further clarify the roles and interplay of these spectroscopic techniques, the following diagrams, generated using the DOT language, illustrate key concepts in the validation of a synthesized compound.

G cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation cluster_analysis Data Analysis & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy Purification->NMR Functional_Groups Functional Group Identification IR->Functional_Groups Molecular_Weight Molecular Weight Confirmation MS->Molecular_Weight Structure_Elucidation Detailed Structure Elucidation NMR->Structure_Elucidation Final_Confirmation Structure Confirmed Functional_Groups->Final_Confirmation Molecular_Weight->Final_Confirmation Structure_Elucidation->Final_Confirmation

Caption: Experimental workflow for synthesis validation.

G Ligand Synthesized Molecule (Ligand) Receptor Cell Surface Receptor Ligand->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Target_Protein Target Protein Kinase->Target_Protein Phosphorylates Response Cellular Response Target_Protein->Response Leads to

Caption: Hypothetical GPCR signaling pathway.

G cluster_strengths Strengths cluster_weaknesses Weaknesses cluster_application Primary Application in Synthesis Validation NMR_S NMR - Detailed Structure - Quantitative - Non-destructive NMR_A Definitive Structure Elucidation NMR_S->NMR_A MS_S Mass Spec - High Sensitivity - Molecular Weight - Elemental Composition MS_A Molecular Weight Confirmation MS_S->MS_A IR_S IR - Functional Groups - Fast & Simple - Versatile Sample Types IR_A Functional Group Confirmation IR_S->IR_A NMR_W NMR - Lower Sensitivity - Requires Soluble Samples - Longer Acquisition Time NMR_W->NMR_A MS_W Mass Spec - Destructive - Limited Structural Info - Requires Ionizable Samples MS_W->MS_A IR_W IR - Limited Structural Info - Lower Resolution - Ambiguous in Complex Molecules IR_W->IR_A

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, synthesized from the safety profiles of structurally similar compounds.

Immediate Safety and Handling Precautions:

Prior to handling this compound, it is crucial to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Labeling: All waste containers holding this compound must be clearly labeled with the full chemical name and associated hazard symbols.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by a certified waste disposal professional. Incompatible materials can lead to hazardous reactions. Keep it separate from strong oxidizing agents and strong acids.[1]

2. Containerization:

  • Primary Container: Collect waste this compound in its original container or a designated, compatible, and properly sealed waste container.

  • Secondary Containment: Place the primary waste container in a larger, durable, and leak-proof secondary container to prevent spills and environmental contamination.

3. Storage of Chemical Waste:

  • Location: Store the sealed waste containers in a designated, cool, dry, and well-ventilated chemical waste storage area.[1]

  • Ignition Sources: Keep the storage area free from heat, sparks, and open flames, as related compounds are flammable.[1][2]

4. Professional Waste Disposal:

  • Engage a Licensed Professional: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[3]

  • Regulatory Compliance: Ensure that the disposal process adheres to all local, state, and national environmental regulations.

  • Documentation: Maintain a detailed record of the waste, including the chemical name, quantity, and date of disposal, for regulatory compliance.

Emergency Procedures for Spills:

In the event of a spill, immediately evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[1] Collect the absorbed material into a sealed container for disposal as hazardous waste. Do not allow the chemical to enter drains or waterways.[2][3]

Hazard and Personal Protective Equipment Summary

Hazard ClassificationRecommended Personal Protective Equipment (PPE)
Flammable Liquid and Vapor [2]Chemical-resistant gloves, Safety goggles, Lab coat, Use in a well-ventilated area or fume hood
Toxic if Swallowed, in Contact with Skin, or if Inhaled [2]Chemical-resistant gloves, Safety goggles, Lab coat, Respiratory protection if ventilation is inadequate
Causes Skin and Serious Eye Irritation [2][3]Chemical-resistant gloves, Safety goggles with side shields
May Cause Respiratory Irritation [2]Use in a well-ventilated area or fume hood

Disposal Workflow

Disposal Workflow for this compound cluster_spill Emergency A Step 1: Waste Identification & Segregation B Step 2: Proper Containerization A->B Label & Separate C Step 3: Safe Storage B->C Seal & Secure D Step 4: Professional Disposal C->D Contact Licensed Vendor G G D->G Document & Comply E Spill? E->A No F Follow Emergency Spill Protocol E->F Yes

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. It is crucial to use appropriate personal protective equipment (PPE) to minimize risks.

Hazard ClassificationGHS PictogramPrecautionary Statements
Acute toxicity, oral (Category 4)WarningH302: Harmful if swallowed
Skin corrosion/irritation (Category 2)WarningH315: Causes skin irritation
Serious eye damage/eye irritation (Category 2A)WarningH319: Causes serious eye irritation
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationWarningH335: May cause respiratory irritation

Table 1: GHS Hazard Classification

A comprehensive list of required personal protective equipment is detailed below.

Protection TypeRecommended EquipmentStandard
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles. A face shield is recommended where splashing is a risk.ANSI Z87.1-1989, EN 166
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Wear appropriate protective clothing to prevent skin exposure.EN 374
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.NIOSH/MSHA, EN 149
Body Protection A Nomex® laboratory coat buttoned to cover as much skin as possible.-
Footwear Closed-toe, closed-heel shoes that cover the entire foot.-

Table 2: Personal Protective Equipment (PPE) Requirements

Experimental Protocol: Safe Handling Workflow

Proper handling of this compound is paramount to prevent exposure and accidents. The following workflow must be followed:

  • Preparation :

    • Ensure a chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible.

    • Don all required PPE as specified in Table 2.

  • Handling :

    • Conduct all work within a chemical fume hood.

    • Avoid inhalation of dust or vapors.

    • Prevent contact with skin and eyes.

    • Use spark-proof tools and explosion-proof equipment.

    • Ground and bond containers when transferring material.

  • Storage :

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.

    • Store away from heat, sparks, open flames, and direct sunlight.

    • Store under an inert atmosphere, protected from air and moisture.

  • Post-Handling :

    • Wash hands thoroughly after handling.

    • Decontaminate the work area.

    • Properly remove and dispose of contaminated PPE.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_post Post-Handling prep1 Verify Fume Hood, Eyewash, and Safety Shower prep2 Don Required PPE prep1->prep2 handle1 Work in Chemical Fume Hood prep2->handle1 handle2 Avoid Inhalation and Contact handle1->handle2 handle3 Use Spark-Proof Tools handle2->handle3 store1 Keep Container Tightly Closed handle3->store1 store2 Store in Cool, Dry, Well-Ventilated Area store1->store2 store3 Protect from Heat, Light, Air, and Moisture store2->store3 post1 Wash Hands Thoroughly store3->post1 post2 Decontaminate Work Area post1->post2 post3 Dispose of Contaminated PPE post2->post3

Caption: Safe handling workflow for this compound.

Emergency and Disposal Procedures

First Aid Measures

  • If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • In Case of Skin Contact : Wash off with soap and plenty of water. Consult a physician.[1]

  • In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If Swallowed : Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Spill and Disposal Plan

  • Spill Containment :

    • Evacuate personnel to a safe area.

    • Ensure adequate ventilation.

    • Remove all sources of ignition.

    • Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[2]

    • Do not let the product enter drains.

  • Waste Disposal :

    • Dispose of contents/container to an approved waste disposal plant.[3][4]

    • Contaminated packaging should be treated as the product itself.

    • Follow all applicable local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.